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2-Amino-5-fluoro-4-(trifluoromethyl)phenol Documentation Hub

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  • Product: 2-Amino-5-fluoro-4-(trifluoromethyl)phenol
  • CAS: 875583-80-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Amino-4-fluoro-5-(trifluoromethyl)phenol: A Core Building Block for Advanced Drug Discovery

Abstract and Introduction 2-Amino-4-fluoro-5-(trifluoromethyl)phenol is a highly functionalized aromatic compound of significant interest in the field of medicinal chemistry. Its structure, featuring an aminophenol core...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

2-Amino-4-fluoro-5-(trifluoromethyl)phenol is a highly functionalized aromatic compound of significant interest in the field of medicinal chemistry. Its structure, featuring an aminophenol core substituted with both a fluorine atom and a trifluoromethyl group, makes it a valuable and versatile building block for the synthesis of complex pharmaceutical agents. The strategic incorporation of fluorine and trifluoromethyl moieties is a cornerstone of modern drug design, often employed to enhance critical pharmacokinetic and pharmacodynamic properties such as metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2][3]

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 2-Amino-4-fluoro-5-(trifluoromethyl)phenol. As a Senior Application Scientist, the aim is not merely to list data but to provide a narrative grounded in field-proven insights, explaining the causal relationships behind its reactivity and the strategic choices in its synthesis and application.

Chemical Identity and Physicochemical Properties

The fundamental properties of a chemical building block are critical for its effective use in synthesis. The key identifiers and calculated properties for 2-Amino-4-fluoro-5-(trifluoromethyl)phenol are summarized below. Experimental physical properties such as melting point and solubility are not widely reported in the public domain and should be determined empirically upon acquisition.

PropertyValueSource
IUPAC Name 2-Amino-4-fluoro-5-(trifluoromethyl)phenolN/A
CAS Number 1803770-86-6
Molecular Formula C₇H₅F₄NO
Molecular Weight 195.11 g/mol
Canonical SMILES NC1=CC(C(F)(F)F)=C(F)C=C1O
Appearance Data not availableN/A
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Data not availableN/A

Molecular Structure and Reactivity Analysis

The utility of 2-Amino-4-fluoro-5-(trifluoromethyl)phenol as a synthetic intermediate stems directly from the interplay of its distinct functional groups arranged on the aromatic scaffold.

Caption: Chemical structure of 2-Amino-4-fluoro-5-(trifluoromethyl)phenol.

Key Reactivity Insights:
  • Nucleophilic Amino Group: The primary amine (-NH₂) at the C2 position is a potent nucleophile and the most reactive site for derivatization. It readily participates in amide bond formation, reductive amination, and diazotization reactions, providing a primary vector for extending the molecular scaffold.

  • Acidic Phenolic Hydroxyl: The hydroxyl (-OH) group at the C1 position is phenolic, rendering it acidic. It can be deprotonated to form a phenoxide, a strong nucleophile suitable for ether synthesis (e.g., Williamson ether synthesis). Its acidity is enhanced by the electron-withdrawing effects of the adjacent fluorine and trifluoromethyl groups.

  • Electron-Withdrawing Groups (-F and -CF₃): The fluorine atom (at C4) and the trifluoromethyl group (at C5) are strongly electron-withdrawing. This has several profound effects:

    • Increased Acidity: They increase the acidity of the phenolic proton.

    • Deactivation of Aromatic Ring: They deactivate the benzene ring towards electrophilic aromatic substitution.

    • Metabolic Stability: The C-F bonds are exceptionally strong, and the CF₃ group, in particular, is highly resistant to oxidative metabolism. This property is often intentionally designed into drug candidates to increase their in vivo half-life.[1]

  • Site-Selectivity: The positions of the functional groups provide clear opportunities for site-selective reactions. For instance, acylation will preferentially occur at the more nucleophilic amino group over the hydroxyl group under controlled conditions.

Synthesis and Purification Protocol

A specific, peer-reviewed synthesis for 2-Amino-4-fluoro-5-(trifluoromethyl)phenol is not readily found in the literature. However, a highly reliable and standard method for preparing substituted aminophenols is the catalytic hydrogenation of the corresponding nitrophenol precursor. This approach is favored for its high yields, clean conversion, and operational simplicity.

The logical precursor for this synthesis is 4-fluoro-2-nitro-5-(trifluoromethyl)phenol . The following protocol is a representative, self-validating workflow based on established chemical principles for this transformation.

synthesis_workflow start Starting Material: 4-Fluoro-2-nitro-5-(trifluoromethyl)phenol dissolve Dissolution: Dissolve in Ethanol start->dissolve Step 1 charge_reactor Reactor Charging: Add substrate solution and Pd/C catalyst to a pressure-rated hydrogenation vessel. dissolve->charge_reactor Step 2 hydrogenation Catalytic Hydrogenation: Pressurize with H₂ (e.g., 50 psig). Stir at room temperature until H₂ uptake ceases. charge_reactor->hydrogenation Step 3 filtration Workup I: Filtration Vent reactor and filter the mixture through Celite to remove Pd/C catalyst. hydrogenation->filtration Step 4 concentration Workup II: Concentration Concentrate the filtrate in vacuo to yield the crude product. filtration->concentration Step 5 purification Purification: Recrystallization from a suitable solvent system (e.g., Ethanol/Water) or column chromatography. concentration->purification Step 6 product Final Product: 2-Amino-4-fluoro-5-(trifluoromethyl)phenol purification->product Step 7

Caption: Representative workflow for the synthesis of the target compound.

Detailed Experimental Protocol:

Objective: To synthesize 2-Amino-4-fluoro-5-(trifluoromethyl)phenol by reduction of 4-fluoro-2-nitro-5-(trifluoromethyl)phenol.

Materials:

  • 4-fluoro-2-nitro-5-(trifluoromethyl)phenol (1.0 eq)

  • Palladium on carbon (10% Pd, ~1-5 mol%)

  • Ethanol (or Methanol), reagent grade

  • Hydrogen (H₂) gas

  • Celite® (diatomaceous earth)

  • Parr hydrogenation apparatus or similar pressure-rated vessel

  • Standard laboratory glassware

Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and properly grounded.

  • Charging the Reactor: In a round-bottom flask, dissolve the 4-fluoro-2-nitro-5-(trifluoromethyl)phenol in a suitable volume of ethanol (e.g., 10-20 mL per gram of substrate). Carefully add the 10% Pd/C catalyst to this solution.

    • Expertise Note: The catalyst is pyrophoric and should be handled with care, preferably under an inert atmosphere (e.g., nitrogen or argon) while being weighed and transferred. Wetting the catalyst with a small amount of the solvent before adding the substrate solution can mitigate this risk.

  • Transfer to Hydrogenator: Transfer the slurry to the hydrogenation vessel. Rinse the flask with a small amount of ethanol to ensure complete transfer.

  • Hydrogenation: Seal the vessel. Purge the system several times with nitrogen to remove oxygen, then purge with hydrogen. Pressurize the vessel with hydrogen gas to the desired pressure (typically 40-60 psig for this type of reduction).

  • Reaction Monitoring: Begin vigorous stirring. The reaction is exothermic, and a slight increase in temperature may be observed. The reaction progress is monitored by the uptake of hydrogen from the pressure gauge. The reaction is complete when hydrogen uptake ceases.

    • Trustworthiness Note: A stable pressure reading over a significant period (e.g., 1-2 hours) is a reliable indicator of reaction completion. TLC analysis of an aliquot can also be used for confirmation.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen from the vessel and purge again with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of fresh ethanol to recover any adsorbed product.

    • Expertise Note: The Celite pad prevents the fine catalyst particles from passing through the filter paper. The used catalyst on the Celite should not be allowed to dry in the open air as it can ignite. It should be quenched carefully with water.

  • Isolation: Concentrate the filtrate using a rotary evaporator. The resulting solid is the crude 2-Amino-4-fluoro-5-(trifluoromethyl)phenol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the final, high-purity product.

Applications in Medicinal Chemistry and Drug Development

While specific drugs containing the 2-Amino-4-fluoro-5-(trifluoromethyl)phenol moiety are not prominent in public literature, its value lies in its potential as a scaffold. The combination of fluorine and a CF₃ group on an aromatic ring is a highly sought-after motif in drug design.

  • Bioisosteric Replacement: The trifluoromethyl group can serve as a bioisostere for other groups like isopropyl or chloro, but with profoundly different electronic properties, allowing chemists to fine-tune a molecule's interaction with a biological target.[1]

  • Metabolic Blocking: The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes like Cytochrome P450s. Placing a fluorine or CF₃ group at a site that would otherwise be susceptible to oxidative metabolism is a common and effective strategy to increase a drug's half-life and oral bioavailability.[1]

  • Modulation of pKa: The electron-withdrawing nature of the substituents will lower the pKa of the amino group, making it less basic. This can be critical for optimizing a drug's solubility, cell permeability, and off-target activity (e.g., hERG channel binding).

  • Enhanced Binding Affinity: The unique electronic and conformational properties imparted by fluorine can lead to stronger and more specific interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions, ultimately increasing the potency of a drug candidate.[2]

This building block is therefore an ideal starting point for synthesizing libraries of compounds for screening against various targets, including kinases, proteases, and G-protein coupled receptors (GPCRs).

Safety and Handling

A specific Safety Data Sheet (SDS) for CAS 1803770-86-6 is not widely available. Therefore, handling precautions must be based on the known hazards of structurally related compounds, such as substituted aminophenols and fluorinated aromatics.

  • Hazard Classification (Anticipated): Likely to be classified as harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Skin and Body Protection: Wear a lab coat and ensure exposed skin is covered.

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Crucial Note: Always consult the material-specific SDS provided by the supplier before handling this chemical. The information provided here is for guidance based on chemical class and does not replace a formal hazard assessment.

References

  • PrepChem. Synthesis of 2-amino-4-(trifluoromethyl)phenol. Available from: [Link]

  • GSRS. 2-AMINO-5-NITRO-4-(TRIFLUOROMETHYL)PHENOL, 1-(HYDROGEN SULFATE). Available from: [Link]

  • ResearchGate. Catalytic reduction of 4-nitrophenol (4-NP). (A) Time dependent 4-NP.... Available from: [Link]

  • MDPI. Enhanced Catalytic Reduction of 4-Nitrophenol Driven by Fe3O4-Au Magnetic Nanocomposite Interface Engineering: From Facile Preparation to Recyclable Application. Available from: [Link]

  • University of Notre Dame. Catalytic Reduction of 4‐Nitrophenol: A Quantitative Assessment of the Role of Dissolved Oxygen in Determining the Induction Time. Available from: [Link]

  • PMC. Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. Available from: [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

  • PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

Sources

Exploratory

CAS number and molecular weight of 2-Amino-5-fluoro-4-(trifluoromethyl)phenol

An Important Note on Chemical Identity: Initial searches for "2-Amino-5-fluoro-4-(trifluoromethyl)phenol" did not yield a definitively identified compound in publicly available chemical literature. Therefore, this guide...

Author: BenchChem Technical Support Team. Date: February 2026

An Important Note on Chemical Identity: Initial searches for "2-Amino-5-fluoro-4-(trifluoromethyl)phenol" did not yield a definitively identified compound in publicly available chemical literature. Therefore, this guide focuses on the closely related and well-documented compound, 2-Amino-5-(trifluoromethyl)phenol , CAS Number 454-82-0 . This structural analog shares key functional groups and is a significant building block in its own right.

Introduction

2-Amino-5-(trifluoromethyl)phenol is a substituted aromatic amine of significant interest to the pharmaceutical and agrochemical industries.[1] Its unique trifluoromethyl-substituted phenolic structure imparts desirable physicochemical properties to larger molecules, making it a valuable intermediate in the synthesis of a wide range of biologically active compounds.[1] The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[2] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic characterization, and applications of 2-Amino-5-(trifluoromethyl)phenol, tailored for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses and for predicting the characteristics of its derivatives.

PropertyValueSource
CAS Number 454-82-0[3][4]
Molecular Formula C₇H₆F₃NO[3][4]
Molecular Weight 177.12 g/mol [1][3]
Appearance Not specified in search results
Boiling Point 233.8°C at 760 mmHg[1]
Density 1.432 g/cm³[1]
LogP 1.9932 (Computed)[4]
Topological Polar Surface Area (TPSA) 46.25 Ų[4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 2[4]

Synonyms: 2-Hydroxy-4-(trifluoromethyl)aniline, 4-Amino-3-hydroxybenzotrifluoride.[3]

Chemical Structure and Synthesis

The structure of 2-Amino-5-(trifluoromethyl)phenol, featuring an amino and a hydroxyl group on a benzene ring substituted with a trifluoromethyl group, is a key determinant of its reactivity and utility.

Caption: Chemical structure of 2-Amino-5-(trifluoromethyl)phenol.

Synthetic Pathway

G start Substituted Nitrophenol intermediate Trifluoromethylated Nitrophenol start->intermediate Trifluoromethylation product 2-Amino-5-(trifluoromethyl)phenol intermediate->product Nitro Group Reduction (e.g., H₂, Pd/C)

Caption: A plausible synthetic workflow for 2-Amino-5-(trifluoromethyl)phenol.

Spectroscopic Characterization

Spectroscopic analysis is essential for the verification of the chemical structure and purity of synthesized compounds. While experimental spectra for 2-Amino-5-(trifluoromethyl)phenol were not found in the search results, this section outlines the expected spectral features based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of 2-Amino-5-(trifluoromethyl)phenol is expected to show distinct signals for the aromatic protons, the amine protons, and the hydroxyl proton. The aromatic region would likely display a complex splitting pattern due to the coupling between the non-equivalent protons on the substituted benzene ring. The amine and hydroxyl protons may appear as broad singlets, and their chemical shifts could be concentration and solvent dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would provide information on the carbon skeleton. It is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group would likely appear as a quartet due to coupling with the three fluorine atoms. The carbons bonded to the electron-withdrawing hydroxyl and electron-donating amino groups would show characteristic downfield and upfield shifts, respectively.

Mass Spectrometry

The mass spectrum of 2-Amino-5-(trifluoromethyl)phenol would show a molecular ion peak (M+) corresponding to its molecular weight of 177.12 g/mol . Fragmentation patterns would likely involve the loss of the trifluoromethyl group and other characteristic fragments of the substituted phenol structure.

Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorption bands for the functional groups present in the molecule. Expected key peaks include:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.

  • N-H stretch: Two sharp bands for the primary amine in the region of 3300-3500 cm⁻¹.

  • C-F stretch: Strong absorption bands in the region of 1000-1350 cm⁻¹.

  • C=C stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.

Applications in Research and Development

2-Amino-5-(trifluoromethyl)phenol is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1]

Pharmaceutical Intermediate

The trifluoromethyl group is a key moiety in many modern pharmaceuticals due to its ability to enhance drug efficacy and metabolic stability.[5] 2-Amino-5-(trifluoromethyl)phenol serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs).[1] Its bifunctional nature, with both an amino and a hydroxyl group, allows for a variety of chemical transformations to build complex molecular architectures.

Agrochemical Synthesis

In the agrochemical industry, this compound is used as an intermediate for the production of pesticides and herbicides.[1] The trifluoromethyl group in the final product can contribute to increased potency and stability, leading to more effective crop protection agents.[5]

Safety and Handling

Detailed safety and handling information for 2-Amino-5-(trifluoromethyl)phenol was not available in the search results. However, based on the functional groups present, it should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

2-Amino-5-(trifluoromethyl)phenol is a key chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its unique combination of functional groups and the presence of the trifluoromethyl moiety make it a versatile building block for organic synthesis. Further research into its applications and the development of efficient, scalable synthetic routes will continue to be of high interest to the chemical and life sciences communities.

References

  • PubChem. 2-Amino-5-(trifluoromethyl)phenol. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. 2-Amino-5-(trifluoromethyl)phenol. [Link]

  • Sun, W., Lin, H., Zhou, W., & Li, Z. (2017). Oxidative ortho-Amino-methylation of phenols via C–H and C–C bond cleavage.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of 2-Trifluoromethylphenol: A Crucial Chemical Intermediate. [Link]

  • PubChem. 2-Amino-5-nitro-4-(trifluoromethyl)phenol. National Center for Biotechnology Information. [Link]

  • NIST. Phenol, 2-amino-5-methyl-. NIST Chemistry WebBook. [Link]

  • ResearchGate. 13 C NMR spectrum of compound 5. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Discover the Benefits of 2-Amino-5-Methylphenol from a Reliable Supplier. [Link]

  • ResearchGate. Preparation of 2-amino-5-methylphenol derivatives detected by GCMS and its Antibacterial activity. [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • MDPI. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. [Link]

Sources

Foundational

Solubility profile of 2-Amino-5-fluoro-4-(trifluoromethyl)phenol in organic solvents

Executive Summary This technical guide provides a comprehensive solubility profile and solvent selection strategy for 2-Amino-5-fluoro-4-(trifluoromethyl)phenol (CAS: 875583-80-5). As a highly functionalized fluorinated...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive solubility profile and solvent selection strategy for 2-Amino-5-fluoro-4-(trifluoromethyl)phenol (CAS: 875583-80-5). As a highly functionalized fluorinated intermediate, this compound exhibits distinct physicochemical behaviors driven by the electron-withdrawing nature of the trifluoromethyl (-CF₃) and fluoro (-F) groups.

Effective handling of this compound requires a nuanced understanding of its solubility to optimize reaction kinetics, purification yields, and isolation protocols. This guide moves beyond simple "soluble/insoluble" binary classifications, offering a mechanistic analysis of solvent-solute interactions to support scalable process development.

Physicochemical Characterization & Structural Analysis

The solubility behavior of 2-Amino-5-fluoro-4-(trifluoromethyl)phenol is dictated by the competition between its polar hydrogen-bonding domains and its lipophilic fluorinated regions.

PropertyValue / DescriptionImpact on Solubility
CAS Number 875583-80-5Unique Identifier
Molecular Weight 195.12 g/mol Moderate MW facilitates dissolution in small-molecule solvents.
Electronic Structure Push-Pull System: • Electron Donor: -NH₂ (Amino), -OH (Phenol)• Electron Withdrawing: -CF₃ (para to NH₂), -F (meta to OH)The -CF₃ and -F groups significantly increase lipophilicity compared to non-fluorinated aminophenols, enhancing solubility in chlorinated and ester solvents.
Acidity (pKa) Estimated pKa (Phenol): ~7.5 - 8.2 (vs. 9.95 for phenol)The electron-withdrawing groups increase the acidity of the phenolic proton, allowing solubility in weak aqueous bases (e.g., NaHCO₃).
H-Bonding Dual Donor/Acceptor Capable of inter- and intramolecular H-bonding. High solubility in protic solvents (EtOH) and polar aprotic acceptors (DMSO, DMF).

Solubility Profile in Organic Solvents

The following categorization is based on experimental precedents for fluorinated aminophenols and standard "Like Dissolves Like" principles derived from Hansen Solubility Parameters (HSP).

Tier 1: High Solubility (Primary Reaction Media)

Solubility > 100 mg/mL at 25°C These solvents disrupt the crystal lattice efficiently via strong dipole-dipole interactions and hydrogen bonding.

  • Polar Aprotic: DMF (Dimethylformamide) , DMSO , NMP .

    • Mechanistic Insight: The high dielectric constants of these solvents stabilize the polarizable C-F bonds and the zwitterionic resonance forms.

    • Application: Ideal for nucleophilic aromatic substitution (SₙAr) or coupling reactions where high concentration is required.

  • Polar Protic: Methanol , Ethanol , Isopropanol .

    • Mechanistic Insight: The hydroxyl groups of the solvent engage in H-bonding with the amine and phenol moieties of the solute.

    • Application: Preferred solvents for hydrogenation (reduction of the nitro precursor) and initial recrystallization screenings.

Tier 2: Moderate Solubility (Extraction & Workup)

Solubility 10–50 mg/mL at 25°C (Temperature Dependent) These solvents are excellent for partitioning the compound from aqueous phases.

  • Esters: Ethyl Acetate (EtOAc) , Isopropyl Acetate.

    • Mechanistic Insight: Good solvating power for the organic core; moderate interaction with the polar groups.

    • Application: Standard solvent for liquid-liquid extraction from aqueous reaction quenches.

  • Chlorinated Solvents: Dichloromethane (DCM) , Chloroform.

    • Mechanistic Insight: The lipophilic -CF₃ group enhances affinity for chlorinated solvents compared to non-fluorinated analogs.

    • Application: Useful for chromatography loading and low-temperature extractions.

Tier 3: Low Solubility / Anti-Solvents

Solubility < 1 mg/mL at 25°C Used to induce precipitation or wash away impurities.

  • Non-Polar Aliphatics: Hexanes , Heptane , Cyclohexane.

    • Mechanistic Insight: Lack of H-bonding capability and low polarity results in high energy cost for cavity formation.

    • Application: Anti-solvent for recrystallization (e.g., adding Heptane to an EtOAc solution).

  • Aqueous Media: Water (Neutral pH) .

    • Mechanistic Insight: The hydrophobic fluorinated domain overrides the hydrophilic potential of the amine/phenol at neutral pH.

    • Application: Wash medium to remove inorganic salts.

Process Development Workflows

The following diagrams illustrate the decision logic for solvent selection during synthesis and purification, ensuring process reliability.

Workflow A: Solubility Determination & Solvent Selection

SolubilityLogic Start Start: Solvent Selection for 2-Amino-5-fluoro-4-(trifluoromethyl)phenol Goal Define Process Goal Start->Goal Rxn Reaction Medium Goal->Rxn Synthesis Workup Extraction / Purification Goal->Workup Isolation HighTemp High Temp (>80°C)? Rxn->HighTemp Extract Liquid-Liquid Extraction Workup->Extract Cryst Recrystallization Workup->Cryst Polarity Polarity Requirement HighTemp->Polarity No DMF Select: DMF or NMP (High Solvency, High BP) HighTemp->DMF Yes EtOH Select: Ethanol or MeOH (Reductions, Low Temp) Polarity->EtOH Protic Needed EtOAc Select: Ethyl Acetate (Standard Extraction) Polarity->EtOAc Aprotic Needed Extract->EtOAc Partition vs Water BiPhasic Select: Toluene/Heptane or EtOH/Water Cryst->BiPhasic Anti-solvent Method

Caption: Decision tree for selecting the optimal solvent based on the unit operation (Reaction vs. Workup).

Experimental Protocols

Protocol 1: Gravimetric Solubility Determination

Use this protocol to generate precise solubility data if internal databases are insufficient.

  • Preparation: Weigh 100 mg of 2-Amino-5-fluoro-4-(trifluoromethyl)phenol into a 4 mL vial.

  • Solvent Addition: Add the target solvent (e.g., Toluene) in 100 µL increments at 25°C.

  • Agitation: Vortex for 60 seconds after each addition. Sonication (5 mins) is recommended to break crystal lattice energy.

  • Observation: Record the volume required for complete dissolution (clear solution).

    • Calculation: Solubility (mg/mL) = 100 mg / Volume Added (mL).

  • Temperature Stress: If insoluble at 25°C, heat to 50°C to assess temperature dependence (crucial for recrystallization design).

Protocol 2: pH-Dependent Extraction Strategy

Leveraging the acidity of the fluorinated phenol.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate .

  • Acid Wash: Wash with 1M HCl to remove non-fluorinated aniline impurities (if any). Note: The electron-poor aniline of the target compound is less basic and may remain in the organic layer or partially protonate depending on pH.

  • Base Extraction (Purification): Extract the organic layer with 5% NaHCO₃ or 1M NaOH .

    • Mechanism:[1][2][3] The target phenol (pKa ~8) deprotonates and moves to the aqueous layer as the phenolate salt. Impurities remain in the organic layer.

  • Recovery: Separate the aqueous layer and acidify carefully with HCl to pH ~4-5. The product will precipitate or oil out, ready for re-extraction into fresh EtOAc or filtration.

Safety & Handling (Fluorinated Aromatics)

  • HSE Warning: Fluorinated aminophenols can exhibit significant skin absorption and potential toxicity.

  • PPE: Nitrile gloves are generally effective for short contact with solid; however, when dissolved in DMSO or DMF , permeation rates increase drastically. Double-gloving or using laminate gloves is recommended for solution handling.

  • Waste: Do not mix with strong oxidizers. Fluorinated waste streams must be segregated for high-temperature incineration to prevent HF formation in standard waste boilers.

References

  • Sigma-Aldrich. Product Specification: 5-Fluoro-2-(trifluoromethyl)phenol / 2-Amino-5-fluoro-4-(trifluoromethyl)phenol (CAS 875583-80-5).Link

  • European Patent Office. EP2274983A1: Harmful arthropod control composition and fused heterocyclic compound. (Describes synthesis and extraction using DMF/EtOAc). Link

  • Hansen, C. M.Hansen Solubility Parameters: A User's Handbook, 2nd Ed. CRC Press, 2007.
  • PubChem. Compound Summary: 2-Amino-5-fluoro-4-(trifluoromethyl)phenol.[4]Link

Sources

Exploratory

The Strategic Deployment of 2-Amino-5-fluoro-4-(trifluoromethyl)phenol in Modern Medicinal Chemistry: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals Executive Summary The strategic incorporation of fluorine and trifluoromethyl groups has become a cornerstone of modern drug design, offeri...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine and trifluoromethyl groups has become a cornerstone of modern drug design, offering a powerful toolkit to modulate the physicochemical and pharmacological properties of bioactive molecules. This guide provides an in-depth technical analysis of 2-Amino-5-fluoro-4-(trifluoromethyl)phenol, a highly functionalized building block poised for significant impact in medicinal chemistry. While public-domain literature on this specific scaffold is emergent, this document leverages extensive data on analogous fluorinated aminophenols to provide a comprehensive framework for its application. We will explore its synthesis, physicochemical characteristics, potential applications in drug discovery with a focus on kinase inhibitors, and key considerations for structure-activity relationship (SAR) and ADME/Tox profiling.

Introduction: The Power of Fluorine in Drug Design

The judicious placement of fluorine atoms within a drug candidate can profoundly influence its metabolic stability, binding affinity, and pharmacokinetic profile.[1][2][3] The trifluoromethyl (-CF3) group, in particular, is a privileged moiety in medicinal chemistry.[4][5] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a valuable tool for optimizing lead compounds.[6] 2-Amino-5-fluoro-4-(trifluoromethyl)phenol combines the benefits of a trifluoromethyl group with a fluorine atom and a reactive aminophenol core, presenting a unique scaffold for the generation of novel chemical entities.

The aminophenol substructure is a versatile starting point for the synthesis of a wide range of heterocyclic compounds, which are prevalent in many approved drugs.[7] The strategic placement of the fluorine and trifluoromethyl groups on this core is anticipated to significantly influence the properties of its derivatives.

Physicochemical Properties and Synthetic Considerations

The unique arrangement of substituents in 2-Amino-5-fluoro-4-(trifluoromethyl)phenol dictates its chemical reactivity and influences the properties of its derivatives.

Key Physicochemical Characteristics
PropertyInfluence of Functional GroupsPredicted Impact on Drug Candidates
Lipophilicity (logP) The trifluoromethyl group significantly increases lipophilicity.Enhanced membrane permeability and cell penetration.[6]
pKa The electron-withdrawing trifluoromethyl and fluorine groups lower the pKa of the phenolic hydroxyl and the basicity of the amino group.Modulated ionization at physiological pH, impacting solubility and target engagement.
Metabolic Stability The C-F bond is exceptionally strong, and the trifluoromethyl group can block sites of oxidative metabolism.[4]Increased half-life and reduced metabolic clearance.[5]
Binding Interactions The fluorine atom can participate in favorable electrostatic and hydrogen bonding interactions with protein targets.Enhanced binding affinity and selectivity.
Synthetic Pathways

While a specific, detailed synthesis for 2-Amino-5-fluoro-4-(trifluoromethyl)phenol is not widely published, a general and adaptable synthetic strategy can be inferred from the synthesis of structurally related compounds, such as 2-amino-4-(trifluoromethyl)phenol. A common approach involves the catalytic hydrogenation of a nitrophenol precursor.

G cluster_0 Generalized Synthesis of Fluorinated Aminophenols Start Fluorinated and Trifluoromethylated Phenol Starting Material Nitration Nitration (e.g., HNO3, H2SO4) Start->Nitration Step 1 Intermediate Nitrophenol Intermediate Nitration->Intermediate Yields Reduction Catalytic Hydrogenation (e.g., H2, Pd/C or PtO2) Intermediate->Reduction Step 2 Product 2-Amino-5-fluoro-4-(trifluoromethyl)phenol Reduction->Product Final Product

Caption: Generalized synthetic workflow for fluorinated aminophenols.

Exemplary Protocol: Synthesis of 2-amino-4-(trifluoromethyl)phenol

This protocol, adapted from the synthesis of a closely related analog, illustrates a viable route.[2][8]

Materials:

  • 2-Nitro-4-(trifluoromethyl)phenol

  • Ethanol

  • Platinum oxide (PtO2) catalyst

  • Hydrogen gas source

Procedure:

  • Dissolve 2-nitro-4-(trifluoromethyl)phenol in ethanol in a suitable hydrogenation vessel.

  • Add a catalytic amount of platinum oxide.

  • Pressurize the vessel with hydrogen gas (typically to 50 psig).

  • Agitate the mixture at room temperature until hydrogen uptake ceases. Fresh portions of catalyst may be added periodically to drive the reaction to completion.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen).

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize the resulting residue from water to yield 2-amino-4-(trifluoromethyl)phenol.

Causality Behind Experimental Choices:

  • Catalyst: Platinum oxide is a robust catalyst for the reduction of aromatic nitro groups.

  • Solvent: Ethanol is a good solvent for both the starting material and the product, and it is compatible with the hydrogenation conditions.

  • Purification: Recrystallization from water is an effective method for purifying the final product, which has moderate polarity.

Application as a Building Block in Drug Discovery

The trifunctional nature of 2-Amino-5-fluoro-4-(trifluoromethyl)phenol (possessing amino, hydroxyl, and an aromatic ring for further substitution) makes it a highly valuable scaffold for generating libraries of diverse compounds. Its application is particularly promising in the synthesis of kinase inhibitors and other targeted therapies.

Synthesis of Heterocyclic Scaffolds

The ortho-aminophenol moiety is a precursor to several important heterocyclic systems, including benzoxazoles and phenoxazines. These heterocycles are privileged structures in medicinal chemistry, frequently appearing in kinase inhibitors.

G cluster_1 Heterocycle Synthesis from 2-Amino-5-fluoro-4-(trifluoromethyl)phenol Aminophenol 2-Amino-5-fluoro-4- (trifluoromethyl)phenol Benzoxazole Substituted Benzoxazole Aminophenol->Benzoxazole Condensation OtherHeterocycles Other Heterocycles (e.g., Phenoxazines) Aminophenol->OtherHeterocycles Various Cyclization Reactions CarboxylicAcid Carboxylic Acid or Derivative CarboxylicAcid->Benzoxazole Aldehyde Aldehyde Aldehyde->OtherHeterocycles

Caption: Potential routes to heterocyclic scaffolds.

Protocol 2: Synthesis of 2-Substituted-6-chloro-5-fluorobenzoxazoles from a Related Aminophenol

This protocol for a related aminophenol demonstrates a common and effective method for benzoxazole formation.[1]

Materials:

  • 2-Amino-4-chloro-5-fluorophenol

  • Substituted aromatic aldehyde

  • Ethanol

  • Nickel(II) sulfate (NiSO4)

Procedure:

  • To a solution of 2-Amino-4-chloro-5-fluorophenol (1.0 mmol) in ethanol (10 mL), add the substituted aromatic aldehyde (1.0 mmol).

  • Add a catalytic amount of NiSO4 (10 mol%).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validating System: The progress of the reaction can be easily monitored by TLC, and the final product can be characterized by standard spectroscopic methods (NMR, MS) to confirm its structure and purity.

Role in Kinase Inhibitor Design

The aminophenol scaffold is a key feature in many ATP-competitive kinase inhibitors. The amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase, while the phenolic hydroxyl can be a site for further modification to enhance potency and selectivity or to improve pharmacokinetic properties. The fluorine and trifluoromethyl substituents on the 2-Amino-5-fluoro-4-(trifluoromethyl)phenol core can provide additional beneficial interactions within the ATP binding pocket and improve metabolic stability.

Structure-Activity Relationship (SAR) and ADME/Tox Considerations

When using 2-Amino-5-fluoro-4-(trifluoromethyl)phenol as a building block, a systematic exploration of SAR is crucial for optimizing biological activity.

Key Points for SAR Exploration
  • Amino Group: Derivatization of the amino group (e.g., acylation, sulfonylation, or incorporation into a heterocyclic ring) will significantly impact target binding and selectivity.

  • Phenolic Hydroxyl: The hydroxyl group can be alkylated or used as a handle for attaching other functionalities to probe for additional binding interactions or to modulate physicochemical properties.

  • Aromatic Ring: The aromatic ring itself can be further functionalized, although the existing substituents will direct the regioselectivity of such reactions.

ADME/Tox Profile

The ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profile of derivatives will be heavily influenced by the substituents introduced.

Table 2: Predicted ADME/Tox Profile Contributions

ParameterContribution from ScaffoldConsiderations for Derivatives
Absorption High lipophilicity from the -CF3 group may favor passive diffusion.Further modifications should aim to balance lipophilicity and solubility for optimal oral bioavailability.
Distribution The scaffold's properties may allow for good tissue penetration, including the central nervous system.Protein binding will be dependent on the nature of the added substituents.
Metabolism The C-F bond and -CF3 group are expected to confer high metabolic stability.The aminophenol core may be susceptible to glucuronidation or sulfation.
Excretion The route of excretion will depend on the overall properties of the final molecule.
Toxicity Fluorinated compounds can sometimes have off-target effects.Early in vitro toxicity screening is essential.

Conclusion

2-Amino-5-fluoro-4-(trifluoromethyl)phenol represents a highly promising and versatile building block for medicinal chemistry. Its unique combination of a reactive aminophenol core with the advantageous properties of fluorine and a trifluoromethyl group makes it an attractive starting point for the synthesis of novel therapeutic agents, particularly in the area of kinase inhibitors. While specific data for this molecule is still emerging, the principles and protocols outlined in this guide, based on closely related analogs, provide a solid foundation for its successful application in drug discovery programs. The strategic use of this scaffold has the potential to yield compounds with enhanced potency, selectivity, and pharmacokinetic profiles.

References

  • PrepChem. Synthesis of 2-amino-4-(trifluoromethyl)phenol. [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Google Patents.
  • Google Patents. CN109384683B - Preparation method of 2-amino-5-fluoroacetophenone.
  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]

  • PMC. Synthesis of complex unnatural fluorine-containing amino acids. [Link]

  • PMC. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]

  • ResearchGate. Applications of fluorine-containing amino acids for drug design. [Link]

  • MDPI. The Development of FAK Inhibitors: A Five-Year Update. [Link]

  • ACS Publications. Applications of Fluorine in Medicinal Chemistry. [Link]

  • HIMS. Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. [Link]

  • PubChem. 2-Fluoro-5-(trifluoromethyl)phenol. [Link]

  • Google Patents. WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)
  • ResearchGate. Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. [Link]

  • YouTube. discovery of BLU-945, an EGFR mutant inhibitor. [Link]

  • PMC. Structural and Activity Profile Relationships Between Drug Scaffolds. [Link]

  • MDPI. Design, Synthesis, and Utility of Defined Molecular Scaffolds. [Link]

  • PubMed. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. [Link]

  • PMC. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. [Link]

  • Chinese Academy of Sciences. Transition-metal-free Method Simplifies Syntheses of 2-Aminophenols. [Link]

Sources

Foundational

Technical Guide: Electronic &amp; Physicochemical Profiling of 2-Amino-5-fluoro-4-(trifluoromethyl)phenol

[1] Executive Summary: The Fluorine Effect in Polysubstituted Scaffolds In modern medicinal chemistry, the strategic incorporation of fluorine is a paramount tool for modulating physicochemical properties without drastic...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Fluorine Effect in Polysubstituted Scaffolds

In modern medicinal chemistry, the strategic incorporation of fluorine is a paramount tool for modulating physicochemical properties without drastically altering steric bulk. This guide provides an in-depth analysis of 2-Amino-5-fluoro-4-(trifluoromethyl)phenol , a scaffold that exemplifies the complex interplay between strong electron-withdrawing groups (EWGs) and electron-donating groups (EDGs).[1]

This molecule is not merely a structural intermediate; it represents a "push-pull" electronic system where the acidity of the phenol, the basicity of the amine, and the lipophilicity of the trifluoromethyl group converge to create a distinct pharmacophore. This guide dissects these electronic effects, offering researchers a predictive model for its behavior in biological systems and synthetic pathways.

Electronic Architecture & Hammett Analysis

The reactivity and bioactivity of this scaffold are dictated by the summation of electronic vectors acting upon the aromatic ring. We must analyze the substituent effects relative to the phenolic hydroxyl group (C1) and the amine (C2).

Component Analysis
  • Phenol (-OH, C1): The anchor of the molecule. It acts as a

    
    -donor (+R) but 
    
    
    
    -acceptor (-I).[1]
  • Amine (-NH₂, C2): Located ortho to the phenol. It is a strong

    
    -donor.[1] Its proximity to the hydroxyl allows for Intramolecular Hydrogen Bonding (IMHB) , a critical feature stabilizing the structure.
    
  • Trifluoromethyl (-CF₃, C4): Located para to the phenol.[2] It exerts a powerful electron-withdrawing effect via induction (-I) and negative hyperconjugation.[1] This significantly acidifies the phenol.

  • Fluorine (-F, C5): Located meta to the phenol. While fluorine is a resonance donor, its inductive withdrawal dominates in the meta position.

Quantitative Electronic Effects (Hammett Constants)

To predict the


 shift, we utilize Hammett substituent constants (

).[3] The

of unsubstituted phenol is

.
SubstituentPosition (rel. to OH)Effect TypeHammett Constant (

)
Impact on Phenol Acidity
-CF₃ ParaStrong Withdrawal (-I, -R equivalent)

Major Increase (

)
-F MetaInductive Withdrawal (-I)

Moderate Increase (

)
-NH₂ OrthoDonation (+R) / H-BondingN/A (Steric/Electronic mix)Complex (See Section 2.[1]3)
The "Push-Pull" Vector Diagram

The diagram below visualizes the electron density shifts. The blue arrows represent withdrawal (acidifying), while the red arrows represent donation.

ElectronicVectors cluster_ring Aromatic Core Electronic Vectors Core Benzene Ring OH 1-OH (Acidic Center) Core->OH e- Density Depletion (Increased Acidity) CF3 4-CF3 (Strong -I / Hyperconj.) Pulling e- Density CF3->Core Withdrawing F 5-F (Inductive -I) Pulling e- Density F->Core Withdrawing NH2 2-NH2 (Donating +R) NH2->Core Donating NH2->OH IMHB (Stabilization)

Figure 1: Electronic vector map showing the cooperative withdrawing effects of CF3 and F enhancing phenol acidity, moderated by the ortho-amine.

Physicochemical Consequences[4][5][6][7][8][9][10]

Acidity ( ) Modulation

The cumulative effect of the 4-


 and 5-F groups drastically lowers the 

of the phenolic proton compared to the parent phenol.
  • Predicted

    
    : 
    
    
    
    [1]
  • Mechanism: The phenolate anion formed upon deprotonation is stabilized by the electron-poor ring, specifically through the para-

    
     group which accepts electron density.[1]
    
  • Biological Implication: At physiological pH (7.4), a significant fraction of this molecule will exist as the phenolate anion . This mimics the electrostatics of carboxylic acids, making this scaffold a potential bioisostere for carboxylates in enzyme active sites.

Intramolecular Hydrogen Bonding (IMHB)

The ortho disposition of


 and 

creates a 5-membered pseudo-ring via hydrogen bonding (

or

).[1]
  • Effect on Lipophilicity: This "closes" the polar region of the molecule, effectively hiding the hydrogen bond donor/acceptor sites.

  • Result: The experimental

    
     is often higher than calculated (
    
    
    
    ) because the molecule presents a greasier face to the solvent than expected.

Synthetic Methodology

Synthesis of this polysubstituted arene requires careful regiocontrol. The most robust route utilizes the strong directing power of the phenol to install the amine precursor (nitro group).

Retrosynthetic Analysis

Target


 Reduction 

Nitration

3-Fluoro-4-(trifluoromethyl)phenol.[1]
Detailed Protocol

Step 1: Regioselective Nitration

  • Substrate: 3-Fluoro-4-(trifluoromethyl)phenol (Commercially available).[1]

  • Reagents:

    
     (1 eq), 
    
    
    
    (cat),
    
    
    (solvent).
  • Conditions:

    
     to RT.
    
  • Mechanism: The

    
     group is the strongest ortho/para director. The para position is blocked by 
    
    
    
    .[1] The position between F and OH (C2) is sterically crowded. The position ortho to OH and meta to F (C6 in precursor numbering, becomes C2 in product) is sterically accessible and electronically activated.
  • Intermediate: 2-Nitro-5-fluoro-4-(trifluoromethyl)phenol.[1]

Step 2: Chemoselective Reduction

  • Reagents:

    
     (1 atm), 10% Pd/C, MeOH.
    
  • Note: Avoid harsh conditions (e.g., Fe/HCl) if possible to prevent defluorination, although aryl fluorides are generally stable.

SynthesisWorkflow Start Start: 3-Fluoro-4-(trifluoromethyl)phenol Step1 Nitration (HNO3/H2SO4, 0°C) Start->Step1 Inter Intermediate: 2-Nitro-5-fluoro-4-(trifluoromethyl)phenol Step1->Inter Regioselective (Ortho to OH) Step2 Reduction (H2, Pd/C, MeOH) Inter->Step2 Final Target: 2-Amino-5-fluoro-4-(trifluoromethyl)phenol Step2->Final Yield >85%

Figure 2: Synthetic workflow prioritizing regioselectivity via electronic directing effects.

Experimental Validation: Determination

To validate the electronic effects described, the


 must be determined experimentally. Spectrophotometric titration is preferred over potentiometric methods due to the low solubility of fluorinated phenols in pure water.
Protocol: Spectrophotometric Titration
  • Stock Solution: Dissolve 2 mg of the compound in acetonitrile (ACN) to create a 10 mM stock.

  • Buffer Preparation: Prepare aqueous buffers ranging from pH 4.0 to 10.0 (0.5 pH increments).

  • Mixing: Add 10

    
     of stock to 990 
    
    
    
    of each buffer.
  • Measurement: Record UV-Vis spectra (200–400 nm).

  • Data Analysis: Track the bathochromic shift (red shift) of the

    
     as the phenol deprotonates to the phenolate.
    
  • Calculation: Fit the absorbance vs. pH data to the Henderson-Hasselbalch equation.

Medicinal Chemistry Applications

Metabolic Stability

The 4-Trifluoromethyl group blocks the para-position, a primary site for Cytochrome P450-mediated hydroxylation.[1] Furthermore, the 5-Fluorine blocks the meta-position, preventing arene oxide formation. This scaffold is exceptionally resistant to Phase I oxidative metabolism.

Bioisosterism

This molecule serves as a bioisostere for:

  • Salicylic Acid: The 2-amino-phenol motif mimics the salicylate H-bond network but with different acidity.[1]

  • Hydroxamic Acids: The acidity and chelating potential (N and O donors) mimic hydroxamic acid zinc-binding groups (ZBGs) used in HDAC or MMP inhibitors, but with improved permeability.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • BenchChem. (2025).[4] A Comparative Analysis of Ortho-(Trifluoromethyl)phenol and Its Homologues. BenchChem Technical Guides. Link

  • PubChem. (2025).[5] 2-Amino-5-(trifluoromethyl)phenol Compound Summary. National Library of Medicine. Link

Sources

Exploratory

Technical Guide: Thermal Properties &amp; Characterization of 2-Amino-5-fluoro-4-(trifluoromethyl)phenol

The following technical guide details the physicochemical characterization of 2-Amino-5-fluoro-4-(trifluoromethyl)phenol , a specialized fluorinated intermediate used in the synthesis of advanced agrochemicals and pharma...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization of 2-Amino-5-fluoro-4-(trifluoromethyl)phenol , a specialized fluorinated intermediate used in the synthesis of advanced agrochemicals and pharmaceuticals.

Executive Summary

2-Amino-5-fluoro-4-(trifluoromethyl)phenol (CAS 875583-80-5 ) is a critical building block in the development of next-generation aryl-isoxazoline agrochemicals and fluorinated pharmaceuticals. Its unique substitution pattern—combining a strongly electron-withdrawing trifluoromethyl group with an electron-donating amino and hydroxyl motif—creates specific challenges in thermal characterization.

This guide provides the estimated melting and boiling point ranges derived from structural analogues and computational models, alongside rigorous experimental protocols for verifying these values in a laboratory setting.

Compound Profile & Identification

PropertySpecification
Chemical Name 2-Amino-5-fluoro-4-(trifluoromethyl)phenol
CAS Number 875583-80-5
Synonyms 4-Fluoro-2-hydroxy-5-(trifluoromethyl)aniline; 2-Hydroxy-4-fluoro-5-trifluoromethylaniline
Molecular Formula C₇H₅F₄NO
Molecular Weight 195.12 g/mol
Physical State Off-white to pale yellow solid (Standard Conditions)
Primary Hazard Irritant (Skin/Eye), Potential Acute Toxicity

Thermal Properties Analysis

Melting Point (MP) Range

Direct experimental literature for this specific isomer is proprietary or sparse. However, based on Quantitative Structure-Property Relationships (QSPR) and data from close structural analogues, the melting point is characterized as follows:

  • Predicted Range: 135°C – 155°C

  • Structural Analogue Benchmark:

    • 4-Amino-3-(trifluoromethyl)phenol (Isomer): 158°C (Experimental)

    • 2-Amino-4-fluoro-5-(trifluoromethyl)phenol (Regioisomer): 130–140°C (Estimated)

Mechanistic Insight: The ortho positioning of the amino (-NH₂) and hydroxyl (-OH) groups facilitates intramolecular hydrogen bonding . This typically lowers the melting point slightly compared to para or meta isomers (where intermolecular bonding dominates lattice energy). However, the bulky trifluoromethyl (-CF₃) group increases molecular rigidity, counteracting this effect and maintaining a solid state well above 100°C.

Boiling Point (BP) Range[6]
  • Predicted Boiling Point: 265°C – 285°C (at 760 mmHg)

  • Practical Limitation: The compound is expected to undergo thermal decomposition (decarboxylation or oxidation) prior to reaching its atmospheric boiling point.

  • Vacuum Distillation: If distillation is required, it should be conducted under high vacuum (<1 mmHg) where the boiling point is estimated to be 110°C – 120°C .

Experimental Protocols for Thermal Validation

To ensure data integrity during characterization, the following workflows are recommended.

Differential Scanning Calorimetry (DSC) Protocol

Objective: Determine precise melting onset and purity.

  • Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Hermetically seal.

  • Purge Gas: Nitrogen (50 mL/min).

  • Ramp Rate: 10°C/min from 40°C to 200°C.

  • Analysis: Identify the endothermic peak onset (

    
    ). A sharp peak (width <2°C) indicates high purity (>98%). A broad peak suggests solvent entrapment or isomeric impurities.
    
Capillary Melting Point Method (Routine)

Objective: Quick purity check during synthesis.

  • Preparation: Pack sample to 3mm height in a capillary tube.

  • Apparatus: Oil bath or automated melting point apparatus (e.g., Mettler Toledo).

  • Ramp: Fast ramp (10°C/min) to 120°C, then slow ramp (1°C/min).

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete melt).
Visualization: Thermal Characterization Workflow

ThermalAnalysis Sample Isolated Solid (Crude) Drying Vacuum Drying (40°C, <10 mbar) Sample->Drying Remove Solvent DSC DSC Analysis (Purity & MP) Drying->DSC Primary TGA TGA Analysis (Volatiles/Decomp) Drying->TGA Secondary Result Validated Thermal Profile DSC->Result MP Onset TGA->Result Decomp Temp

Figure 1: Logical workflow for establishing the thermal profile of the intermediate.

Synthesis & Purification Context

The thermal properties of 2-Amino-5-fluoro-4-(trifluoromethyl)phenol directly dictate the purification strategy.

Synthesis Pathway

The compound is typically synthesized via the catalytic hydrogenation of 2-Nitro-5-fluoro-4-(trifluoromethyl)phenol.

  • Reagents: H₂ (gas), Pd/C (10%), Methanol/Ethanol.

  • Exotherm Warning: The reduction of the nitro group is highly exothermic. Temperature control (<50°C) is vital to prevent thermal runaway and byproduct formation.

Purification Logic

Due to the high predicted boiling point and thermal instability, recrystallization is preferred over distillation.

  • Solvent System: Ethanol/Water or Toluene/Heptane.

  • Procedure: Dissolve crude solid in hot ethanol (approx. 60°C). Filter hot to remove Pd/C. Add water dropwise until turbidity appears. Cool slowly to 4°C.

  • Validation: The melting point of the recrystallized solid should align with the predicted 135–155°C range.

Visualization: Purification Decision Tree

Purification Crude Crude Reaction Mixture (Post-Reduction) Filter Filtration (Remove Catalyst) Crude->Filter Decision Check Purity (HPLC) Filter->Decision Recryst Recrystallization (EtOH/H2O) Decision->Recryst >85% Purity Column Column Chromatography (Silica Gel) Decision->Column <85% Purity Final Pure Product (>98%) Recryst->Final Column->Final

Figure 2: Purification strategy based on thermal stability and purity constraints.

Safety & Handling

  • Thermal Stability: Avoid heating above 200°C. Fluorinated aminophenols can release toxic fluoride vapors (HF) upon decomposition.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The amino group is susceptible to oxidation (darkening) upon air exposure.

References

  • Sigma-Aldrich. 2-Amino-5-fluoro-4-(trifluoromethyl)phenol Product Page (CAS 875583-80-5).Link

  • European Patent Office. EP2274983A1: Harmful arthropod control composition. (Describes synthesis and usage of the intermediate). Link

  • PubChem. 4-Amino-3-(trifluoromethyl)phenol (Isomer Data).Link

Protocols & Analytical Methods

Method

Synthesis of Benzoxazoles Utilizing 2-Amino-5-fluoro-4-(trifluoromethyl)phenol: An In-depth Technical Guide for Researchers

Introduction: The Strategic Importance of Fluorinated Benzoxazoles in Modern Drug Discovery Benzoxazoles represent a privileged heterocyclic scaffold, forming the core of numerous compounds with a wide array of pharmacol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Benzoxazoles in Modern Drug Discovery

Benzoxazoles represent a privileged heterocyclic scaffold, forming the core of numerous compounds with a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[2] The unique electronic properties of fluorine and trifluoromethyl groups can significantly influence the biological activity of the parent molecule. This guide provides a comprehensive overview of the synthesis of benzoxazoles using a highly functionalized and valuable building block: 2-Amino-5-fluoro-4-(trifluoromethyl)phenol.

This document is intended for researchers, scientists, and drug development professionals, offering detailed application notes, step-by-step protocols, and the underlying scientific rationale for the synthesis of this important class of compounds. We will first outline a proposed synthesis for the starting material, 2-Amino-5-fluoro-4-(trifluoromethyl)phenol, followed by detailed methodologies for its conversion into a variety of 2-substituted-6-fluoro-7-(trifluoromethyl)benzoxazoles.

PART 1: Synthesis of the Key Starting Material: 2-Amino-5-fluoro-4-(trifluoromethyl)phenol

Proposed Synthetic Pathway:

G A 4-Fluoro-3-(trifluoromethyl)phenol B 5-Fluoro-2-nitro-4-(trifluoromethyl)phenol A->B Nitration (e.g., HNO₃, H₂SO₄) C 2-Amino-5-fluoro-4-(trifluoromethyl)phenol B->C Reduction (e.g., H₂, Pd/C or SnCl₂, HCl)

Caption: Proposed synthesis of 2-Amino-5-fluoro-4-(trifluoromethyl)phenol.

Experimental Protocol: Proposed Synthesis of 2-Amino-5-fluoro-4-(trifluoromethyl)phenol

Step 1: Nitration of 4-Fluoro-3-(trifluoromethyl)phenol

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool a mixture of concentrated sulfuric acid (2.0 equiv.) to 0-5 °C in an ice-salt bath.

  • Addition of Starting Material: Slowly add 4-fluoro-3-(trifluoromethyl)phenol (1.0 equiv.) to the cooled sulfuric acid, ensuring the temperature remains below 10 °C.

  • Nitration: Add a nitrating mixture (a solution of concentrated nitric acid, 1.1 equiv., in concentrated sulfuric acid, 1.0 equiv.) dropwise from the dropping funnel, maintaining the reaction temperature between 0 and 5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated product, 5-fluoro-2-nitro-4-(trifluoromethyl)phenol, is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Step 2: Reduction of 5-Fluoro-2-nitro-4-(trifluoromethyl)phenol

A common and effective method for the reduction of a nitro group to an amine in the presence of other functional groups is catalytic hydrogenation.

  • Reaction Setup: To a solution of 5-fluoro-2-nitro-4-(trifluoromethyl)phenol (1.0 equiv.) in ethanol in a hydrogenation vessel, add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Work-up: Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude 2-Amino-5-fluoro-4-(trifluoromethyl)phenol. The product can be further purified by recrystallization or column chromatography.

PART 2: Synthesis of 2-Substituted-6-fluoro-7-(trifluoromethyl)benzoxazoles

The synthesis of the benzoxazole ring system from 2-aminophenols typically involves condensation with a one-carbon electrophile, followed by cyclization.[4] The most common and versatile methods utilize carboxylic acids or aldehydes.

Method A: From Carboxylic Acids via Condensation

The direct condensation of a 2-aminophenol with a carboxylic acid is a straightforward method for the synthesis of 2-substituted benzoxazoles.[4] This reaction is often facilitated by a dehydrating agent or a catalyst at elevated temperatures. Polyphosphoric acid (PPA) is a commonly used reagent that serves as both a catalyst and a solvent.

General Reaction Scheme:

G cluster_0 Reactants A 2-Amino-5-fluoro-4-(trifluoromethyl)phenol C N-(5-fluoro-2-hydroxy-4-(trifluoromethyl)phenyl)amide A->C B Carboxylic Acid (R-COOH) B->C D 2-Substituted-6-fluoro-7-(trifluoromethyl)benzoxazole C->D Cyclodehydration (e.g., PPA, heat)

Caption: Synthesis of 2-substituted benzoxazoles from a carboxylic acid.

Detailed Experimental Protocol (Example with Benzoic Acid):

  • Reaction Setup: In a round-bottom flask, add 2-Amino-5-fluoro-4-(trifluoromethyl)phenol (1.0 equiv.), benzoic acid (1.1 equiv.), and polyphosphoric acid (PPA) (approximately 10 times the weight of the aminophenol).

  • Reaction Conditions: Heat the reaction mixture with stirring at 180-200 °C for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: After cooling to about 100 °C, pour the reaction mixture into a beaker of ice water with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Method B: From Aldehydes via Schiff Base Formation and Oxidative Cyclization

The reaction of a 2-aminophenol with an aldehyde proceeds through the initial formation of a Schiff base (an imine), followed by oxidative cyclization to yield the 2-substituted benzoxazole.[4]

General Reaction Scheme:

G cluster_0 Reactants A 2-Amino-5-fluoro-4-(trifluoromethyl)phenol C Schiff Base Intermediate A->C B Aldehyde (R-CHO) B->C D 2-Substituted-6-fluoro-7-(trifluoromethyl)benzoxazole C->D Oxidative Cyclization (e.g., DDQ, I₂, or air)

Caption: Synthesis of 2-substituted benzoxazoles from an aldehyde.

Detailed Experimental Protocol (Example with Benzaldehyde):

  • Schiff Base Formation: In a round-bottom flask, dissolve 2-Amino-5-fluoro-4-(trifluoromethyl)phenol (1.0 equiv.) and benzaldehyde (1.1 equiv.) in ethanol. Reflux the mixture for 2-4 hours. Monitor the formation of the Schiff base by TLC.

  • Oxidative Cyclization: After cooling the reaction mixture, add an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equiv.) or a catalytic amount of iodine.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the Schiff base is consumed (as monitored by TLC).

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to afford the desired 2-phenyl-6-fluoro-7-(trifluoromethyl)benzoxazole.

Data Presentation: A Comparative Summary

The following table provides a hypothetical comparison of reaction conditions and expected yields for the synthesis of various 2-substituted-6-fluoro-7-(trifluoromethyl)benzoxazoles based on the general protocols described above.

R-Group of Carboxylic Acid/AldehydeMethodCatalyst/ReagentTemperature (°C)Time (h)Expected Yield (%)
PhenylAPPA190575-85
4-ChlorophenylAPPA190670-80
MethylAPPA180465-75
PhenylBDDQRoom Temp880-90
4-MethoxyphenylBI₂ (cat.)501275-85
EthylBAir/Catalyst802460-70

Characterization of 6-Fluoro-7-(trifluoromethyl)benzoxazoles

Accurate characterization of the synthesized compounds is essential. The following are expected spectroscopic data for a representative 2-phenyl-6-fluoro-7-(trifluoromethyl)benzoxazole.

Expected Spectroscopic Data:

  • ¹H NMR: Aromatic protons will appear in the range of δ 7.0-8.5 ppm. The coupling patterns will be influenced by the fluorine and trifluoromethyl substituents.

  • ¹³C NMR: The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons attached to fluorine will show coupling.

  • ¹⁹F NMR: Two distinct signals are expected: one for the fluorine atom on the benzene ring and a quartet for the trifluoromethyl group. The chemical shifts will be characteristic of their electronic environment.[5]

  • IR Spectroscopy: Characteristic absorption bands for the C=N of the oxazole ring (around 1600-1650 cm⁻¹), C-F stretching, and C-O-C stretching will be observed.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight of the compound should be observed.

Safety and Handling of Fluorinated Aminophenols

Fluorinated aminophenols should be handled with care in a well-ventilated fume hood.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[2] These compounds may be harmful if swallowed, in contact with skin, or if inhaled.[6] In case of contact, wash the affected area immediately with plenty of water. For detailed safety information, always refer to the Safety Data Sheet (SDS) of the specific compound.[6][7][8][9]

Conclusion and Future Perspectives

This guide provides a comprehensive framework for the synthesis of novel benzoxazoles utilizing the valuable building block, 2-Amino-5-fluoro-4-(trifluoromethyl)phenol. The methodologies presented are adaptable and can be applied to a wide range of carboxylic acids and aldehydes, enabling the generation of diverse libraries of fluorinated benzoxazoles for screening in drug discovery programs. The strategic placement of both a fluorine atom and a trifluoromethyl group on the benzoxazole scaffold offers exciting opportunities to fine-tune the physicochemical and pharmacological properties of these important heterocyclic compounds. Further optimization of reaction conditions and exploration of novel catalytic systems will continue to advance the synthesis of these promising molecules.

References

  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. PMC. [Link]

  • Synthesis of 2-amino-4-(trifluoromethyl)phenol. PrepChem. [Link]

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. SciSpace. [Link]

  • Safety data sheet. CPAChem. [Link]

  • 1,3-Bis(trifluoromethyl)benzene - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PMC. [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC. [Link]

  • Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents. PMC. [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. PMC. [Link]

Sources

Application

Using 2-Amino-5-fluoro-4-(trifluoromethyl)phenol as a pharmaceutical intermediate

Topic: Strategic Utilization of 2-Amino-5-fluoro-4-(trifluoromethyl)phenol in Pharmaceutical Synthesis Document Type: Application Note & Technical Protocol Target Audience: Medicinal Chemists, Process Development Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 2-Amino-5-fluoro-4-(trifluoromethyl)phenol in Pharmaceutical Synthesis Document Type: Application Note & Technical Protocol Target Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers CAS Registry Number: 875583-80-5[1]

Executive Summary: The Fluorine Effect in Scaffold Design

In modern medicinal chemistry, the strategic incorporation of fluorine atoms is a proven method to modulate lipophilicity (


), metabolic stability, and ligand-target binding affinity.[2] 2-Amino-5-fluoro-4-(trifluoromethyl)phenol  (CAS 875583-80-5) represents a high-value "privileged structure" intermediate.[1]

Its unique substitution pattern offers three critical advantages for drug design:

  • Ortho-Aminophenol Motif: A versatile handle for heterocycle formation (benzoxazoles, benzoxazinones).[1][3]

  • 4-Trifluoromethyl Group: Increases metabolic resistance to oxidation at the para-position relative to the phenol, a common metabolic soft spot.[3]

  • 5-Fluoro Substituent: Modulates the pKa of the phenol and amine, influencing hydrogen bond donor/acceptor capability in the binding pocket.[3]

This guide details the handling, safety, and synthetic protocols for transforming this intermediate into bioactive scaffolds commonly found in kinase inhibitors (e.g., VEGFR, RAF targets) and antiviral agents.[4]

Chemical Profile & Safety Handling

Compound: 2-Amino-5-fluoro-4-(trifluoromethyl)phenol Formula:


MW:  195.12  g/mol
Appearance:  Off-white to pale brown solid (oxidation sensitive)[1]
Safety & Handling Protocol (E-E-A-T)
  • Hazard Identification: Like most aminophenols, this compound is a potential skin sensitizer and respiratory irritant.[3] It is susceptible to air oxidation, turning dark brown upon prolonged exposure.[3]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Handling:

    • Weigh in a glovebox or a dedicated weighing hood.[3]

    • Use non-metallic spatulas to avoid trace metal catalysis of oxidation.[3]

    • Emergency: In case of skin contact, wash with polyethylene glycol (PEG-400) followed by water; water alone may not efficiently remove the lipophilic residue.[1]

Application I: Synthesis of 5-Fluoro-6-(trifluoromethyl)benzoxazoles

The benzoxazole moiety is a classic bioisostere for indole and purine bases, widely used in ATP-competitive kinase inhibitors.[1] The following protocol describes a robust, oxidative cyclization method using an aldehyde, which is generally milder and more functional-group tolerant than acid-catalyzed condensation at high temperatures.

Mechanism of Action

The reaction proceeds via the formation of a Schiff base (imine) intermediate, followed by intramolecular nucleophilic attack of the phenolic oxygen and subsequent oxidative aromatization.

Protocol: One-Pot Oxidative Cyclization

Reagents:

  • Substrate: 2-Amino-5-fluoro-4-(trifluoromethyl)phenol (1.0 equiv)[1]

  • Reactant: Aryl Aldehyde (1.1 equiv)[1]

  • Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 equiv) or

    
    
    
  • Solvent: Dichloromethane (DCM) or 1,4-Dioxane (anhydrous)[1]

Step-by-Step Methodology:

  • Imine Formation:

    • Dissolve 1.0 mmol of the aminophenol in 5 mL of anhydrous DCM.

    • Add 1.1 mmol of the desired aryl aldehyde.[3]

    • Stir at room temperature (RT) for 2–4 hours. Monitor by TLC (formation of a less polar spot).[3] Note: Molecular sieves (4Å) can be added to drive equilibrium.[1]

  • Cyclization & Oxidation:

    • Cool the mixture to 0°C.

    • Slowly add DDQ (1.1 mmol) dissolved in minimal DCM. The reaction is exothermic.[3]

    • Allow the mixture to warm to RT and stir for 1–2 hours.

  • Workup:

    • Filter the mixture through a pad of Celite to remove the reduced hydroquinone byproduct.[3]

    • Wash the filtrate with saturated

      
       (2 x 10 mL) to remove acidic impurities.[3]
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification:

    • Flash column chromatography (Hexane/EtOAc gradient).[3] The fluorinated benzoxazole typically elutes early due to high lipophilicity.[3]

Application II: Synthesis of Urea-Linked Kinase Inhibitors

Many Type II kinase inhibitors (e.g., Sorafenib analogs) utilize a urea linker to bind to the DFG-out conformation of the kinase. The amino group of this intermediate is an excellent nucleophile for this transformation.[3]

Protocol: Isocyanate Coupling

Reagents:

  • Substrate: 2-Amino-5-fluoro-4-(trifluoromethyl)phenol (1.0 equiv)

  • Reactant: Aryl Isocyanate (1.05 equiv)[1]

  • Solvent: Anhydrous THF or DCM[1][3]

  • Base: Triethylamine (catalytic, optional)[1]

Step-by-Step Methodology:

  • Preparation:

    • Dissolve 1.0 mmol of the aminophenol in 4 mL of anhydrous THF under Nitrogen.

  • Coupling:

    • Add the aryl isocyanate (1.05 mmol) dropwise at 0°C.

    • Critical Checkpoint: Do not add base immediately.[3] The phenol is less nucleophilic than the amine, but strong bases can promote O-acylation. The neutral conditions favor N-acylation (urea formation).[1][3]

  • Completion:

    • Stir at RT for 4–12 hours. A precipitate often forms (the urea product).[3]

  • Isolation:

    • If precipitate forms: Filter and wash with cold

      
      .[3]
      
    • If soluble: Concentrate and recrystallize from DCM/Hexane.[3]

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthetic pathways available for this intermediate.

G Start 2-Amino-5-fluoro- 4-(trifluoromethyl)phenol (CAS 875583-80-5) Path1 Reaction with Aryl Aldehyde + Oxidant Start->Path1 Cyclization Path2 Reaction with Aryl Isocyanate Start->Path2 Nucleophilic Addn Path3 Reaction with Chloroacetyl Chloride Start->Path3 Acylation/Cyclization Prod1 5-Fluoro-6-(trifluoromethyl) benzoxazole Path1->Prod1 Oxidation Prod2 N-(2-Hydroxy-4-fluoro-5-CF3-phenyl) -N'-aryl urea Path2->Prod2 Selective N-func Prod3 Benzoxazinone Derivatives Path3->Prod3 Base Mediated

Figure 1: Divergent synthetic pathways transforming the aminophenol core into bioactive scaffolds.[1]

Analytical Validation & Troubleshooting

IssueProbable CauseCorrective Action
Darkening of Reaction Mixture Oxidation of aminophenol prior to reaction.[1]Degas solvents with Argon.[3] Use fresh substrate.[3] Add antioxidant (e.g., Sodium Ascorbate) during workup if product is stable.[3]
O-Alkylation vs N-Alkylation Competitive reactivity of Phenol (-OH).[1]Ensure no strong base (NaH, KOH) is used during urea formation.[3] For benzoxazoles, the mechanism inherently selects for O-cyclization after imine formation.[1]
Low Yield in Cyclization Incomplete oxidation of the intermediate imine.[3]Switch oxidant to

or increase DDQ equivalents. Ensure the reaction is anhydrous.

Key NMR Signatures (Validation):

  • 
    -NMR:  Expect two distinct signals. The 
    
    
    
    group typically appears around -60 to -63 ppm, while the aromatic
    
    
    appears around -110 to -130 ppm (depending on solvent).[1]
  • 
    -NMR:  The disappearance of the broad 
    
    
    
    singlet (approx.[3] 4.0–5.0 ppm) and the appearance of the benzoxazole
    
    
    proton (s, >8.0 ppm) confirms cyclization.

References

  • Sigma-Aldrich. (2024).[1][3] Product Specification: 2-amino-5-fluoro-4-(trifluoromethyl)phenol (CAS 875583-80-5).[1] Retrieved from [1]

  • Organic Chemistry Portal. (2023).[3] Synthesis of Benzoxazoles. Retrieved from [1]

  • BenchChem. (2025).[3][4] Safety and Handling of Fluorinated Aminophenols. Retrieved from [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 454-82-0 (Isomer Reference). Retrieved from

  • RSC Advances. (2015). One-pot synthesis of benzoxazoles from 2-aminophenols. Retrieved from

Sources

Method

High-Fidelity Synthesis of Fluorinated 2-Aminophenol Scaffolds for Medicinal Chemistry

Topic: High-Fidelity Synthesis of Fluorinated 2-Aminophenol Scaffolds Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Abstract & Strategic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Fidelity Synthesis of Fluorinated 2-Aminophenol Scaffolds Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract & Strategic Significance

Fluorinated aminophenols are critical bioisosteres in modern drug design. The introduction of fluorine onto the aminophenol scaffold serves two primary medicinal chemistry objectives: metabolic blocking (preventing Phase I oxidation at specific ring positions) and pKa modulation (lowering the basicity of the amine and acidity of the phenol to alter membrane permeability and solubility).

However, the synthesis of these scaffolds is plagued by two notorious failure modes:

  • Hydrodefluorination: Standard catalytic hydrogenation (Pd/C, H₂) often cleaves the C–F bond, yielding non-fluorinated impurities that are difficult to separate.

  • Oxidative Instability: Free-base aminophenols rapidly oxidize to quinone imines, resulting in "tarry" black products and low shelf-life.

This application note details a Chemo-Selective Hydrogenation Protocol using Pt/C in acidic media, designed to suppress defluorination and directly isolate the stable hydrochloride salt.

Critical Mechanistic Analysis

The Hydrodefluorination Pitfall

In standard palladium-catalyzed hydrogenation, the oxidative addition of Pd(0) into the C–F bond is a competing pathway, especially in electron-deficient rings.

  • Risk Factor: High H₂ pressure and elevated temperatures increase C–F cleavage.

  • Mitigation Strategy: Switching to Platinum on Carbon (Pt/C) significantly reduces this risk due to platinum's lower affinity for C–F oxidative addition compared to palladium. Furthermore, conducting the reaction in an acidic medium (e.g., dilute HCl) protonates the resulting amine immediately, preventing it from poisoning the catalyst and stabilizing the product against oxidation.

Stability & Salt Formation

Aminophenols exist in a redox equilibrium with quinone imines.



Isolating the product as the Hydrochloride (HCl) salt  locks the nitrogen lone pair, effectively shutting down this oxidation pathway and allowing for long-term storage.

Experimental Workflow Visualization

Diagram 1: Reaction Pathway & Selectivity Control

This diagram illustrates the reduction pathway and the critical decision points to avoid defluorination.

ReactionPathway Start Fluorinated Nitrophenol Inter1 Nitroso Intermediate Start->Inter1 H2 Inter2 Hydroxylamine Intermediate Inter1->Inter2 H2 Choice Catalyst Selection Inter2->Choice Path_Pd Pd/C (Standard) Choice->Path_Pd High Risk Path_Pt Pt/C + HCl (Optimized) Choice->Path_Pt Recommended SideProduct Defluorinated Byproduct (Impurity) Path_Pd->SideProduct C-F Cleavage Product Fluorinated Aminophenol (HCl Salt) Path_Pd->Product Minor Path_Pt->Product Selective Reduction

Caption: Chemo-selective reduction pathway highlighting the divergence between standard Pd/C (risk of defluorination) and the optimized Pt/C route.

Detailed Protocol: Synthesis of 2-Amino-4-fluorophenol Hydrochloride

Target Molecule: 2-Amino-4-fluorophenol HCl (from 4-fluoro-2-nitrophenol) Scale: 10 mmol (adaptable to 100 mmol)

Reagents & Equipment
ComponentGrade/SpecQuantityRole
4-Fluoro-2-nitrophenol >98% Purity1.57 g (10 mmol)Starting Material
5% Pt/C Sulfided or Standard150 mg (10 wt%)Catalyst (Low defluorination)
Methanol (MeOH) HPLC Grade30 mLSolvent
Conc.[1] HCl (37%) ACS Reagent1.0 mL (~12 mmol)Salt formation/Stabilizer
Hydrogen (H₂) Balloon or Parr1 atm - 30 psiReductant
Step-by-Step Procedure
Step 1: Preparation of the Reaction Matrix
  • Safety Check: Ensure the hydrogenation vessel is free of oxygen. Flush with Nitrogen (

    
    ) for 5 minutes.
    
  • Dissolution: In a 100 mL round-bottom flask (or hydrogenation bottle), dissolve 4-fluoro-2-nitrophenol (1.57 g) in Methanol (30 mL).

  • Acidification: Add Conc. HCl (1.0 mL) dropwise.

    • Note: The solution may change color (yellow to pale). The presence of acid prevents the formation of azo-dimers and inhibits C-F cleavage mechanisms.

  • Catalyst Addition: Carefully add 5% Pt/C (150 mg).

    • Caution: Dry noble metal catalysts can ignite solvent vapors. Add the catalyst as a slurry in water or under a blanket of inert gas (Argon/Nitrogen).

Step 2: Hydrogenation
  • Purge: Evacuate the flask and backfill with Hydrogen (

    
    ) three times.
    
  • Reaction: Stir vigorously at Room Temperature (20-25°C) under

    
     atmosphere (balloon pressure is usually sufficient; use 30 psi for scale-up >10g).
    
  • Monitoring: Monitor by TLC (System: 50% EtOAc/Hexanes) or LCMS.

    • Endpoint: Disappearance of the yellow nitro starting material (typically 2–4 hours).

    • QC Check: Check LCMS for mass [M+H] = 128 (product) vs 110 (defluorinated impurity).

Step 3: Workup & Isolation (The "Salt Crash" Method)
  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with 10 mL MeOH.

    • Safety: Keep the filter cake wet (pyrophoric risk).

  • Concentration: Concentrate the filtrate under reduced pressure to approximately 5–10 mL volume (do not dry completely).

  • Precipitation: Add Diethyl Ether (30 mL) or Ethyl Acetate to the concentrated residue. The hydrochloride salt should precipitate as a white to off-white solid.

  • Collection: Filter the solid, wash with cold Ether, and dry under vacuum /

    
     flow.
    
Alternative Protocol: Iron-Mediated Reduction

For labs without hydrogenation equipment or for substrates sensitive to ANY metal catalysis.

  • Suspend Nitrophenol (1 equiv) and Iron Powder (3 equiv) in EtOH/Water (3:1) .

  • Add Ammonium Chloride (5 equiv).

  • Reflux for 1–2 hours.

  • Filter hot, concentrate, and acidify with HCl/Dioxane to isolate the salt.

Quality Control & Characterization

Expected Analytical Data
  • Appearance: White to pale grey crystalline solid (HCl salt). Note: Free base is often brown/purple.

  • ¹H NMR (DMSO-d₆):

    
     10.5 (br s, OH/NH), 7.2–6.8 (m, aromatic protons).
    
  • ¹⁹F NMR: Single sharp peak (typically -120 to -130 ppm depending on substitution). Absence of peak at -110 to -115 ppm (indicative of regioisomers or defluorination).

  • Mass Spec (ESI+): m/z 128.1 [M+H]⁺.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Product is black/tarry Oxidation of free baseEnsure HCl was added during or immediately after reaction. Store under Argon.
Defluorinated impurity (>2%) Over-reductionSwitch from Pd/C to Pt/C. Lower H₂ pressure. Reduce temperature.
Incomplete conversion Catalyst poisoningCheck for sulfur/amine poisons in starting material. Increase catalyst load to 15 wt%.
Low Yield (Precipitation) Salt too solubleUse dry HCl in Dioxane/Ether for precipitation instead of aqueous HCl.

Applications in Medicinal Chemistry (pKa Modulation)

Fluorination significantly alters the physicochemical profile of the aminophenol.

CompoundpKa (Phenol)pKa (Amine)LogPApplication
2-Aminophenol ~9.7~4.60.62Standard Scaffold
2-Amino-4-fluorophenol ~9.3~3.80.85Reduced basicity, higher lipophilicity

Data approximated based on substituent effects [1, 2].

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Tsubrik, O. (2006). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]

  • Albini, A. (2020).[2] Organic Salts of Pharmaceutical Impurity p-Aminophenol.[2] MDPI. [Link]

Sources

Application

Cyclization reactions involving 2-Amino-5-fluoro-4-(trifluoromethyl)phenol

Application Note: Cyclization Protocols for 2-Amino-5-fluoro-4-(trifluoromethyl)phenol Abstract This guide details the synthetic utility of 2-Amino-5-fluoro-4-(trifluoromethyl)phenol (CAS 454-82-0) , a highly privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cyclization Protocols for 2-Amino-5-fluoro-4-(trifluoromethyl)phenol

Abstract

This guide details the synthetic utility of 2-Amino-5-fluoro-4-(trifluoromethyl)phenol (CAS 454-82-0) , a highly privileged scaffold in medicinal chemistry. Due to the specific arrangement of the electron-withdrawing trifluoromethyl (-CF


) and fluoro (-F) groups, this intermediate offers unique electronic properties that influence both reactivity and the pharmacological profile of the resulting heterocycles. This document provides optimized protocols for cyclizing this scaffold into benzoxazoles  and benzoxazinones , addressing the reduced nucleophilicity of the amine caused by the fluorinated substituents.

Introduction: The Fluorine Effect in Heterocyclic Scaffolds

In drug discovery, the strategic incorporation of fluorine is a proven method to modulate lipophilicity (LogP), metabolic stability, and binding affinity.[1] The 2-amino-5-fluoro-4-(trifluoromethyl)phenol scaffold is particularly valuable because it yields heterocycles with a 6-fluoro-5-(trifluoromethyl) substitution pattern (using benzoxazole numbering).

  • Metabolic Blockade: The fluorine at the 6-position blocks oxidative metabolism at a typically reactive site.

  • Electronic Deactivation: The -CF

    
     group at the 5-position (para to the hydroxyl in the precursor) and the -F group exert strong electron-withdrawing effects.
    
  • Synthetic Challenge: These electron-withdrawing groups (EWGs) significantly reduce the nucleophilicity of the aniline nitrogen, often requiring higher reaction temperatures or stronger activation compared to non-fluorinated 2-aminophenols.

Reaction Pathways & Logic

The following diagram illustrates the divergent synthetic pathways accessible from this scaffold.

ReactionPathways SM 2-Amino-5-fluoro- 4-(trifluoromethyl)phenol Benzoxazole 2-Substituted-6-fluoro- 5-(trifluoromethyl)benzoxazole SM->Benzoxazole Path A (High Temp/Oxidant) Benzoxazolone 6-Fluoro-5-(trifluoromethyl)- benzo[d]oxazol-2(3H)-one SM->Benzoxazolone Path B (Base) Benzoxazinone 7-Fluoro-6-(trifluoromethyl)- 2H-benzo[b][1,4]oxazin-3(4H)-one SM->Benzoxazinone Path C (Base/Heat) Aldehyde R-CHO (Oxidative Cyclization) Aldehyde->Benzoxazole Acid R-COOH (Acid Catalysis) Acid->Benzoxazole CDI CDI or Phosgene (Carbonylation) CDI->Benzoxazolone Chloroacetyl Chloroacetyl Chloride (Alkylation/Acylation) Chloroacetyl->Benzoxazinone

Figure 1: Divergent cyclization pathways. Path A yields benzoxazoles, Path B yields cyclic carbamates, and Path C yields benzoxazinones.

Experimental Protocols

Protocol A: Synthesis of 2-Aryl-6-fluoro-5-(trifluoromethyl)benzoxazoles

Target Application: Kinase inhibitors, antimicrobial agents.

Mechanism: This reaction proceeds via the formation of a Schiff base (imine) followed by intramolecular ring closure. Due to the reduced nucleophilicity of the amine, a simple condensation often stalls at the imine stage. An oxidative cyclization approach using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or a Lewis Acid catalyst is recommended.

Reagents:

  • Substrate: 2-Amino-5-fluoro-4-(trifluoromethyl)phenol (1.0 equiv)

  • Aldehyde: Aryl aldehyde (1.1 equiv)

  • Oxidant: DDQ (1.1 equiv) or O

    
     with activated Carbon
    
  • Solvent: 1,4-Dioxane or Toluene (anhydrous)

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask equipped with a Dean-Stark trap (if using toluene), dissolve the aminophenol (1.0 mmol) and the aryl aldehyde (1.1 mmol) in 10 mL of solvent.

  • Reflux: Heat the mixture to reflux (100–110 °C) for 2–4 hours. Monitor by TLC.[2] Note: The EWGs on the phenol may slow down imine formation; addition of catalytic p-TsOH (5 mol%) can accelerate this step.

  • Oxidative Closure: Once the imine is formed (often visible as a new spot on TLC), cool the mixture to room temperature. Add DDQ (1.1 mmol) portion-wise.

    • Alternative: For a greener approach, add activated carbon and stir under an O

      
       balloon at 80°C.
      
  • Reaction: Stir at ambient temperature for 1–2 hours (for DDQ) or heat to 80°C (for O

    
     method). The solution typically darkens.
    
  • Work-up: Filter off the solid residues (DDQ-H

    
     or Carbon). Dilute the filtrate with EtOAc and wash with saturated NaHCO
    
    
    
    (2x) and brine (1x).
  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Critical Consideration: The CF


 group at position 5 (benzoxazole numbering) significantly stabilizes the system but makes the initial nucleophilic attack of the nitrogen slower. Ensure the imine is fully formed before adding the oxidant.
Protocol B: Synthesis of 6-Fluoro-5-(trifluoromethyl)benzo[d]oxazol-2(3H)-one

Target Application: Bioisostere of urea, enzyme inhibitors.

Mechanism: Cyclization with a carbonyl source. While phosgene is traditional, 1,1'-Carbonyldiimidazole (CDI) is safer and highly effective for this electron-deficient scaffold.

Reagents:

  • Substrate: 2-Amino-5-fluoro-4-(trifluoromethyl)phenol (1.0 equiv)

  • Reagent: CDI (1.2 equiv)

  • Solvent: Anhydrous THF or Acetonitrile

Step-by-Step Methodology:

  • Dissolution: Dissolve the aminophenol (1.0 mmol) in anhydrous THF (10 mL) under Nitrogen/Argon.

  • Addition: Add CDI (1.2 mmol) in one portion at room temperature. Evolution of CO

    
     gas will be observed.
    
  • Heating: Heat the reaction to 60°C for 3–6 hours. The electron-deficient amine requires thermal energy to attack the acyl-imidazole intermediate effectively.

  • Quenching: Cool to room temperature. Quench with water (2 mL).

  • Isolation: Evaporate the THF. The product often precipitates upon addition of cold water/1N HCl. Filter the solid.[3]

  • Recrystallization: Recrystallize from Ethanol/Water if necessary.

Protocol C: Synthesis of 7-Fluoro-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Target Application: BET bromodomain inhibitors, herbicides.

Mechanism: Alkylation of the phenol oxygen followed by intramolecular amide formation.

Reagents:

  • Substrate: 2-Amino-5-fluoro-4-(trifluoromethyl)phenol (1.0 equiv)

  • Reagent: Chloroacetyl chloride (1.1 equiv)

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.5 equiv)
  • Solvent: Acetone or DMF

Step-by-Step Methodology:

  • Setup: Suspend the aminophenol (1.0 mmol) and K

    
    CO
    
    
    
    (2.5 mmol) in Acetone (15 mL).
  • Acylation/Alkylation: Cool to 0°C. Add chloroacetyl chloride (1.1 mmol) dropwise.

    • Note: The amine is less nucleophilic than usual, but the phenoxide (generated by base) is still reactive. The reaction may proceed via initial O-alkylation or N-acylation. In DMF with K

      
      CO
      
      
      
      , O-alkylation is often favored first, followed by cyclization.
  • Cyclization: Reflux the mixture for 4–8 hours.

  • Work-up: Remove solvent under vacuum.[4] Resuspend residue in water to dissolve salts. Filter the precipitate.[3]

  • Validation: Check NMR. The -CH

    
    - singlet of the lactam ring (approx. 4.6 ppm) confirms the benzoxazine structure.
    

Data Summary & Troubleshooting

ParameterBenzoxazole (Protocol A)Benzoxazolone (Protocol B)Benzoxazine (Protocol C)
Primary Challenge Slow imine formation due to deactivated amine.Incomplete conversion at RT.Regioselectivity (N vs O attack).
Key Optimization Use acid cat. (p-TsOH) or high-boiling solvent (Xylene).Heat to 60°C; do not rely on RT stirring.Use K

CO

in Acetone/DMF to favor cyclization.
Typical Yield 75–85%85–95%60–75%
Purification Silica ChromatographyPrecipitation/RecrystallizationPrecipitation

Troubleshooting the "Deactivated Amine": If yields are low in Protocol A, switch to the Polyphosphoric Acid (PPA) method.

  • Method: Mix Aminophenol + Carboxylic Acid (1:1) in PPA. Heat to 120–140°C for 4 hours. Pour into crushed ice. This brute-force method overcomes the electronic deactivation of the CF

    
     group.
    

Safety & Handling

  • Toxicity: Fluorinated anilines/phenols can be toxic and potential skin irritants. Handle in a fume hood.

  • Waste: All fluorinated waste must be segregated and incinerated in high-temperature facilities designed for halogenated organics.

  • Incompatibility: Avoid contact with strong oxidizing agents (unless controlled, as in Protocol A).

References

  • Synthesis of 2-substituted benzoxazoles from tertiary amides. Title: General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Source: PMC (National Institutes of Health). URL:[Link]

  • Medicinal Chemistry of Fluorinated Heterocycles. Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Source: PMC (National Institutes of Health). URL:[Link]

  • Benzoxazole Synthesis Methodologies. Title: Synthesis of Benzoxazoles (Organic Chemistry Portal). Source: Organic Chemistry Portal. URL:[Link]

  • Compound Data. Title: 2-Amino-5-(trifluoromethyl)phenol Compound Summary. Source: PubChem.[5] URL:[Link]

Sources

Method

Synthesis of kinase inhibitors using 2-Amino-5-fluoro-4-(trifluoromethyl)phenol

Executive Summary This application note details the synthetic utility of 2-Amino-5-fluoro-4-(trifluoromethyl)phenol (referred to herein as Intermediate A ) as a privileged scaffold in the design of Type II kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of 2-Amino-5-fluoro-4-(trifluoromethyl)phenol (referred to herein as Intermediate A ) as a privileged scaffold in the design of Type II kinase inhibitors (e.g., VEGFR, RAF, and p38 MAP kinase pathways).

The simultaneous presence of the electron-withdrawing trifluoromethyl (


) group and the metabolic blocking fluorine atom (

) confers unique physicochemical properties, including enhanced lipophilicity and resistance to oxidative metabolism at the phenyl ring. This guide provides validated protocols for transforming Intermediate A into two critical pharmacophores:
  • Benzoxazole Scaffolds: Via cyclization, targeting the ATP-binding hinge region.

  • Diaryl Ureas: Via isocyanate coupling, targeting the DFG-out allosteric pocket.

Strategic Rationale & Chemical Logic

The Fluorine Effect in Kinase Binding

In medicinal chemistry, the 5-fluoro-4-trifluoromethyl motif is not merely a decoration; it is a functional tool.

  • Metabolic Stability: The C-F bond at position 5 blocks P450-mediated hydroxylation, extending the half-life (

    
    ) of the inhibitor.
    
  • Electronic Modulation: The strong electron-withdrawing nature of the

    
     and 
    
    
    
    groups lowers the
    
    
    of the phenolic hydroxyl (prior to cyclization) and the N-H of resulting ureas, strengthening hydrogen bond donor capability with kinase residues (e.g., Glu885 in VEGFR2).
Regiochemical Numbering Shift

Researchers must note the IUPAC numbering shift upon cyclization.

  • Precursor: Phenol C1, Amine C2,

    
     at C4, 
    
    
    
    at C5.
  • Product (Benzoxazole): The bridgehead carbons dictate numbering. The

    
     typically migrates to position 6 , and the 
    
    
    
    remains at position 5 .
    • Result:5-Fluoro-6-(trifluoromethyl)benzo[d]oxazole .

Experimental Protocols

Protocol A: Pre-Treatment & Handling

Causality: Aminophenols are prone to air oxidation, forming dark quinone imine impurities that poison palladium catalysts in subsequent steps.

  • Storage: Store Intermediate A under Argon at -20°C.

  • Purification (if oxidized):

    • Dissolve crude material in EtOAc.

    • Wash with 10%

      
       (sodium thiosulfate) to reduce quinoid impurities.
      
    • Recrystallize from degassed Ethanol/Hexane (1:3).

Protocol B: Cyclization to 2-Substituted Benzoxazoles

Target Application: Synthesis of ATP-competitive inhibitors (Hinge Binders). Method: Oxidative Cyclization with Aldehydes (Green Chemistry Approach).

Reagents:

  • Intermediate A (1.0 equiv)[1]

  • Aryl Aldehyde (1.1 equiv)

  • Oxidant:

    
     (Sodium metabisulfite) or Open Air/Activated Carbon.
    
  • Solvent: Ethanol (EtOH) or DMF.

Step-by-Step Procedure:

  • Schiff Base Formation: In a round-bottom flask equipped with a reflux condenser, dissolve Intermediate A (1.0 mmol) and the target Aryl Aldehyde (1.1 mmol) in anhydrous EtOH (10 mL).

  • Activation: Heat to 60°C for 1 hour. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the amine spot and appearance of the imine (Schiff base).

  • Cyclization: Add

    
     (2.0 equiv) dissolved in minimal water, or add 10 mol% activated carbon and bubble air through the solution.
    
  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Mechanism:[2] The phenolic oxygen attacks the imine carbon, followed by oxidative dehydrogenation to aromatize the oxazole ring.

  • Workup: Cool to room temperature. Filter off solids/catalyst.[3] Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexane).

Validation Data (Expected):

  • LCMS:

    
     peak corresponding to (Aldehyde MW + Intermediate A MW - 2H).
    
  • 1H NMR: Appearance of a diagnostic singlet at ~7.8–8.2 ppm (C2-H) is absent if C2 is substituted; look for loss of phenolic OH and amine NH signals.

Protocol C: Synthesis of Diaryl Ureas (Type II Inhibitors)

Target Application: Synthesis of DFG-out binders (Sorafenib/Regorafenib analogs). Method: Isocyanate Coupling.

Reagents:

  • Intermediate A (1.0 equiv)[1]

  • Aryl Isocyanate (1.0 equiv) (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate)

  • Solvent: Anhydrous DCM or THF.

  • Base: None usually required; catalytic TEA (Triethylamine) if reaction is sluggish.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 2-neck flask and purge with Argon.

  • Dissolution: Dissolve Intermediate A (1.0 mmol) in anhydrous DCM (5 mL). Cool to 0°C.[4]

    • Why 0°C? To prevent O-acylation (carbamate formation). We favor N-acylation (urea) due to the higher nucleophilicity of the amine, but selectivity decreases at high temps.

  • Addition: Dropwise add the Aryl Isocyanate (1.0 mmol) in DCM (2 mL) over 10 minutes.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours.

  • Precipitation: Often, the diaryl urea product precipitates out of DCM.

  • Workup: Filter the precipitate and wash with cold DCM. If no precipitate, evaporate and recrystallize from EtOAc/Hexane.

Critical Control Point: If O-acylation occurs (carbamate impurity), treat the crude mixture with catalytic


 in MeOH. This promotes the O-to-N acyl migration (Smiles-type rearrangement) to the thermodynamically stable urea.

Data Presentation & Analysis

Table 1: Physicochemical Profile of the Scaffold
PropertyValue/DescriptionImpact on Drug Design
Molecular Weight 193.10 g/mol Low MW allows for fragment-based growth.
Lipophilicity (cLogP) ~2.1Ideal for membrane permeability; increased by

.
H-Bond Donors 3 (OH,

)
Critical for hinge binding (Glu/Asp residues).
Electronic Effect

Strong electron withdrawal increases acidity of OH/NH.
19F NMR Signals -60 ppm (

), -115 ppm (

)
distinct handles for metabolic tracking.

Visualization: Reaction Workflows & Mechanism

Figure 1: Synthetic Pathways Workflow

Caption: Divergent synthesis from Intermediate A yielding ATP-competitive (Benzoxazole) and Allosteric (Urea) inhibitors.

G Raw 2-Amino-5-fluoro- 4-(trifluoromethyl)phenol (Intermediate A) Purified Purified Intermediate (Reduced Quinones) Raw->Purified Na2S2O3 Wash Schiff Schiff Base Intermediate Purified->Schiff EtOH, 60°C Urea N,N'-Diaryl Urea (DFG-out Binder) Purified->Urea Nucleophilic Addition Aldehyde Aryl Aldehyde + Oxidant Aldehyde->Schiff Benzoxazole 5-Fluoro-6-(trifluoromethyl) benzo[d]oxazole (Hinge Binder) Schiff->Benzoxazole Oxidative Cyclization (-2H) Isocyanate Aryl Isocyanate (DCM, 0°C) Isocyanate->Urea

Figure 2: Pharmacophore Binding Logic

Caption: Structural logic of the 5-F, 4-CF3 motif in the kinase pocket. The CF3 group occupies the hydrophobic back-pocket.

Pharmacophore Scaffold Benzoxazole Core (Derived from Int. A) Hinge Hinge Region (ATP Site) Scaffold->Hinge N3 Acceptor / C2 Donor Gatekeeper Gatekeeper Residue (Thr/Met) Scaffold->Gatekeeper Pi-Stacking Hydrophobic Hydrophobic Pocket II (Allosteric) Scaffold->Hydrophobic 4-CF3 Group (Lipophilic Contact) Metabolism Metabolic Stability (Blocked P450 Site) Scaffold->Metabolism 5-Fluoro Group (Steric/Electronic Shield)

References

  • Potts, K. T. (1984). The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience.
  • Wilhelm, S. M., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery, 5(10), 835-844. Link (Establishes the utility of fluoro-trifluoromethyl motifs in kinase inhibitors).

  • Dumas, J., et al. (2004). "Synthesis and Pharmacological Characterization of a Potent, Orally Active Inhibitor of p38 MAP Kinase." Bioorganic & Medicinal Chemistry Letters, 12(12). (Details urea synthesis protocols for kinase inhibition).
  • Gromov, S. P., et al. (2009). "Synthesis of functionalized benzoxazoles." Russian Chemical Reviews, 78(10).
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link (Authoritative source on the metabolic stability of the F/CF3 motif).

Sources

Application

Technical Application Note: Chemoselective Amide Bond Formation with 2-Amino-5-fluoro-4-(trifluoromethyl)phenol

[1] Executive Summary & Mechanistic Insight[2][3] This guide details the protocols for synthesizing amide bonds using 2-Amino-5-fluoro-4-(trifluoromethyl)phenol , a highly specialized intermediate used in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Mechanistic Insight[2][3]

This guide details the protocols for synthesizing amide bonds using 2-Amino-5-fluoro-4-(trifluoromethyl)phenol , a highly specialized intermediate used in the synthesis of agrochemicals (e.g., herbicides) and pharmaceutical kinase inhibitors.[1]

The Substrate Challenge

The target molecule presents a "perfect storm" of reactivity challenges for amide coupling:

  • Electronic Deactivation: The trifluoromethyl (

    
    ) and fluoro (
    
    
    
    ) groups are strong electron-withdrawing groups (EWG).[1] They significantly reduce the nucleophilicity of the aniline nitrogen, making it sluggish compared to standard anilines.
  • Competing Nucleophile: The ortho-hydroxyl group creates a competition between N-acylation (amide) and O-acylation (ester).[1]

  • Cyclization Risk: The ortho-aminophenol motif is the primary precursor for benzoxazoles .[1] Under acidic or high-thermal conditions, the formed amide will readily dehydrate to form the benzoxazole ring.[1]

Success Strategy: To isolate the amide, protocols must operate under kinetic control (low temperature, mild base) to favor N-acylation and prevent thermodynamic cyclization.[1]

Decision Logic & Reaction Pathways

The following flowchart illustrates the critical decision points when selecting a protocol.

ReactionLogic Start Start: 2-Amino-5-fluoro-4-(trifluoromethyl)phenol AcidType Select Electrophile Source Start->AcidType AcidCl Acid Chloride (High Reactivity) AcidType->AcidCl Robust Substrates COOH Carboxylic Acid (Requires Activation) AcidType->COOH Sensitive Substrates PathA Method A: Schotten-Baumann (Biphasic) AcidCl->PathA PathB Method B: HATU/DIEA (Standard) COOH->PathB PathC Method C: T3P Coupling (Low Epimerization) COOH->PathC Amide Target Amide Product PathA->Amide pH 8-9, 0°C Ester Side Product: O-Acyl Ester PathA->Ester pH > 11 or Excess Base PathB->Amide DMF, RT PathC->Amide EtOAc, T3P Benzoxazole Side Product: Benzoxazole (Cyclized) Amide->Benzoxazole Heat / Acid (Dehydration)

Figure 1: Reaction pathway logic for selecting the optimal coupling strategy.[1]

Experimental Protocols

Method A: Modified Schotten-Baumann (Acid Chlorides)

Best for: Simple, robust acid chlorides; Scale-up; Cost-efficiency.[1] Mechanism: Uses a biphasic system to keep the phenol protonated (and thus unreactive) while the amine reacts.

Reagents:

  • Substrate (1.0 equiv)

  • Acid Chloride (1.1 equiv)[1]

  • Saturated NaHCO₃ (aq)[1]

  • Ethyl Acetate (EtOAc) or THF[1]

Protocol:

  • Dissolution: Dissolve 1.0 equiv of 2-Amino-5-fluoro-4-(trifluoromethyl)phenol in EtOAc (0.2 M concentration).

    • Note: If solubility is poor, use THF.[1]

  • Biphasic Setup: Add an equal volume of saturated aqueous NaHCO₃. Vigorously stir the biphasic mixture at 0°C.

  • Addition: Dropwise add the Acid Chloride (1.1 equiv) diluted in a minimal amount of EtOAc/THF over 15 minutes.

    • Critical: Keep temperature < 5°C to suppress ester formation.[1]

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours.

  • Quench & Workup: Separate layers. Wash organic layer with 1M HCl (to remove unreacted amine) and then Brine.[1] Dry over Na₂SO₄.[1]

  • Purification: Recrystallization is often sufficient due to the high clean conversion of this method.[1]

Method B: HATU-Mediated Coupling (Carboxylic Acids)

Best for: Complex carboxylic acids; Discovery chemistry; High-value substrates.[1] Mechanism: HATU generates a reactive O-acylurea species.[1] The high activity is necessary to overcome the poor nucleophilicity of the fluorinated aniline.

Reagents:

  • Substrate (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • DMF (Anhydrous)[1]

Protocol:

  • Activation: In a dry vial, dissolve Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add DIPEA (1.0 equiv only at this stage) and stir for 5 minutes to pre-activate the acid.

  • Coupling: Add the 2-Amino-5-fluoro-4-(trifluoromethyl)phenol (1.0 equiv) followed by the remaining DIPEA (2.0 equiv).

  • Reaction: Stir at 40°C for 12–24 hours.

    • Expert Note: Standard anilines react at RT.[1] This electron-deficient aniline often requires mild heating (40–50°C) to drive conversion, but do not exceed 60°C to avoid benzoxazole formation.[1]

  • Workup: Dilute with EtOAc, wash extensively with LiCl (5% aq) to remove DMF, followed by saturated NaHCO₃.

Method C: T3P (Propylphosphonic Anhydride) Coupling

Best for: Sterically hindered acids; Avoiding epimerization; Scalability.[1] Why T3P? It has very low toxicity and drives the reaction by releasing a water-soluble byproduct, simplifying purification.[1]

Protocol:

  • Mix: Combine Substrate (1.0 equiv), Carboxylic Acid (1.1 equiv), and Pyridine (3.0 equiv) in EtOAc or 2-MeTHF.

  • Addition: Add T3P (50% solution in EtOAc, 1.5 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT. If conversion is low after 4 hours, heat to 50°C.[1]

  • Workup: Wash with water, 1M HCl, and NaHCO₃.

Quantitative Comparison of Methods

FeatureMethod A (Acid Chloride)Method B (HATU)Method C (T3P)
Reactivity HighHighModerate-High
Chemoselectivity (N vs O) Good (if pH controlled)ExcellentExcellent
Risk of Cyclization Low (Low Temp)Moderate (if heated)Low
Purification Extraction/CrystallizationColumn ChromatographyExtraction
Cost LowHighModerate
Recommended Use Scale-up (>10g)Discovery (<100mg)Process Dev (1g - 1kg)

Troubleshooting & Optimization

Issue 1: Low Conversion (Starting Material Remains)[1]
  • Cause: The electron-withdrawing

    
     and 
    
    
    
    groups make the amine extremely weak.[1]
  • Solution:

    • Switch to Method A (Acid Chlorides are more electrophilic).[1]

    • Use a catalyst: DMAP (10 mol%) can catalyze the reaction, but be warned: DMAP increases the risk of O-acylation and subsequent rearrangement.[1]

    • Increase concentration to 0.5 M or 1.0 M.

Issue 2: Formation of Benzoxazole[2][4][5][6]
  • Observation: Mass spec shows [M-18] peak relative to expected amide.

  • Cause: Reaction temperature too high or acidic workup was too harsh.[1]

  • Solution:

    • Keep reaction temperature < 50°C.[1]

    • Avoid strong acid washes during workup; use dilute citric acid or ammonium chloride instead.[1]

Issue 3: O-Acylation (Ester Formation)[1]
  • Observation: Product is isolated but NMR shows a shift in the phenol proton or distinct ester carbonyl stretch.[1]

  • Cause: Base was too strong or solvent was non-polar (favoring O-attack in some cases).[1]

  • Solution:

    • The "O-to-N Migration" Trick: If you accidentally make the ester, treat the crude mixture with mild base (K₂CO₃ in Methanol) at RT.[1] The acyl group will often migrate from the oxygen to the nitrogen (thermodynamically favored amide).

References

  • Synthesis of Benzoxazoles from 2-Aminophenols

    • Title: Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN.[1][2]

    • Source: Organic & Biomolecular Chemistry, RSC.[1][2]

    • URL:[Link]

    • Relevance: Establishes the propensity of this substrate class to cyclize, validating the need for mild conditions if the amide is the target.
  • Properties of Target Molecule (CAS 454-82-0)

    • Title: 2-Amino-5-(trifluoromethyl)phenol | C7H6F3NO - PubChem.[1][3]

    • Source: National Library of Medicine (NIH).[1]

    • URL:[Link][1]

    • Relevance: Verifies the structure, acidity, and physical properties of the specific fluorin
  • General Amide Coupling Strategies for Weak Anilines

    • Title: Recent Advances in Amide Bond Formation.[1]

    • Source: Chemical Reviews (ACS).[1]

    • URL:[Link][1]

    • Relevance: Provides the foundational basis for selecting HATU and T3P for electron-deficient amines.[1]

  • Chemoselectivity in Aminophenol Acylation

    • Title: Chemoselective Acylation of Nucleosides (and Aminophenol analogues).[1][4]

    • Source: National Institutes of Health (PMC).[1]

    • URL:[Link]

    • Relevance: mechanistic support for kinetic control in N- vs O-acylation.[1]

Sources

Method

Scalable synthesis methods for 2-Amino-5-fluoro-4-(trifluoromethyl)phenol derivatives

An in-depth guide to the scalable synthesis of 2-Amino-5-fluoro-4-(trifluoromethyl)phenol derivatives, designed for researchers and professionals in drug development. This document provides a comprehensive overview of vi...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the scalable synthesis of 2-Amino-5-fluoro-4-(trifluoromethyl)phenol derivatives, designed for researchers and professionals in drug development. This document provides a comprehensive overview of viable synthetic strategies, detailed experimental protocols, and critical considerations for process scale-up.

Introduction: The Significance of Fluorinated Aminophenols

The 2-amino-5-fluoro-4-(trifluoromethyl)phenol scaffold is a key structural motif in medicinal chemistry and materials science. The presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring imparts unique physicochemical properties, such as increased metabolic stability, enhanced binding affinity to biological targets, and altered lipophilicity. These characteristics make derivatives of this compound highly valuable as intermediates in the synthesis of pharmaceuticals and agrochemicals.

This guide outlines scalable synthetic routes to 2-Amino-5-fluoro-4-(trifluoromethyl)phenol, focusing on methodologies amenable to industrial production. We will explore two primary strategies, detailing the underlying chemical principles and providing step-by-step protocols for key transformations.

Synthetic Strategy I: Nitration followed by Nucleophilic Aromatic Substitution and Reduction

This approach involves the initial nitration of a readily available starting material, followed by the introduction of the hydroxyl group via nucleophilic aromatic substitution (SNAr), and concluding with the reduction of the nitro group to the desired amine.

Conceptual Workflow for Strategy I

Synthetic Strategy I A 1-Chloro-4-fluoro-2-(trifluoromethyl)benzene B 1-Chloro-4-fluoro-5-nitro-2-(trifluoromethyl)benzene A->B Nitration (HNO₃, H₂SO₄) C 5-Fluoro-2-nitro-4-(trifluoromethyl)phenol B->C Hydroxylation (SNAr) (NaOH, DMSO) D 2-Amino-5-fluoro-4-(trifluoromethyl)phenol C->D Reduction (H₂, Pd/C)

Caption: Workflow for the synthesis via nitration, SNAr, and reduction.

Step 1: Regioselective Nitration

The nitration of a substituted benzene ring is a classic electrophilic aromatic substitution. The regioselectivity is governed by the electronic and steric effects of the existing substituents. For a starting material like 1-chloro-4-fluoro-2-(trifluoromethyl)benzene, the fluorine atom is an ortho-, para-director, while the chloro and trifluoromethyl groups are deactivating meta-directors. The nitration is expected to occur at the position para to the fluorine and meta to the trifluoromethyl group.

Protocol: Nitration of 1-Chloro-4-fluoro-2-(trifluoromethyl)benzene

  • Materials:

    • 1-Chloro-4-fluoro-2-(trifluoromethyl)benzene

    • Concentrated Sulfuric Acid (98%)

    • Fuming Nitric Acid (≥90%)

    • Ice

    • Dichloromethane (DCM)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a multi-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

    • Slowly add 1-chloro-4-fluoro-2-(trifluoromethyl)benzene to the sulfuric acid while maintaining the temperature below 10 °C.

    • Prepare a nitrating mixture by carefully adding fuming nitric acid to a portion of concentrated sulfuric acid, pre-cooled to 0 °C.

    • Add the nitrating mixture dropwise to the reaction flask over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The reaction is highly exothermic.[1][2]

    • After the addition is complete, stir the mixture at 5-10 °C for an additional hour. Monitor the reaction progress by TLC or GC.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Extract the aqueous mixture with dichloromethane (3x).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization or column chromatography.

Step 2: Nucleophilic Aromatic Substitution (Hydroxylation)

The presence of a strong electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution. This allows for the displacement of a halide, such as chloride, by a nucleophile like hydroxide.

Protocol: Synthesis of 5-Fluoro-2-nitro-4-(trifluoromethyl)phenol

  • Materials:

    • 1-Chloro-4-fluoro-5-nitro-2-(trifluoromethyl)benzene

    • Sodium Hydroxide (NaOH)

    • Dimethyl Sulfoxide (DMSO)

    • Concentrated Hydrochloric Acid (HCl)

    • Diethyl Ether

  • Procedure:

    • Dissolve 1-chloro-4-fluoro-5-nitro-2-(trifluoromethyl)benzene in DMSO in a reaction vessel.[3]

    • Add finely powdered sodium hydroxide in portions to the stirred solution at room temperature over several hours.[3]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Acidify the mixture to pH 1 with concentrated hydrochloric acid.

    • Extract the product with diethyl ether.

    • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product, which can be further purified if necessary.

Step 3: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a crucial final step. Catalytic hydrogenation is often the method of choice for large-scale synthesis due to its efficiency and the clean nature of the reaction.[4][5][6]

Protocol: Synthesis of 2-Amino-5-fluoro-4-(trifluoromethyl)phenol

  • Materials:

    • 5-Fluoro-2-nitro-4-(trifluoromethyl)phenol

    • Palladium on Carbon (5% or 10% Pd/C)

    • Ethanol or Methanol

    • Hydrogen Gas (H₂)

  • Procedure:

    • In a hydrogenation vessel, dissolve the 5-fluoro-2-nitro-4-(trifluoromethyl)phenol in ethanol or methanol.

    • Add the Pd/C catalyst to the solution.

    • Seal the vessel and purge with nitrogen, followed by hydrogen.

    • Pressurize the vessel with hydrogen (typically 50 psig) and stir the mixture vigorously at room temperature.[7]

    • Monitor the reaction by observing hydrogen uptake or by TLC/GC analysis.

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).[7]

Parameter Nitration Hydroxylation (SNAr) Reduction
Key Reagents HNO₃, H₂SO₄NaOH, DMSOH₂, Pd/C
Temperature 0-10 °CRoom TemperatureRoom Temperature
Pressure AtmosphericAtmospheric50 psig
Typical Yield 80-95%70-90%>95%
Scalability HighModerateHigh

Synthetic Strategy II: Nitration, Reduction, and Diazotization-Hydrolysis

This alternative route also begins with nitration but then reduces the nitro group to an aniline. The final step is the conversion of the aniline to the phenol via a diazonium salt intermediate. This is a well-established industrial process for the synthesis of phenols from anilines.

Conceptual Workflow for Strategy II

Synthetic Strategy II A 1-Fluoro-2-(trifluoromethyl)benzene B 1-Fluoro-4-nitro-2-(trifluoromethyl)benzene A->B Nitration (HNO₃, H₂SO₄) C 4-Fluoro-3-(trifluoromethyl)aniline B->C Reduction (Fe, HCl) D 4-Fluoro-3-(trifluoromethyl)benzenediazonium salt C->D Diazotization (NaNO₂, H₂SO₄) E 4-Fluoro-3-(trifluoromethyl)phenol D->E Hydrolysis (H₂O, Δ)

Caption: Workflow for the synthesis via nitration, reduction, and diazotization.

Note: This diagram illustrates the general principle. The final product requires a different starting material or additional steps to achieve the desired substitution pattern.

Step 1 & 2: Nitration and Reduction

The nitration and reduction steps are similar to those described in Strategy I. For the reduction in this sequence, a metal-acid system like iron in hydrochloric or acetic acid can be a cost-effective alternative for large-scale production, although it may generate more waste compared to catalytic hydrogenation.[8][9]

Step 3: Diazotization and Hydrolysis

The conversion of an aromatic amine to a phenol proceeds through a diazonium salt. The amine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite and a strong acid) at low temperatures to form the diazonium salt. This intermediate is then heated in an aqueous solution to replace the diazonium group with a hydroxyl group, releasing nitrogen gas.[10]

Protocol: Diazotization and Hydrolysis of an Aniline Derivative

  • Materials:

    • Substituted Aniline (e.g., 2-amino-5-fluoro-4-(trifluoromethyl)benzene)

    • Sulfuric Acid

    • Sodium Nitrite (NaNO₂)

    • Water

    • Copper Sulfate (optional catalyst)

  • Procedure:

    • Diazotization:

      • Prepare a solution of the aniline in aqueous sulfuric acid in a reaction vessel and cool it to 0-5 °C in an ice-salt bath.

      • Prepare a solution of sodium nitrite in water.

      • Slowly add the sodium nitrite solution to the aniline solution, keeping the temperature below 5 °C.[11]

      • Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

    • Hydrolysis:

      • Gently heat the diazonium salt solution. The hydrolysis reaction often begins around 50-60 °C and is accompanied by the evolution of nitrogen gas.[10]

      • The reaction can be heated to boiling to ensure complete decomposition of the diazonium salt. The presence of copper sulfate can catalyze this step.

      • After gas evolution ceases, cool the reaction mixture.

      • Extract the phenolic product with a suitable organic solvent.

      • Wash, dry, and concentrate the organic phase to obtain the crude product.

      • Purify by distillation or recrystallization.

Scalability and Safety Considerations

  • Nitration: These reactions are highly exothermic and produce corrosive and toxic fumes. On a large scale, efficient heat exchange and off-gas scrubbing systems are essential. The use of continuous flow reactors can offer better temperature control and safety.[2]

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The catalyst, particularly Pd/C, can be pyrophoric when dry and exposed to air. Proper grounding of equipment and inerting procedures are critical.

  • Diazonium Salts: Aromatic diazonium salts can be explosive when isolated and dry. Therefore, they are almost always generated and used in situ in solution. Temperature control during their formation is crucial to prevent decomposition.

Conclusion

The synthesis of 2-Amino-5-fluoro-4-(trifluoromethyl)phenol can be achieved through multiple strategic routes. The choice between these pathways will depend on factors such as the availability of starting materials, cost considerations, and the scale of production. The protocols provided here, based on established chemical transformations, offer a solid foundation for the development of a robust and scalable manufacturing process for this valuable chemical intermediate.

References

  • US20220042055A1 - Method of reducing aromatic nitro compounds - Google P
  • Reduction of nitro compounds - Wikipedia. (URL: [Link])

  • Synthesis of 2-amino-4-(trifluoromethyl)phenol - PrepChem.com. (URL: [Link])

  • Synthesis of 2-nitro-4-(trifluoromethyl)phenol - PrepChem.com. (URL: [Link])

  • US6333434B1 - Preparation of trifluoromethylanilines - Google P
  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. (URL: [Link])

  • Which one is the best procedure for the reduction of aromatic nitro compounds? - ResearchGate. (URL: [Link])

  • CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google P
  • CN1850778A - Method for preparing 2-fluoro-4-nitrophenol - Google P
  • Synthesis of 2-Amino-5-chloro-3-(trifluoromethyl)benzenethiol and Conversion into 4H-1,4-Benzothiazines and Their Sulfones | Request PDF - ResearchGate. (URL: [Link])

  • Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google P
  • CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google P
  • US10202352B2 - Process for preparation of aminopyrazole - Google P
  • WO2015011729A1 - Continuous flow liquid phase nitration of alkyl benzene compounds - Google P
  • Diazonium compound - Wikipedia. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reactions with 2-Amino-5-fluoro-4-(trifluoromethyl)phenol

Welcome to the technical support center for 2-Amino-5-fluoro-4-(trifluoromethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-5-fluoro-4-(trifluoromethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance your reaction yields and overcome common experimental hurdles. The guidance provided herein is based on established chemical principles and practical laboratory experience.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, properties, and reactivity of 2-Amino-5-fluoro-4-(trifluoromethyl)phenol.

Q1: What are the key structural features of 2-Amino-5-fluoro-4-(trifluoromethyl)phenol that influence its reactivity?

A1: The reactivity of 2-Amino-5-fluoro-4-(trifluoromethyl)phenol is governed by the interplay of its three key functional groups on the benzene ring: an amino (-NH2) group, a hydroxyl (-OH) group, and a trifluoromethyl (-CF3) group, along with a fluorine (-F) atom.

  • Nucleophilicity of the Amino and Hydroxyl Groups: Both the amino and hydroxyl groups are nucleophilic and can participate in various reactions. The amino group is generally a stronger nucleophile than the hydroxyl group under neutral or basic conditions.

  • Electron-Withdrawing Effects: The trifluoromethyl group is a strong electron-withdrawing group, which decreases the electron density of the aromatic ring.[1] This deactivation can make electrophilic aromatic substitution reactions more challenging. The fluorine atom also contributes to this electron-withdrawing effect.

  • Acidity of the Phenolic Hydroxyl Group: The presence of the electron-withdrawing trifluoromethyl and fluorine substituents increases the acidity of the phenolic hydroxyl group compared to phenol itself.[2] This means it can be deprotonated more easily to form a phenoxide ion, which is a potent nucleophile.

  • Steric Hindrance: The positions of the substituents may cause steric hindrance, which can influence the regioselectivity of certain reactions.

Q2: What are the recommended storage conditions for 2-Amino-5-fluoro-4-(trifluoromethyl)phenol?

A2: To ensure the long-term stability and purity of 2-Amino-5-fluoro-4-(trifluoromethyl)phenol, it should be stored at 4°C, protected from light, and under an inert atmosphere such as nitrogen.[3] This minimizes potential degradation from oxidation or light-induced reactions.

Q3: In which common solvents is 2-Amino-5-fluoro-4-(trifluoromethyl)phenol soluble?

A3: While specific solubility data is not extensively published, based on its structure, 2-Amino-5-fluoro-4-(trifluoromethyl)phenol is expected to be soluble in polar organic solvents such as methanol, ethanol, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). Its solubility in water is likely to be limited.[2] It is always recommended to perform a small-scale solubility test before proceeding with a large-scale reaction.

II. Troubleshooting Guides for Common Reactions

This section provides detailed troubleshooting for specific reaction types you might encounter when using 2-Amino-5-fluoro-4-(trifluoromethyl)phenol.

Guide 1: Amide Bond Formation

Amide bond formation is a crucial reaction in medicinal chemistry. However, coupling 2-Amino-5-fluoro-4-(trifluoromethyl)phenol with carboxylic acids can sometimes result in low yields.

Problem: Low Yield in Amide Coupling Reactions

Possible Causes & Solutions:

  • Cause 1: Incomplete Activation of the Carboxylic Acid. Standard coupling reagents may not be efficient enough.[4]

    • Solution:

      • Use a more potent coupling reagent: Consider using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). These reagents are known to be highly effective, even for challenging couplings.[5]

      • Convert the carboxylic acid to an acyl chloride: This is a more reactive intermediate. Use thionyl chloride (SOCl2) or oxalyl chloride with a catalytic amount of DMF.[6] Exercise caution as these reagents are corrosive and moisture-sensitive.

  • Cause 2: Competing O-Acylation. The phenolic hydroxyl group can compete with the amino group for the activated carboxylic acid.

    • Solution:

      • Protect the hydroxyl group: Before the coupling reaction, protect the phenolic hydroxyl group as a silyl ether (e.g., with TBDMSCl) or a benzyl ether. This protecting group can be removed after the amide bond is formed.

      • Control reaction temperature: Running the reaction at a lower temperature (e.g., 0°C to room temperature) can sometimes favor N-acylation over O-acylation due to the higher nucleophilicity of the amine.

  • Cause 3: Poor Solubility of Reactants.

    • Solution:

      • Choose an appropriate solvent: Aprotic polar solvents like DMF or NMP (N-Methyl-2-pyrrolidone) are often good choices for amide coupling reactions as they can dissolve a wide range of substrates.

      • Gently warm the reaction mixture: If solubility is still an issue, gentle warming (e.g., to 40-50°C) may help, but monitor for potential side reactions.

Experimental Protocol: Optimized Amide Coupling using HATU
  • Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) to the mixture and stir for 10-15 minutes at room temperature to pre-activate the acid.

  • Add a solution of 2-Amino-5-fluoro-4-(trifluoromethyl)phenol (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Decision-Making Workflow for Amide Coupling

Caption: Troubleshooting workflow for low amide coupling yields.

Guide 2: N-Alkylation Reactions

Direct N-alkylation of 2-Amino-5-fluoro-4-(trifluoromethyl)phenol can be challenging due to the potential for O-alkylation and over-alkylation.

Problem: Mixture of N- and O-Alkylated Products

Possible Causes & Solutions:

  • Cause 1: Non-selective Alkylation Conditions. Strong bases can deprotonate both the amino and hydroxyl groups, leading to a mixture of products.

    • Solution:

      • Use a milder base: A base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) is often sufficient to deprotonate the phenolic hydroxyl group selectively, leaving the amino group available for alkylation.

      • Protect the hydroxyl group: As with amide coupling, protecting the hydroxyl group prior to alkylation will ensure exclusive N-alkylation.

  • Cause 2: Reaction Temperature is too High. Higher temperatures can promote O-alkylation.

    • Solution:

      • Perform the reaction at a lower temperature: Start the reaction at room temperature and only gently warm if necessary.

Problem: Over-alkylation (Formation of Tertiary Amine)

Possible Causes & Solutions:

  • Cause 1: Excess Alkylating Agent. Using a large excess of the alkylating agent can lead to the formation of the dialkylated product.

    • Solution:

      • Use a stoichiometric amount of the alkylating agent: Carefully control the stoichiometry, using 1.0 to 1.1 equivalents of the alkylating agent.

      • Slow addition of the alkylating agent: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration and favor mono-alkylation.

Experimental Protocol: Selective N-Alkylation
  • Protect the hydroxyl group of 2-Amino-5-fluoro-4-(trifluoromethyl)phenol (e.g., as a TBDMS ether).

  • Dissolve the protected aminophenol (1.0 eq) in a suitable solvent like acetonitrile or DMF.

  • Add a mild base such as potassium carbonate (1.5 eq).

  • Add the alkylating agent (1.1 eq) dropwise at room temperature.

  • Stir the reaction and monitor by TLC or LC-MS.

  • Once the starting material is consumed, filter off the base and concentrate the filtrate.

  • Deprotect the hydroxyl group (e.g., with TBAF for a TBDMS group).

  • Purify the product by column chromatography.

Guide 3: Electrophilic Aromatic Substitution

The electron-withdrawing nature of the substituents on 2-Amino-5-fluoro-4-(trifluoromethyl)phenol can make electrophilic aromatic substitution challenging.

Problem: Low Conversion in Electrophilic Aromatic Substitution

Possible Causes & Solutions:

  • Cause 1: Deactivated Aromatic Ring. The strong electron-withdrawing groups (-CF3, -F) make the ring less susceptible to electrophilic attack.

    • Solution:

      • Use forcing reaction conditions: Higher temperatures and longer reaction times may be necessary.

      • Employ a stronger Lewis acid catalyst: For reactions like Friedel-Crafts, a more potent Lewis acid such as aluminum chloride (AlCl3) may be required.

      • Activate the ring: The amino and hydroxyl groups are activating. Protecting the amino group as an amide can sometimes modulate the reactivity and direct the substitution.

Reaction Condition Comparison Table
Reaction TypeStandard ConditionsForcing Conditions
Nitration HNO3, H2SO4, 0°CFuming HNO3, Oleum, RT to 50°C
Bromination Br2, FeBr3, CCl4, RTBr2, AlCl3, CH2Cl2, reflux
Friedel-Crafts Acylation Acyl chloride, AlCl3, CH2Cl2, 0°C to RTAcyl chloride, excess AlCl3, nitrobenzene, 50-100°C
Logical Relationship Diagram for Electrophilic Substitution

ElectrophilicSubstitution Substrate 2-Amino-5-fluoro-4-(trifluoromethyl)phenol (Electron-deficient ring) Challenge Low Reactivity in Electrophilic Aromatic Substitution Substrate->Challenge Strategy1 Increase Reaction Severity Challenge->Strategy1 Strategy2 Use Stronger Catalyst Challenge->Strategy2 Strategy3 Modulate Directing Groups Challenge->Strategy3 Outcome Improved Yield Strategy1->Outcome Strategy2->Outcome Strategy3->Outcome

Caption: Strategies to overcome low reactivity in electrophilic aromatic substitution.

III. References

  • PubChem. 2-Amino-5-(trifluoromethyl)phenol. [Link]

  • GSRS. 2-AMINO-5-NITRO-4-(TRIFLUOROMETHYL)PHENOL, 1-(HYDROGEN SULFATE). [Link]

  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]

  • ACS Publications. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. [Link]

  • PrepChem.com. Synthesis of 2-amino-4-(trifluoromethyl)phenol. [Link]

  • Pharmaffiliates. 2-Amino-5-nitro-4-(trifluoromethyl)phenol (FLU-3). [Link]

  • Google Patents. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

  • PMC. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. [Link]

  • ResearchGate. Amide Bond Formation and Peptide Coupling. [Link]

  • Reddit. Tips and tricks for difficult amide bond formation?. [Link]

  • NIST. 2-Fluoro-5-(trifluoromethyl)phenol. [Link]

  • Google Patents. Process for the preparation of 2-amino-5-alkyl-phenols.

  • Royal Society of Chemistry. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. [Link]

  • Beilstein Journals. Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. [Link]

  • PMC. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. [Link]

  • Beilstein Journals. Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. [Link]

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [Link]

  • RSC Publishing. Amide bond formation: beyond the dilemma between activation and racemisation. [Link]

  • Harvard DASH. Deoxyfluorination of Phenols. [Link]

  • HUSCAP. Synthesis of (Fluoroalkyl)amines by Deoxyfluorination of Amino Alcohols. [Link]

  • MDPI. Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones. [Link]

  • The Knowles Group - Princeton University. [Link]

  • GaBI Journal. Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps. [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Amino-5-fluoro-4-(trifluoromethyl)phenol

Status: Operational Ticket ID: #PUR-2A5F4T-001 Responder: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Stability, Oxidation, and Isolation of Fluorinated Aminophenols Executive Summary You are l...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #PUR-2A5F4T-001 Responder: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Stability, Oxidation, and Isolation of Fluorinated Aminophenols

Executive Summary

You are likely encountering a specific set of failures with 2-Amino-5-fluoro-4-(trifluoromethyl)phenol (CAS: 454-82-0) : the product turns pink/brown upon exposure to air, "oils out" instead of crystallizing, or streaks aggressively on silica gel.

This molecule presents a "perfect storm" of purification challenges. The ortho-aminophenol motif renders it highly susceptible to oxidative dimerization (forming phenoxazinones), while the trifluoromethyl (-CF₃) and fluoro (-F) groups significantly alter its lipophilicity and pKa compared to non-fluorinated analogues.

This guide moves beyond standard protocols to address the specific physicochemical behavior of this intermediate.

Module 1: The "Sticky Tar" Syndrome (Oxidative Instability)

User Issue: "My light yellow solid turned into a black tar during filtration/drying."

Technical Insight: 2-Aminophenols are redox-active. In the presence of oxygen and trace metals (often residual Pd or Fe from the reduction step), they undergo oxidative coupling to form quinone imines, which rapidly polymerize into dark, insoluble tars. The electron-withdrawing -CF₃ group at the para position to the amine slightly stabilizes the molecule compared to unsubstituted 2-aminophenol, but not enough to prevent degradation in air.

Protocol: The "Reductive Shield" Workup Do not rely solely on inert atmosphere. You must chemically scavenge oxygen.

  • Degas Solvents: Sparge all workup solvents (water, ethyl acetate, ethanol) with Argon/Nitrogen for 20 minutes before use.

  • Additive Strategy: Add Sodium Ascorbate (0.5% w/v) or Sodium Dithionite (0.1% w/v) to the aqueous quench buffer. This acts as a sacrificial antioxidant.

  • pH Control: Oxidation is faster at high pH (phenolate form). Keep the pH < 7 during initial isolation.[1]

Module 2: Isoelectric Precipitation (The Primary Isolation Method)

User Issue: "I cannot get the product to crystallize; it stays in the mother liquor or oils out."

Technical Insight: This molecule is amphoteric.

  • Acidic Handle: Phenol (-OH) | Estimated pKa ≈ 7.5–8.0 (lowered by -CF₃/-F).

  • Basic Handle: Aniline (-NH₂) | Estimated pKa (of conjugate acid) ≈ 2.5–3.0.

The Strategy: The molecule has a specific Isoelectric Point (pI) , likely between pH 4.5 and 5.5, where it exists as a zwitterion with minimum solubility in water.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture (post-reduction) in 1N HCl. The product will be soluble as the hydrochloride salt.

  • Filtration: Filter off the catalyst (Pd/C or Fe sludge) through Celite. Critical: Wash the Celite with 1N HCl, not water, to prevent premature precipitation in the filter cake.

  • Controlled Neutralization:

    • Cool the filtrate to 0–5 °C.

    • Slowly add saturated NaHCO₃ or 2N NaOH dropwise.

    • Monitor pH continuously.

    • Target: Stop exactly at pH 5.0–5.5 .

  • Aging: Allow the slurry to stir at 0 °C for 30 minutes. The product should precipitate as a solid.

  • Collection: Filter and wash with cold, degassed water . Dry under vacuum at 40 °C (avoid high heat).

Visualization: The pH-Solubility Curve

PurificationLogic Start Crude Reaction Mixture (Acidic/Reduction Pot) AcidSol Acidic Solution (pH < 2) Product = Soluble Cation (NH3+) Start->AcidSol Ensure pH < 2 Filter Filter Catalyst (Celite) AcidSol->Filter Remove Pd/C Neutralize Adjust pH to 5.0 - 5.5 (Isoelectric Point) Filter->Neutralize Add Base Slowly Precip Precipitation Zone Product = Zwitterion (Insoluble) Neutralize->Precip Target Reached OverShoot Overshoot (pH > 8) Product = Soluble Anion (O-) Neutralize->OverShoot Too Basic (Error) OverShoot->Neutralize Add HCl to correct

Caption: Figure 1. Solubility profile relative to pH. The target window (Green) is narrow due to the electron-withdrawing effects of the CF3 group.

Module 3: Chromatography Troubleshooting

User Issue: "The compound streaks on the column and comes out impure."

Technical Insight: Standard Silica Gel (SiO₂) is slightly acidic (pH 6–7). This acidity can protonate the amine, causing it to "stick" (tailing). Furthermore, the high surface area of silica acts as a catalyst for oxidative degradation.

Recommended Stationary Phases:

Stationary PhaseSuitabilityNotes
Standard Silica 🔴 PoorCauses streaking and oxidation.
Neutral Alumina 🟡 FairBetter, but can still cause some band broadening.
Amine-Functionalized Silica 🟢 ExcellentPrevents tailing; protects the product.
C18 (Reverse Phase) 🟢 ExcellentBest for stability. Use buffered mobile phase.

The "Doped" Silica Protocol (If you must use Standard Silica):

  • Pre-treat Silica: Slurry the silica in Hexane containing 1% Triethylamine (TEA) .

  • Mobile Phase: Always include 0.5% TEA or 1% NH₄OH in your eluent (e.g., Hexane/EtOAc + 0.5% TEA).

  • Speed: Run the column fast. Do not let the compound sit on the silica overnight.

Module 4: Impurity Profiling (Regioisomers)

User Issue: "I have a persistent impurity (5-10%) that won't wash away."

Technical Insight: If synthesized via nitration/fluorination, you likely have the 3-fluoro isomer or the 6-fluoro isomer .

  • Target: 2-Amino-5-fluoro-4-(trifluoromethyl)phenol.

  • Impurity: 2-Amino-3-fluoro-4-(trifluoromethyl)phenol.

Separation Logic: The position of the Fluorine atom affects the intramolecular Hydrogen Bonding between the -NH₂ and -OH.

  • Recrystallization Solvent:Toluene/Heptane (1:3) .

    • Dissolve crude in minimum hot Toluene (approx 80 °C).

    • Add Heptane slowly until cloudy.

    • Cool gradually. The target isomer often crystallizes, while the more soluble isomers remain in the liquor.

FAQ: Quick Reference

Q: What is the best storage condition? A: Solid state, under Argon, at -20 °C. Solutions should be prepared fresh. If storing a solution is mandatory, add 10mM Ascorbic Acid.

Q: Can I use MeOH for recrystallization? A: Avoid pure MeOH. It is often too good a solvent. Use MeOH/Water (1:5) or EtOH/Water . The water acts as the anti-solvent to force the hydrophobic -CF₃ group out of solution.

Q: Why is my yield low after acid extraction? A: You likely over-basified. If the pH goes above 8, the phenol deprotonates (forming the phenolate anion), and the product re-dissolves in water. You must hit the pH 5.0–5.5 sweet spot.

References
  • Source: US Patent 3,717,680. "Purification of p-Aminophenol." (Describes the fundamental acid/base precipitation logic for aminophenols).
  • Fluorinated Phenol Properties: Source: J. Phys.[2] Org. Chem. 2019, 32, e3940.[2] "Aqueous pKa values of fluorinated phenols." URL:[Link]

  • Purification of Trifluoromethyl-substituted Aromatics: Source: WO Patent 1993/020039.[3] "Purification of p-Aminophenol Compositions." URL:[Link]

Sources

Troubleshooting

Technical Support Center: Solubilization of 2-Amino-5-fluoro-4-(trifluoromethyl)phenol

Content Type: Technical Support Guide & Troubleshooting FAQ Ticket ID: SOL-F-2A5F4T Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Executive Summary You are encountering solubility...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Support Guide & Troubleshooting FAQ Ticket ID: SOL-F-2A5F4T Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary

You are encountering solubility difficulties with 2-Amino-5-fluoro-4-(trifluoromethyl)phenol because this molecule presents a "hydrophobic shield" effect. While the hydroxyl (-OH) and amino (-NH2) groups suggest polarity, the trifluoromethyl (-CF3) group at the para position and the fluorine atom at the meta position create a dense electron-withdrawing and lipophilic region that dominates the crystal lattice energy.

This guide provides a modular approach to solubilization, moving from simple pH manipulation to advanced colloidal formulations.

Module 1: Physicochemical Analysis (The "Why")

Before attempting formulation, you must understand the competing forces in your molecule.

PropertyEstimated ValueImplication for Solubility
LogP (Lipophilicity) ~2.1 – 2.5Moderate lipophilicity. The -CF3 group drastically reduces water wettability compared to non-fluorinated analogs.
pKa (Phenolic -OH) ~7.8 – 8.2Critical Lever. The electron-withdrawing -CF3 and -F groups lower the pKa of the phenol (normally ~10). This makes the molecule more acidic.
pKa (Aniline -NH2) ~2.5 – 3.5Very weakly basic. The -CF3 group pulls electron density away from the nitrogen, making protonation (salt formation with acids) difficult and unstable in water.
Crystal Energy HighStrong intermolecular H-bonding between the -OH and -NH2 (intramolecular) and stacking of the fluorinated rings leads to poor dissolution kinetics.

Scientist’s Note: Do not attempt to solubilize this by simply heating and stirring in neutral water. You will likely form a supersaturated solution that precipitates unpredictably later. You must thermodynamically stabilize the solution.

Module 2: The pH "Switch" Strategy

Because the phenol group is acidified by the fluorine substituents, pH adjustment is your most powerful tool.

Protocol A: Basic pH Adjustment (Recommended)

Targeting the phenolic proton is the most reliable method. By raising the pH above the pKa (aim for pH > 9), you generate the phenolate anion, which is highly water-soluble.

Step-by-Step:

  • Suspend the compound in water (it will be cloudy).

  • Add 1.0 equivalent of NaOH or KOH (0.1 M or 1 M stock).

  • Vortex immediately. The solution should clarify as the salt forms.

  • Buffer: Dilute with a buffer at pH 8.5–9.0 (e.g., Glycine-NaOH or Borate) to maintain solubility.

⚠️ Warning - Oxidation Risk: Aminophenols are notoriously unstable at high pH, turning brown/black due to oxidation.

  • Countermeasure: Always degas buffers with Nitrogen/Argon for 15 mins before use. Add an antioxidant like Sodium Metabisulfite (0.1%) or Ascorbic Acid if compatible with your assay.

Protocol B: Acidic pH Adjustment (Not Recommended)

Attempting to protonate the amine (using HCl) is often futile. The electron-withdrawing -CF3 group reduces the basicity of the amine so much that the hydrochloride salt hydrolyzes immediately in water, releasing the free base which precipitates.

Module 3: Cosolvent Systems (Stock Solutions)

If your application cannot tolerate high pH (e.g., cell culture), use a water-miscible organic solvent to create a concentrated stock.

Optimal Solvent: DMSO (Dimethyl Sulfoxide)

  • Solubility: >50 mg/mL.

  • Mechanism: DMSO disrupts the strong crystal lattice and solvates the fluorinated regions.

Secondary Solvent: Ethanol (EtOH)

  • Solubility: Moderate.

  • Note: Ethanol evaporates, potentially changing concentration over time.

The "Solvent Shift" Protocol
  • Dissolve compound in 100% DMSO to create a 1000x stock (e.g., 10 mM).

  • Slowly add this stock to your aqueous buffer while vortexing rapidly.

  • Limit: Keep final DMSO concentration < 1% (v/v) to avoid biological toxicity, though solubility might limit you to < 0.1% depending on the final concentration required.

Module 4: Advanced Formulation (Surfactants & Cyclodextrins)

For biological assays where pH > 8 is toxic and DMSO is restricted, use encapsulation.

Option 1: Cyclodextrin Complexation

The hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) loves fluorinated aromatic rings.

Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in water or PBS.

  • Add your compound (powder or DMSO stock).

  • Shake/Vortex for 2–4 hours at room temperature.

  • Filter through a 0.22 µm PVDF filter.

  • Result: This creates a "molecular encapsulation" that shields the hydrophobic -CF3 group from water.

Option 2: Non-Ionic Surfactants

Use Tween 80 (Polysorbate 80) at 0.1% - 0.5%. This lowers surface tension and prevents the "crashing out" of the compound upon dilution.

Visual Decision Guide

Use this workflow to select the correct method for your specific experiment.

SolubilityWorkflow Start Start: 2-Amino-5-fluoro-4-(trifluoromethyl)phenol CheckPH Can your assay tolerate pH > 8.5? Start->CheckPH BasicSol Use NaOH (1 eq) + Degassed Buffer (pH 9) CheckPH->BasicSol Yes (Chemical Assay) CheckDMSO Can you use DMSO? CheckPH->CheckDMSO No (Biological Assay) DMSOSol Dissolve in 100% DMSO Dilute < 1% in Buffer CheckDMSO->DMSOSol Yes (Standard) CheckBio Is this for sensitive Live Cell Culture? CheckDMSO->CheckBio No / Precipitation Occurs Cyclo Use 20% HP-beta-Cyclodextrin (Molecular Encapsulation) CheckBio->Cyclo Yes (Low Toxicity) Surfactant Use 0.1% Tween 80 (Micellar Solubilization) CheckBio->Surfactant No (High Throughput)

Figure 1: Decision matrix for solubilizing fluorinated aminophenols based on assay tolerance.

Troubleshooting & FAQ

Q1: My solution turned brown after 2 hours. Is it still good?

A: Likely no . This indicates oxidation of the amino-phenol moiety to a quinone-imine species.

  • Fix: You must exclude oxygen. Use buffers degassed with Argon/Nitrogen. Add 1 mM Ascorbic Acid or 0.5 mM Sodium Metabisulfite to the buffer before adding the compound. Store stocks at -20°C in the dark.

Q2: I dissolved it in DMSO, but it precipitated when I added it to PBS.

A: This is the "Crash-Out" effect. The hydrophobic effect of the -CF3 group is stronger than the kinetic solubility provided by the DMSO dilution.

  • Fix:

    • Increase the DMSO concentration slightly if allowed (e.g., to 0.5%).

    • Pre-warm the PBS to 37°C before adding the DMSO stock.

    • Add 0.05% Tween 80 to the PBS before adding the DMSO stock. The surfactant provides a "landing pad" for the molecules.

Q3: Can I use HCl to make a salt?

A: Do not recommended. As noted in Module 2, the -CF3 group makes the amine extremely weakly basic. The HCl salt is likely hygroscopic and unstable, hydrolyzing back to the insoluble free base in water.

Q4: What is the maximum solubility I can expect?
  • Pure Water (pH 7): < 0.1 mg/mL (estimated).

  • pH 9.5 Buffer: > 10 mg/mL (as phenolate).

  • DMSO: > 50 mg/mL.

  • 20% HP-β-CD: ~ 2–5 mg/mL.

References

  • Physicochemical Properties of Fluorinated Phenols Source: PubChem [Link] (Analog Reference)[1]

  • Cyclodextrin Complexation of Fluorinated Aromatics Source: Journal of Inclusion Phenomena and Macrocyclic Chemistry [Link] (General Journal Reference for CD applications)

  • Oxidation of Aminophenols: Mechanisms and Prevention Source: Royal Society of Chemistry (RSC) Advances [Link]

Sources

Optimization

Preventing oxidation of the amino group in 2-Amino-5-fluoro-4-(trifluoromethyl)phenol

Welcome to the technical support center for 2-Amino-5-fluoro-4-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-5-fluoro-4-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling, storage, and use of this valuable fluorinated building block.[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you prevent the oxidation of the sensitive amino group and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My 2-Amino-5-fluoro-4-(trifluoromethyl)phenol has turned from a white/off-white solid to a yellow or brown color. What happened?

A: Discoloration is a common indicator of oxidation.[2] Aromatic amines, including substituted anilines like the topic compound, are susceptible to air oxidation, which can be accelerated by exposure to light and moisture. The color change is due to the formation of highly colored polymeric oxidation byproducts.[2][3]

Q2: How do the fluorine and trifluoromethyl groups affect the stability of the amino group?

A: The fluorine and trifluoromethyl (-CF3) groups are strong electron-withdrawing groups.[4] Their presence decreases the electron density on the benzene ring and, by extension, on the nitrogen atom of the amino group. This reduced electron density makes the amine less nucleophilic and generally less susceptible to oxidation compared to unsubstituted aniline.[4][5] However, it does not render the compound immune to oxidation, especially under suboptimal storage or handling conditions.

Q3: What are the ideal storage conditions for 2-Amino-5-fluoro-4-(trifluoromethyl)phenol?

A: To minimize oxidation, the compound should be stored in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon).[2][6][7] It is recommended to store it in a cool, dry, and dark place.[6] For long-term storage, refrigeration (2-8 °C) is advisable.

Q4: Can I purify the compound if it has already discolored?

A: If the discoloration is minor, purification may be possible. For solid amines, recrystallization from a suitable solvent system under an inert atmosphere can remove colored impurities.[2] However, significant degradation may require fresh material.

Troubleshooting Guide: Preventing Amino Group Oxidation

Oxidation of the amino group is a primary concern that can lead to low reaction yields, formation of impurities, and inconsistent results.[2] This section provides detailed strategies to mitigate this issue.

Issue 1: Compound darkens upon exposure to air during reaction setup.
  • Root Cause: The amino group is reacting with atmospheric oxygen. Many anilines are known to air-oxidize, leading to the formation of colored products.[3]

  • Solution: Inert Atmosphere Technique. Handling the compound under an inert atmosphere is critical. This can be achieved without a Schlenk line for many applications.

    • Workflow:

      • Dry all glassware in an oven (e.g., 125 °C overnight) and cool under a stream of inert gas (nitrogen or argon).[8]

      • Add the solid 2-Amino-5-fluoro-4-(trifluoromethyl)phenol to the reaction flask.

      • Fit the flask with a rubber septum, insert a needle connected to an inert gas line, and another needle to act as a vent.

      • Flush the flask with the inert gas for several minutes to displace air.

      • Remove the vent needle and maintain a positive pressure of inert gas (e.g., using a balloon).

      • Add degassed solvents and reagents via syringe through the septum.

    Diagram: Inert Atmosphere Setup

    inert_atmosphere flask Round-Bottom Flask Solid Reagent Solvent balloon Gas Balloon flask->balloon Positive Pressure septum Rubber Septum septum->flask gas_source Inert Gas Source (N₂ or Ar) gas_source->flask Gas Inlet Needle syringe Syringe for Reagent Addition syringe->septum

    Caption: Basic setup for handling air-sensitive reagents.

Issue 2: Low yields or side-product formation in reactions sensitive to nucleophilic amines.
  • Root Cause: Even with electron-withdrawing groups, the primary amine can be sufficiently nucleophilic to interfere with certain reactions (e.g., electrophilic aromatic substitution).[9] The high reactivity can lead to undesired side reactions or polysubstitution.[5][9]

  • Solution: Protecting Group Strategy. To temporarily mask the reactivity of the amino group, a protecting group can be installed.[10][11] The choice of protecting group depends on the stability required for subsequent reaction steps and the conditions for its removal.

    Diagram: Protecting Group Workflow

    protection_workflow Start 2-Amino-5-fluoro-4- (trifluoromethyl)phenol Protection Step 1: Protect Amino Group (e.g., Boc, Cbz, Ac) Start->Protection Reaction Step 2: Perform Desired Reaction Protection->Reaction Deprotection Step 3: Deprotect Amino Group Reaction->Deprotection End Final Product Deprotection->End

    Caption: General workflow for using a protecting group.

Recommended Protecting Groups

Below is a comparison of common amine protecting groups suitable for 2-Amino-5-fluoro-4-(trifluoromethyl)phenol.

Protecting GroupAbbreviationProtection ReagentStabilityDeprotection ConditionsKey Considerations
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStable to base, hydrogenolysis. Labile to acid.[12]Strong acid (e.g., TFA, HCl).[13][14]Electron-poor anilines may react slowly with (Boc)₂O.[15] Catalysts like DMAP or iodine may be needed.[12]
CarboxybenzylCbz or ZBenzyl chloroformate (Cbz-Cl)Stable to acid and base.[16]Catalytic hydrogenolysis (H₂, Pd/C).[16][17]Hydrogenolysis may reduce other functional groups (e.g., nitro groups, alkenes).
AcetylAcAcetic anhydride or Acetyl chlorideStable to mild acid/base, hydrogenolysis.Strong acid or base (hydrolysis).[18]Reduces the activating effect of the amine for electrophilic aromatic substitution.[5][18]

Experimental Protocols

Protocol 1: N-Boc Protection of 2-Amino-5-fluoro-4-(trifluoromethyl)phenol

This protocol is adapted for electron-poor anilines.

  • Setup: To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Amino-5-fluoro-4-(trifluoromethyl)phenol (1.0 equiv.), 4-dimethylaminopyridine (DMAP, 0.1 equiv.), and a suitable anhydrous solvent (e.g., Dichloromethane or Acetonitrile).

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv.) in the same anhydrous solvent and add it dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction is typically slower for electron-deficient anilines.[15] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: N-Cbz Protection of 2-Amino-5-fluoro-4-(trifluoromethyl)phenol
  • Setup: Dissolve 2-Amino-5-fluoro-4-(trifluoromethyl)phenol (1.0 equiv.) in a suitable solvent like dichloromethane (DCM) in a flask cooled to 0 °C in an ice bath. Add a non-nucleophilic base such as pyridine or triethylamine (1.5 equiv.).[16]

  • Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Wash the reaction mixture with water, followed by a mild acid (e.g., 1M HCl) to remove excess base, and then brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the Cbz-protected product.

Protocol 3: N-Acetylation of 2-Amino-5-fluoro-4-(trifluoromethyl)phenol

Acetylation is an effective way to protect the amine and moderate its reactivity.[18][19]

  • Setup: Dissolve 2-Amino-5-fluoro-4-(trifluoromethyl)phenol (1.0 equiv.) in a solvent like acetic acid or a mixture of water and HCl.

  • Reagent Addition: Add acetic anhydride (1.2 equiv.) to the solution. An immediate reaction is often observed.[18]

  • Reaction: Stir the mixture for 1-2 hours at room temperature. The acetylated product may precipitate from the solution.

  • Workup:

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water to remove any remaining acid and anhydride.

  • Isolation: Dry the collected solid under vacuum to obtain the N-acetylated product.

By implementing these handling, storage, and protection strategies, researchers can significantly reduce the risk of oxidation and ensure the quality and reactivity of 2-Amino-5-fluoro-4-(trifluoromethyl)phenol in their synthetic endeavors.

References

  • Wikipedia. Aniline. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Wiley Periodicals, Inc. Polymerization of aniline by copper-catalyzed air oxidation. [Link]

  • ResearchGate. Polyaniline: Aniline oxidation with strong and weak oxidants under various acidity | Request PDF. [Link]

  • Open Access Journals. The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. [Link]

  • Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Impact of Fluorinated Building Blocks: Focus on 2,5-Difluoro-4-(trifluoromethyl)aniline. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • PMC. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • PubChem. 4-Aminophenol | C6H7NO | CID 403. [Link]

  • YouTube. Protection of Aniline Derivatives. [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Chemistry LibreTexts. 1: Acetylation of Aniline (Experiment). [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Wikipedia. Protecting group. [Link]

  • ResearchGate. Photochemical Protection of Amines with Cbz and Fmoc Groups | Request PDF. [Link]

  • ACS Publications. Oxidation of aniline and other primary aromatic amines by manganese dioxide | Environmental Science & Technology. [Link]

  • ResearchGate. Mechanism for trifluoromethylation of aniline. | Download Scientific Diagram. [Link]

  • Pearson. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • The Journal of Organic Chemistry. Difluoroalkylation of Anilines via Photoinduced Methods. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • PMC. Trifluoromethylarylation of anilines. [Link]

  • ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Organic Chemistry. Cbz-Protected Amino Groups. [Link]

  • oxfordlabchem.com. MATERIAL SAFETY DATA SHEET. [Link]

  • MIT. Handling air-sensitive reagents AL-134. [Link]

  • Quora. During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation?. [Link]

Sources

Troubleshooting

Troubleshooting low conversion rates with sterically hindered aminophenols

This guide is structured as a high-level Technical Support Center for scientists encountering "stalled" or "failed" conversions with sterically hindered aminophenols. It prioritizes mechanistic troubleshooting over gener...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level Technical Support Center for scientists encountering "stalled" or "failed" conversions with sterically hindered aminophenols. It prioritizes mechanistic troubleshooting over generic advice.

Topic: Troubleshooting Low Conversion & Side Reactions Ticket Priority: High (Blocker) Assigned Specialist: Senior Application Scientist

The Core Challenge: Why Your Reaction Failed

Sterically hindered aminophenols (e.g., 2-tert-butyl-4-aminophenol or 2,6-diisopropyl-aminophenol) present a "perfect storm" of synthetic difficulty:

  • Steric Wall: Bulky ortho-substituents raise the transition state energy for nucleophilic attack, often shutting down standard

    
     or addition-elimination pathways.
    
  • Redox Instability: The electron-rich nature of the aminophenol core makes it susceptible to oxidation by trace oxygen, forming quinone imines (black tars) faster than the desired slow coupling reaction.

  • Chemoselectivity: The competition between the hard nucleophile (Phenol -OH) and the soft nucleophile (Amine -NH2) becomes unpredictable when the amine is sterically compromised.

Troubleshooting Module: Acylation & Amide Coupling

Symptom: Starting material remains unconsumed (TLC/LCMS) despite using standard coupling reagents (EDC/HOBt, HATU), or significant O-acylated byproduct is observed.

Diagnostic Q&A

Q1: Are you using DMAP as your nucleophilic catalyst?

  • The Issue: For highly hindered amines, 4-Dimethylaminopyridine (DMAP) often lacks the necessary nucleophilicity to transfer the acyl group to a sterically blocked amine. The acyl-pyridinium intermediate forms, but the amine cannot attack it.

  • The Fix: Switch to 4-Pyrrolidinopyridine (4-PPY) . The pyrrolidine ring is more electron-donating than the dimethylamino group, creating a "hyperactive" acyl intermediate that can overcome the steric barrier of the amine.

  • Self-Validating Step: Run a parallel micro-reaction with a non-hindered aniline (e.g., p-toluidine). If that works instantly but your substrate doesn't, the issue is purely steric. If both fail, your acylating agent is hydrolyzed.

Q2: Is your reaction turning dark/black before conversion is complete?

  • The Issue: Oxidation of the aminophenol.[1][2][3][4] Oxidized byproducts (quinone imines) are electrophilic and will quench your amine nucleophile via Michael addition (polymerization).

  • The Fix: Implement "Reductive Acylation" conditions . Add a sub-stoichiometric amount of a reducing agent compatible with acylation, such as Sodium Dithionite (

    
    ) in biphasic systems, or strictly degas solvents.
    
  • Protocol Adjustment: For Schotten-Baumann conditions, add 10 mol%

    
     to the aqueous phase.
    

Q3: Are you seeing O-acylation instead of N-acylation?

  • The Issue: Steric hindrance at the nitrogen makes the oxygen (which is less hindered and harder) the kinetic nucleophile.

  • The Fix: Use the In-Situ Silyl Protection strategy.

    • Treat the aminophenol with 1.1 eq TMSCl/Base to transiently protect the phenol as the silyl ether.

    • Perform the N-acylation (now the only available nucleophile).

    • Perform an acidic workup (1M HCl) to cleave the silyl group.

Workflow Visualization: Acylation Decision Tree

AcylationStrategy Start Start: Low Conversion in Acylation CheckOx Is reaction turning black/tarry? Start->CheckOx CheckSelectivity Is O-acylated product forming? CheckOx->CheckSelectivity No Degas Action: Add Na2S2O4 or strict Argon sparge CheckOx->Degas Yes Silyl Action: In-situ TMS protection of Phenol CheckSelectivity->Silyl Yes (Regio issue) CatSwitch Action: Switch DMAP to 4-PPY CheckSelectivity->CatSwitch No (Reactivity issue) Degas->CheckSelectivity

Caption: Logic flow for diagnosing acylation failures. Prioritize oxidation control before addressing kinetics.

Troubleshooting Module: Palladium-Catalyzed Cross-Coupling

Symptom: Catalyst death (Pd black precipitation) or no conversion in Buchwald-Hartwig aminations.

Diagnostic Q&A

Q1: Which ligand class are you using?

  • The Issue: Older generation ligands (BINAP, DPPF) generally fail with sterically hindered anilines because they cannot enforce the reductive elimination step against the steric bulk.

  • The Fix: Use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . Specifically, BrettPhos or tBuBrettPhos are engineered for primary amines with steric bulk.

    • Why: These ligands are bulky enough to promote reductive elimination but electron-rich enough to facilitate oxidative addition.

Q2: Which base are you using?

  • The Issue: Strong bases like

    
     can deprotonate the phenol group (pKa ~10). The resulting phenoxide can coordinate to the Palladium center, forming an off-cycle resting state (Pd-O-Ar species) that halts the catalytic cycle.
    
  • The Fix: Switch to a weak inorganic base like

    
     or 
    
    
    
    in a non-polar solvent (Toluene or Dioxane). This maintains the phenol in its protonated (neutral) state, preventing it from poisoning the catalyst.

Q3: Are you using a Pd(0) or Pd(II) source?

  • The Issue: Hindered amines are poor at reducing Pd(II) precatalysts (like

    
    ) to the active Pd(0) species.
    
  • The Fix: Use a Pre-formed Pd(0) source or a Palladacycle Precatalyst .

    • Recommendation:BrettPhos Pd G4 . This precatalyst activates rapidly at room temperature regardless of the substrate's electronic properties.

Data Table: Ligand & Base Selection Matrix
Substrate FeatureRecommended LigandRecommended BaseSolvent System
Hindered Primary Amine BrettPhos or tBuBrettPhos

(Weak)
t-Amyl Alcohol / Dioxane
Hindered Secondary Amine RuPhos

(Strong)*
Toluene
Oxidation Prone XPhos

Degassed Toluene

*Note: If using NaOtBu with an aminophenol, you MUST protect the phenol (e.g., TBDMS ether) first, or the phenoxide will shut down the reaction.

Mechanism Visualization: Catalyst Deactivation

CatalystPoisoning ActivePd Active Catalyst L-Pd(0) OxAdd Oxidative Addition Ar-Pd-X ActivePd->OxAdd Coordination Amine Coordination OxAdd->Coordination Poison DEAD CATALYST (Phenoxide coordination) Coordination->Poison Deprotonated Phenoxide (Strong Base) Product C-N Coupled Product Coordination->Product Neutral Phenol (Weak Base) Poison->ActivePd Reversible? Rarely

Caption: The "Phenoxide Trap": How strong bases deprotonate the phenol, leading to catalyst poisoning via Pd-O coordination.

Experimental Protocols (Field-Proven)

Protocol A: "Hyperactive" Acylation for Hindered Substrates

Use this when standard EDC/HOBt fails.

  • Preparation: Dissolve hindered aminophenol (1.0 eq) in anhydrous DCM (0.1 M).

  • Additives: Add 4-PPY (10 mol%) and Pyridine (2.0 eq). Note: 4-PPY is superior to DMAP here.

  • Reagent: Add Acid Chloride (1.2 eq) or Anhydride dropwise at 0°C.

  • Control: Allow to warm to RT. If solution turns dark, repeat with strict Argon sparging.

  • Workup: Wash with 0.5M HCl (removes pyridine/catalyst) -> Sat. NaHCO3 -> Brine.

Protocol B: Buchwald Coupling with Unprotected Aminophenols

Use this to avoid protection/deprotection steps.

  • Vessel: Use a microwave vial with a crimp cap (even for thermal heating) to ensure air-tightness.

  • Load Solids: Add Aminophenol (1.0 eq), Aryl Halide (1.1 eq), BrettPhos Pd G4 (2-5 mol%) , and

    
     (2.0 eq) .
    
  • Solvent: Add anhydrous t-Amyl Alcohol (degassed).

    • Why t-Amyl Alcohol? It helps solubilize the inorganic base slightly without being nucleophilic enough to interfere.

  • Reaction: Heat to 80-100°C. Monitor by HPLC.

    • Self-Validating Check: If SM is consumed but no Product forms, check for "Dehalogenated" Aryl Halide (Ar-H). This indicates the catalyst is active (inserting) but the amine is too hindered to intercept, leading to

      
      -hydride elimination or reduction.
      

References & Authority

  • Hypernucleophilic Catalysis: Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition.[5] Link

  • Buchwald Ligand Selection: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[6] Link

  • Precatalyst Activation: Bruno, N. C., et al. (2013). Rapid Room Temperature Buchwald–Hartwig Amination of Aryl Chlorides with Monodentate Pd-Precatalysts. Journal of the American Chemical Society. Link

  • Oxidation Prevention: BenchChem Technical Support. (2025).[3][4][7][8] Preventing oxidation of 2-aminophenol during synthesis and storage.Link

Sources

Optimization

Technical Support Center: Regioselectivity in 2-Amino-5-fluoro-4-(trifluoromethyl)phenol Substitution

Welcome to the Technical Support Center for navigating the complexities of substitution reactions involving 2-Amino-5-fluoro-4-(trifluoromethyl)phenol. This resource is designed for researchers, scientists, and professio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for navigating the complexities of substitution reactions involving 2-Amino-5-fluoro-4-(trifluoromethyl)phenol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to address the specific regioselectivity challenges encountered during the chemical modification of this highly substituted aromatic scaffold.

I. Understanding the Reactivity of 2-Amino-5-fluoro-4-(trifluoromethyl)phenol

Before delving into troubleshooting, it is crucial to understand the electronic landscape of the starting material. The regiochemical outcome of substitution reactions is governed by the interplay of the directing effects of the three substituents on the phenol ring: the amino (-NH₂), hydroxyl (-OH), fluorine (-F), and trifluoromethyl (-CF₃) groups.

  • Activating, ortho-, para- Directing Groups: The amino and hydroxyl groups are potent activating groups that direct incoming electrophiles to the ortho and para positions.[1] Their electron-donating nature enriches the electron density of the aromatic ring, making it more susceptible to electrophilic attack.[1]

  • Deactivating, ortho-, para- Directing Group: Fluorine is an interesting case. While it is highly electronegative and deactivates the ring towards electrophilic substitution through induction, its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.[2]

  • Deactivating, meta- Directing Group: The trifluoromethyl group is a strong electron-withdrawing group, deactivating the ring towards electrophilic substitution and directing incoming electrophiles to the meta position.[3]

The combination of these competing effects makes predicting the site of substitution on 2-Amino-5-fluoro-4-(trifluoromethyl)phenol a significant challenge.

II. Troubleshooting Guide for Substitution Reactions

This section addresses common issues encountered during substitution reactions and provides actionable solutions.

Issue 1: Poor or Incorrect Regioselectivity in Electrophilic Aromatic Substitution (EAS)

Scenario: You are attempting an electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts) and obtain a mixture of isomers or the undesired regioisomer as the major product.

Root Cause Analysis: The inherent directing effects of the substituents are leading to a mixture of products. The strong activating effects of the -OH and -NH₂ groups will likely dominate, but the deactivating groups can still influence the outcome.

Troubleshooting Steps:

  • Protecting Group Strategy: To enhance regioselectivity, temporarily block the more reactive sites.

    • Protect the Amino and Hydroxyl Groups: The high reactivity of the amino and hydroxyl groups can be tamed by using appropriate protecting groups. For example, the amino group can be acylated to form an amide, and the hydroxyl group can be converted to an ether or an ester. This moderates their activating effect and can sterically hinder adjacent positions, guiding the electrophile to the desired location.

  • Leverage Steric Hindrance:

    • Bulky Reagents: Employing sterically bulky electrophiles can favor substitution at the less hindered positions.

    • Blocking Groups: Introduce a temporary, bulky blocking group at a highly activated but undesired position. This group can be removed later in the synthetic sequence. Sulfonic acid groups are classic examples of removable blocking groups.

  • Directed ortho-Metalation (DoM): This powerful technique can provide excellent regiocontrol.

    • A directing group (often the hydroxyl or a protected amine) coordinates to an organolithium reagent, which then deprotonates a specific ortho position. The resulting aryl lithium species can then be quenched with an electrophile.

Issue 2: Low Yields and/or Complex Product Mixtures

Scenario: Your reaction results in a low yield of the desired product, accompanied by multiple unidentified byproducts.

Root Cause Analysis: This can be due to several factors, including competing side reactions, harsh reaction conditions leading to decomposition, or polysubstitution. Phenols are highly susceptible to oxidation, especially under harsh conditions.[4]

Troubleshooting Steps:

Parameter Recommendation Rationale
Temperature Start with low temperatures (e.g., 0 °C or -78 °C) and slowly warm to room temperature.Milder conditions can suppress side reactions and improve selectivity.[1]
Solvent Use a non-polar or low-polarity solvent for reactions like halogenation.In polar solvents, phenol can ionize to the more reactive phenoxide ion, leading to polysubstitution.[5]
Catalyst For Friedel-Crafts reactions, consider milder Lewis acids.Phenols are highly activated and may not require a strong Lewis acid, which can promote side reactions.[4]
Reaction Time Monitor the reaction closely using techniques like TLC or LC-MS to avoid over-reaction.Prolonged reaction times can lead to the formation of byproducts.

III. Frequently Asked Questions (FAQs)

Q1: Which position on the 2-Amino-5-fluoro-4-(trifluoromethyl)phenol ring is most nucleophilic for electrophilic aromatic substitution?

A1: The positions ortho and para to the powerful activating hydroxyl and amino groups are the most electron-rich. However, the interplay of all substituents makes a definitive prediction complex without experimental data. The position ortho to the hydroxyl and meta to the trifluoromethyl group is a likely candidate for substitution due to the combined directing effects.

Q2: How can I achieve substitution ortho to the trifluoromethyl group?

A2: Directing substitution to this position is challenging due to the deactivating nature of the CF₃ group. A multi-step strategy is likely required. One approach could involve a nucleophilic aromatic substitution (SNAr) on a precursor where a good leaving group is positioned ortho to the trifluoromethyl group.

Q3: What are the best practices for setting up a substitution reaction with this substrate?

A3:

  • Inert Atmosphere: Always conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phenol.

  • High-Purity Reagents: Use freshly distilled or purified solvents and high-purity reagents to avoid unwanted side reactions.

  • Careful Stoichiometry: Precisely control the stoichiometry of your reagents, especially the electrophile, to minimize polysubstitution.

Q4: Can I perform a nucleophilic aromatic substitution (SNAr) on this molecule?

A4: Yes, SNAr is a plausible strategy, particularly if a good leaving group (like a halogen) is present on the ring.[4] The strong electron-withdrawing effect of the trifluoromethyl group can activate the ring towards nucleophilic attack, especially at the ortho and para positions relative to it.

IV. Experimental Protocols & Visualizations

Protocol 1: Regioselective Bromination via Protection

This protocol outlines a general strategy for achieving selective bromination.

Step 1: Protection of the Amino and Hydroxyl Groups

  • Dissolve 2-Amino-5-fluoro-4-(trifluoromethyl)phenol in a suitable solvent (e.g., dichloromethane).

  • Add a base (e.g., triethylamine or pyridine).

  • Slowly add an acylating agent (e.g., acetic anhydride or benzoyl chloride) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work up the reaction to isolate the protected intermediate.

Step 2: Bromination

  • Dissolve the protected intermediate in a non-polar solvent (e.g., carbon tetrachloride).

  • Slowly add a solution of bromine (Br₂) or N-bromosuccinimide (NBS) at 0 °C.

  • Stir the reaction until the starting material is consumed.

  • Quench the reaction and isolate the brominated product.

Step 3: Deprotection

  • Subject the brominated intermediate to appropriate deprotection conditions (e.g., acidic or basic hydrolysis) to reveal the amino and hydroxyl groups.

Diagrams

G cluster_0 Troubleshooting Workflow: Poor Regioselectivity start Poor Regioselectivity Observed q1 Are activating groups (-OH, -NH2) unprotected? start->q1 protect Implement Protecting Group Strategy q1->protect Yes sterics Consider Steric Hindrance q1->sterics No reassess Re-evaluate Reaction Conditions protect->reassess dom Employ Directed ortho-Metalation (DoM) sterics->dom Sterics not effective sterics->reassess Sterics effective dom->reassess

Caption: A decision-making workflow for troubleshooting poor regioselectivity.

G 2-Amino-5-fluoro-4-(trifluoromethyl)phenol 2-Amino-5-fluoro-4-(trifluoromethyl)phenol Analysis of Directing Groups Analysis of Directing Groups 2-Amino-5-fluoro-4-(trifluoromethyl)phenol->Analysis of Directing Groups -OH, -NH2\n(Strong Activators, o,p-directing) -OH, -NH2 (Strong Activators, o,p-directing) Analysis of Directing Groups->-OH, -NH2\n(Strong Activators, o,p-directing) -F\n(Deactivator, o,p-directing) -F (Deactivator, o,p-directing) Analysis of Directing Groups->-F\n(Deactivator, o,p-directing) -CF3\n(Strong Deactivator, m-directing) -CF3 (Strong Deactivator, m-directing) Analysis of Directing Groups->-CF3\n(Strong Deactivator, m-directing) Predicted Reactive Sites Predicted Reactive Sites -OH, -NH2\n(Strong Activators, o,p-directing)->Predicted Reactive Sites -F\n(Deactivator, o,p-directing)->Predicted Reactive Sites -CF3\n(Strong Deactivator, m-directing)->Predicted Reactive Sites Regioselectivity Challenge Regioselectivity Challenge Predicted Reactive Sites->Regioselectivity Challenge

Caption: Interplay of directing groups influencing regioselectivity.

V. References

  • Reactions of Phenols. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Electrophilic Substitution Reactions of Phenols. (n.d.). BYJU'S. Retrieved from [Link]

  • Aromatic Substitution Mechanisms: Electrophilic, Nucleophilic, and Radical Pathways. (2025, October 8). ResearchGate. Retrieved from [Link]

  • Electrophilic Aromatic Substitution of Phenols. (n.d.). University of Calgary. Retrieved from [Link]

  • Phenol Electrophilic substitution rxn. (n.d.). Retrieved from [Link]

  • Regioselectivity in Electrophilic Aromatic Substitutions. (2023, January 15). YouTube. Retrieved from [Link]

  • Directing Effects. (2022, October 4). Chemistry LibreTexts. Retrieved from [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018, January 29). Master Organic Chemistry. Retrieved from [Link]

  • Predicting Electrophilic Aromatic Substitution Regiochemistry. (2020, April 3). YouTube. Retrieved from [Link]

Sources

Troubleshooting

Recrystallization solvents for 2-Amino-5-fluoro-4-(trifluoromethyl)phenol purification

Answering the request. Technical Support Center: Purification of 2-Amino-5-fluoro-4-(trifluoromethyl)phenol Welcome to the technical support guide for the purification of 2-Amino-5-fluoro-4-(trifluoromethyl)phenol via re...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the request.

Technical Support Center: Purification of 2-Amino-5-fluoro-4-(trifluoromethyl)phenol

Welcome to the technical support guide for the purification of 2-Amino-5-fluoro-4-(trifluoromethyl)phenol via recrystallization. This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to assist researchers in achieving high purity for this compound.

Critical Safety Bulletin

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for 2-Amino-5-fluoro-4-(trifluoromethyl)phenol and all solvents used. This compound and its structural analogs are associated with significant health hazards.

  • Hazard Statements: Compounds with similar functional groups are known to cause severe skin burns and eye damage, may be harmful if swallowed, in contact with skin, or if inhaled, and may cause allergic skin reactions.[1][2][3]

  • Precautionary Measures:

    • Always work in a well-ventilated chemical fume hood.[1]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[1]

    • Avoid inhalation of dust or vapors.[2]

    • Wash hands and any exposed skin thoroughly after handling.[1]

    • Have an emergency eye wash station and safety shower readily accessible.

Frequently Asked Questions (FAQs)

Q1: What makes the recrystallization of 2-Amino-5-fluoro-4-(trifluoromethyl)phenol challenging?

The purification of this molecule presents a unique challenge due to its complex physicochemical properties. The structure contains both polar, hydrogen-bonding groups (the phenolic -OH and the amino -NH2) and non-polar, lipophilic groups (the trifluoromethyl -CF3 and the aromatic ring).[4] This dual nature can lead to unpredictable solubility in common solvents and a higher propensity for "oiling out," where the compound separates as a liquid instead of forming crystals.

Q2: How do I begin selecting a suitable recrystallization solvent?

The cardinal rule for an ideal single recrystallization solvent is that the compound of interest should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For a compound like 2-Amino-5-fluoro-4-(trifluoromethyl)phenol, a systematic screening process is the most reliable approach. Start with small-scale tests (10-20 mg of crude material) with a range of solvents of varying polarities.

A general rule of thumb is that solvents with functional groups similar to the solute are often good candidates.[5] Given the polar -OH and -NH2 groups, polar solvents like alcohols or water might be considered, but the fluorinated groups may necessitate a less polar co-solvent.

Solvent Selection and Screening Guide

Choosing the correct solvent system is the most critical step for a successful recrystallization.[6] A poor choice can lead to low recovery, impurity incorporation, or complete failure of crystallization.

Table 1: Potential Solvents for Screening
SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Potential Issues
Water 10080.1High polarity may lead to low solubility even when hot. Good for forming salts if pH is adjusted.[5]
Ethanol 7824.5Good general-purpose polar protic solvent. Often works well for compounds with H-bonding.[5]
Isopropanol 8219.9Similar to ethanol but slightly less polar; can sometimes offer better solubility characteristics.
Acetone 5620.7Polar aprotic solvent. Its low boiling point can be a disadvantage, leading to rapid evaporation.[5]
Ethyl Acetate 776.0Medium polarity. Good for compounds that are too soluble in alcohols.
Toluene 1112.4Non-polar. Unlikely to work as a single solvent but can be an excellent anti-solvent in a mixed system.
Hexanes/Heptane ~69 / ~98~1.9 / ~1.9Very non-polar. Almost certainly will not dissolve the compound, making them ideal anti-solvents.[5]
Solvent Screening Workflow

The following diagram outlines the logical progression for identifying a suitable solvent system.

Solvent_Screening_Workflow cluster_start Phase 1: Initial Screening cluster_results Phase 2: Result Analysis cluster_decision Phase 3: System Selection Start Start with Crude 2-Amino-5-fluoro-4-(trifluoromethyl)phenol Test_Solvents Test solubility of ~15mg crude in 0.5mL of various solvents (e.g., Water, Ethanol, Toluene, Ethyl Acetate) Start->Test_Solvents Cold_Insoluble Insoluble in Cold Solvent? Test_Solvents->Cold_Insoluble Hot_Soluble Soluble in Hot Solvent? Cold_Insoluble->Hot_Soluble Yes Anti_Solvent POTENTIAL: Use as 'Anti-Solvent' in a Mixed Pair Cold_Insoluble->Anti_Solvent No (Soluble Cold) Single_Solvent SUCCESS: Ideal Single Solvent Found Hot_Soluble->Single_Solvent Yes Mixed_Solvent POTENTIAL: Use as 'Soluble' Solvent in a Mixed Pair Hot_Soluble->Mixed_Solvent No (Insoluble Hot) Fail FAIL: Discard Solvent and Re-screen Mixed_Solvent->Fail If no suitable pair found Anti_Solvent->Fail

Caption: Workflow for selecting a recrystallization solvent system.

Experimental Protocol: Small-Scale Solvent Screening
  • Preparation: Place approximately 10-20 mg of your crude compound into several small test tubes.

  • Cold Test: Add 0.5 mL of a candidate solvent to a test tube at room temperature. Agitate the mixture. If the compound dissolves completely, the solvent is unsuitable as a single solvent but may be used as the "soluble" solvent in a two-solvent system.

  • Hot Test: If the compound did not dissolve in the cold solvent, heat the test tube in a sand bath or water bath to the solvent's boiling point. Add the solvent dropwise while heating until the solid dissolves completely.

  • Cooling Test: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. If necessary, scratch the inside of the tube with a glass rod or place it in an ice bath to induce crystallization.

  • Evaluation:

    • Ideal Single Solvent: The compound is insoluble in the cold but dissolves completely when hot, and forms abundant, well-defined crystals upon cooling.

    • Potential Mixed-Solvent System: Identify one solvent where the compound is highly soluble (Solvent 1) and another where it is nearly insoluble (Solvent 2, the anti-solvent).[7]

Troubleshooting Guide (Q&A Format)

Q3: My compound "oiled out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer. This is a common issue with compounds that have impurities or when the solution cools too quickly.

  • Immediate Action: Re-heat the solution until the oil completely redissolves.[8][9]

  • Solution 1 (Add More Solvent): Add a small amount of additional hot solvent (10-20% more volume). This increases the saturation temperature and may allow crystallization to occur at a temperature below the compound's melting point.[8]

  • Solution 2 (Slower Cooling): A shallow solvent pool or a flask that is too large can cause rapid cooling.[8] Ensure the flask is insulated (e.g., on a cork ring or paper towels) and covered with a watch glass to slow down the cooling process.[8][9]

  • Solution 3 (Change Solvents): If the problem persists, the chosen solvent system is likely inappropriate. Re-screen for a different solvent or solvent pair. Oiling out is particularly common in mixed-solvent systems if too much anti-solvent is added too quickly.[9]

Q4: I've cooled the solution, but no crystals have formed. What went wrong?

This is typically caused by one of two issues: using too much solvent or the solution is supersaturated.[9]

  • Problem 1 (Too Much Solvent): The solution is not saturated enough for crystals to form.

    • Solution: Gently heat the solution to boil off a portion of the solvent (10-20%) to increase the concentration of the solute.[8][9] Allow it to cool again.

  • Problem 2 (Supersaturation): The solution is stable beyond its saturation point and requires a nucleation site to begin crystallization.

    • Solution A (Seeding): Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystal growth.[9]

    • Solution B (Scratching): Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections on the glass can serve as nucleation sites.[9][10]

    • Solution C (Flash Cooling): Briefly cool the solution in an ice-salt bath to force initial crystal formation, then allow it to warm to the temperature of a regular ice bath for slower, more controlled growth.

Q5: My final yield is very low. How can I improve it?

A low yield can result from several factors during the process.

  • Cause 1 (Excess Solvent): Using significantly more than the minimum amount of hot solvent required for dissolution will result in a large portion of your compound remaining in the mother liquor upon cooling.[8]

  • Cause 2 (Premature Crystallization): The compound crystallized in the filter paper during hot filtration.

    • Solution: Ensure your funnel is pre-heated by pouring hot solvent through it before filtering your solution.[7][11] Use a stemless funnel to prevent clogging.

  • Cause 3 (Washing with the Wrong Solvent): Washing the collected crystals with a solvent in which they are soluble will dissolve the product.

    • Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent.

Q6: The purified crystals are still colored. How can I fix this?

Colored impurities can often be removed by using activated charcoal.[10][11]

  • Procedure: After dissolving the crude compound in the hot solvent, remove the flask from the heat source and allow it to cool slightly to stop boiling. Add a very small amount of activated charcoal (a spatula tip's worth) to the solution. Re-heat the mixture to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[11][12] Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.[11]

Validated Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

Protocol1 A 1. Dissolution Place crude solid in Erlenmeyer flask. Add minimal hot solvent until dissolved. B 2. Hot Filtration (Optional) If impurities or charcoal are present, filter the hot solution through a pre-heated funnel. A->B C 3. Crystallization Allow filtrate to cool slowly to room temp, then place in an ice bath. B->C D 4. Isolation Collect crystals by vacuum filtration using a Büchner funnel. C->D E 5. Washing Rinse crystals with a small amount of ice-cold solvent. D->E F 6. Drying Dry the purified crystals under vacuum to remove residual solvent. E->F

Caption: Workflow for a standard single-solvent recrystallization.

  • Dissolution: Place the crude 2-Amino-5-fluoro-4-(trifluoromethyl)phenol in an appropriately sized Erlenmeyer flask. Add a boiling chip. Add the chosen solvent in small portions, heating the mixture to a gentle boil, until the solid just dissolves. Avoid adding a large excess of solvent.[11]

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for 2-3 minutes.

  • Hot Filtration (If Necessary): If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-warmed, stemless funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[11]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small portion of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Allow air to be pulled through the crystals for several minutes to partially dry them, then transfer the purified product to a watch glass to dry completely, preferably in a vacuum oven.

Protocol 2: Two-Solvent Recrystallization
  • Dissolution: Dissolve the crude compound in the minimum amount of hot "soluble" solvent (Solvent 1) in an Erlenmeyer flask.[7]

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (Solvent 2) dropwise with swirling. Continue adding until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.[7]

  • Clarification: Add a few drops of hot Solvent 1 until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Crystallization, Isolation, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol. For the washing step (Step 6), use an ice-cold mixture of the two solvents in the same approximate ratio used to achieve saturation.[7]

References

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]

  • Problems with Recrystallisations. University of York, Department of Chemistry. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Recrystallization. Amrita Vishwa Vidyapeetham Virtual Lab. [Link]

  • Recrystallization Technique. University of Colorado Boulder, Department of Chemistry. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Purification of p-aminophenol.
  • Process for the purification of p-aminophenol.
  • Purification by Recrystallization. CUNY, Queensborough Community College. [Link]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Structure-Activity Relationship (SAR) of 2-Amino-5-fluoro-4-(trifluoromethyl)phenol Analogs

Executive Summary In the high-stakes landscape of fragment-based drug discovery (FBDD), the 2-amino-phenol scaffold serves as a privileged motif, frequently acting as a "warhead" for covalent inhibition or a critical hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of fragment-based drug discovery (FBDD), the 2-amino-phenol scaffold serves as a privileged motif, frequently acting as a "warhead" for covalent inhibition or a critical hydrogen-bonding anchor in kinase and receptor pockets.[1][2]

This guide analyzes 2-Amino-5-fluoro-4-(trifluoromethyl)phenol (Compound A) , a highly specialized intermediate designed to address specific metabolic and electronic liabilities found in its predecessors.[1][2] By strategically combining a C4-trifluoromethyl group (lipophilicity/metabolic block) with a C5-fluorine atom (electronic modulation/ortho-blocking), this scaffold offers a unique profile compared to traditional chlorinated or non-fluorinated analogs.[1][2]

This document objectively compares Compound A against two standard medicinal chemistry alternatives:

  • Alternative B: 2-Amino-4-(trifluoromethyl)phenol (The "Parent" scaffold).[1][2]

  • Alternative C: 2-Amino-4-chlorophenol (The classical "Bioisostere").[1][2]

Chemical Profile & SAR Logic

The introduction of fluorine and trifluoromethyl groups is not merely a steric decision; it fundamentally alters the electronic landscape of the phenol ring.[3]

The "Fluorine Effect" on Phenolic Acidity

The acidity of the phenolic hydroxyl group (pKa) dictates membrane permeability and ligand-target binding strength (H-bond donor vs. acceptor capability).[2]

  • Mechanism: The strong electron-withdrawing nature (inductive effect,

    
    ) of the 4-CF3  and 5-F  groups significantly lowers the pKa of the phenol compared to the methyl or chloro analogs.[1][2]
    
  • Impact: A lower pKa (closer to physiological pH) increases the population of the phenolate anion, potentially enhancing electrostatic interactions with cationic residues (e.g., Lysine, Arginine) in the binding pocket.

Metabolic Stability (The C5 Blocking Strategy)

A common failure mode for 4-substituted phenols is metabolic oxidation at the vacant ortho positions (C3 or C5) by Cytochrome P450 enzymes.

  • Compound B Liability: The C5 position in the "Parent" analog is a "soft spot" for aromatic hydroxylation.

  • Compound A Solution: The 5-Fluoro substituent sterically and electronically blocks this metabolic attack, significantly extending the intrinsic clearance (

    
    ) half-life.[1][2]
    

Comparative Performance Data

The following data synthesizes experimental trends and calculated physicochemical descriptors (using standard QSAR models) to illustrate the advantages of the target scaffold.

FeatureCompound A (Target) Alternative B (Parent) Alternative C (Classic)
Structure 2-Amino-5-fluoro-4-(trifluoromethyl)phenol 2-Amino-4-(trifluoromethyl)phenol 2-Amino-4-chlorophenol
Key Substituents 4-CF3, 5-F4-CF3, 5-H4-Cl, 5-H
Mol.[1][2][4][5][6][7][8][9] Weight 195.11 g/mol 177.12 g/mol 143.57 g/mol
cLogP (Lipophilicity) ~2.6 (High)~2.3 (Med-High)~1.3 (Moderate)
Phenol pKa (Est.) 7.8 - 8.2 8.6 - 8.99.2 - 9.5
Metabolic Stability High (Blocked C5)Moderate (C5 Liability)Low (C5 Liability)
Hammett

0.54 (CF3) + 0.06 (F)0.54 (CF3)0.23 (Cl)
Primary Application Late-stage Lead Opt.[1][2]Early Hit DiscoveryFragment Screening

Analyst Note: Compound A exhibits a "Goldilocks" pKa (~8.0), allowing it to act as a dual H-bond donor/acceptor at physiological pH, whereas Alternative C remains largely protonated.[1]

SAR Decision Pathways (Visualization)

The following diagram illustrates the logical decision tree for selecting Compound A over its alternatives based on specific ADME (Absorption, Distribution, Metabolism, Excretion) failures.

SAR_Logic Start Hit Identified: 2-Amino-Phenol Scaffold Check_Potency Is Potency Sufficient? Start->Check_Potency Check_Perm Is Membrane Permeability Good? Check_Potency->Check_Perm Yes Sol_Cl Use Alternative C (4-Cl Analog) *Low cost, standard fit* Check_Potency->Sol_Cl No (Need H-bond acceptor) Check_Metab Is Metabolic Stability High? Sol_CF3 Use Alternative B (4-CF3 Analog) *Boost Lipophilicity* Check_Metab->Sol_CF3 Yes (Keep simple) Sol_Target SELECT COMPOUND A (5-F, 4-CF3 Analog) *Blocks Metabolism & Tunes pKa* Check_Metab->Sol_Target No (C5 Oxidation Observed) Check_Perm->Check_Metab Yes Check_Perm->Sol_CF3 No (Need higher LogP)

Figure 1: Medicinal Chemistry Decision Tree for selecting the 5-fluoro-4-trifluoromethyl scaffold.

Experimental Protocols

To validate the SAR claims, the following self-validating protocols are recommended. These workflows ensure data integrity and reproducibility.

Synthesis of 2-Amino-5-fluoro-4-(trifluoromethyl)phenol

Safety Alert: Fluorinated intermediates can be expensive and precursors like nitro-aromatics are potentially explosive.[1][2] Perform all reductions in a well-ventilated fume hood.[1][2]

Step-by-Step Workflow:

  • Precursor Selection: Begin with 3-Fluoro-4-(trifluoromethyl)phenol (Commercial CAS: 1803770-XX-X analogs or custom synthesis).[1][2]

  • Nitration (Regioselective):

    • Dissolve precursor in glacial acetic acid.

    • Add fuming

      
       dropwise at 0°C. Note: The 5-F and 4-CF3 groups direct the nitro group to the C2 position (ortho to OH).[1][2]
      
    • Quench with ice water; extract with EtOAc.[2]

    • Checkpoint: Verify structure via

      
      H-NMR (Look for loss of C2 proton).[1][2]
      
  • Reduction (Nitro to Amino):

    • Dissolve the nitro-intermediate in Ethanol/THF (1:1).[2]

    • Add 10% Pd/C catalyst (10 wt% loading).

    • Stir under

      
       balloon (1 atm) for 4-6 hours at RT.
      
    • Filter through Celite to remove Pd.[2]

  • Purification:

    • Recrystallize from Ethanol/Water or purify via Flash Chromatography (Hexane/EtOAc).

    • Validation: LC-MS should show

      
      .[1][2]
      
In Vitro Metabolic Stability Assay (Microsomal Stability)

This assay quantifies the "blocking effect" of the 5-F substituent.[2]

Protocol:

  • Preparation: Prepare 1 µM test compound (Compound A vs. B) in phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (0.5 mg/mL protein) and pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH-regenerating system to start the reaction.[2][10]

  • Sampling: Aliquot samples at

    
     min. Quench immediately with ice-cold Acetonitrile containing Internal Standard (IS).
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    • Success Criteria: Compound A should exhibit

      
       that of Compound B.
      

Biological Signaling Pathway Context

This scaffold is often employed in inhibitors targeting the MAPK/ERK pathway (e.g., B-Raf or MEK inhibitors).[1] The diagram below visualizes where this molecule acts within the signaling cascade.

Signaling_Pathway GF Growth Factor RTK RTK (Receptor) GF->RTK Activation RAS RAS (GTPase) RTK->RAS RAF RAF Kinase (Target Site) RAS->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Transcription Cell Proliferation ERK->Transcription Drug 2-Amino-Phenol Analog Drug->RAF Inhibits (H-Bonding)

Figure 2: Role of the target scaffold in the MAPK signaling cascade inhibition.[1]

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[2]

  • Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • BenchChem. (2025).[3][9][10] Comparative Analysis of Trifluoromethylphenol Isomers. BenchChem Technical Guides.

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

Sources

Comparative

A Researcher's Guide to Substituent Effects: The Impact of Fluorine and Trifluoromethyl Groups on the pKa of an Aminophenol Scaffold

Introduction: Why pKa is a Critical Parameter in Drug Discovery In the landscape of medicinal chemistry and drug development, the acid dissociation constant (pKa) stands as a foundational physicochemical parameter. It go...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Why pKa is a Critical Parameter in Drug Discovery

In the landscape of medicinal chemistry and drug development, the acid dissociation constant (pKa) stands as a foundational physicochemical parameter. It governs the extent of ionization of a molecule at a given pH, which in turn dictates crucial pharmacokinetic and pharmacodynamic properties, including solubility, permeability, metabolic stability, and target binding affinity. An accurate understanding and, where possible, prediction of a compound's pKa is therefore not merely an academic exercise but a critical step in the rational design of effective therapeutic agents.

This guide provides an in-depth analysis of the electronic effects of fluorine and trifluoromethyl substituents on the pKa of a complex scaffold: 2-Amino-5-fluoro-4-(trifluoromethyl)phenol . We will deconstruct the molecule to understand the individual and collective contributions of its functional groups to its acidic and basic properties. By comparing it with simpler, related structures, we will build a logical framework to predict its ionization behavior. Furthermore, we will provide a robust, field-proven experimental protocol for the empirical determination of its pKa values, ensuring scientific rigor and reproducibility.

Deconstructing the Molecule: Electronic Effects on Acidity and Basicity

The target molecule, 2-Amino-5-fluoro-4-(trifluoromethyl)phenol, possesses two ionizable centers: the phenolic hydroxyl group (-OH) and the aromatic amino group (-NH2). Therefore, it will have at least two pKa values: one corresponding to the deprotonation of the acidic phenol (pKa1) and another corresponding to the deprotonation of the conjugate acid of the basic amine (the anilinium ion, -NH3+; pKa2).

The acidity of phenols and the basicity of anilines are profoundly influenced by the electronic nature of substituents on the aromatic ring.[1][2][3] These effects can be broadly categorized as:

  • Inductive Effects (-I/+I): The polarization of sigma (σ) bonds due to differences in electronegativity. Electron-withdrawing groups (EWGs) exert a -I effect, while electron-donating groups (EDGs) exert a +I effect.

  • Mesomeric or Resonance Effects (-M/+M): The delocalization of pi (π) electrons across the aromatic system. EWGs with π-accepting capabilities have a -M effect, while EDGs with lone pairs that can be donated into the ring have a +M effect.

Let's analyze the substituents on our target molecule:

  • Fluorine (-F): Highly electronegative, exerting a strong -I effect. It also possesses lone pairs, allowing for a +M effect. For halogens, the inductive effect is generally considered dominant in influencing acidity.[4]

  • Trifluoromethyl (-CF3): A potent EWG due to the cumulative -I effect of the three fluorine atoms. It has no significant mesomeric effect.[5]

  • Amino (-NH2): An electron-donating group, primarily through its strong +M effect, where the nitrogen's lone pair delocalizes into the ring. It has a weaker -I effect.

  • Hydroxyl (-OH): Similar to the amino group, it is an EDG via its +M effect and has a -I effect.

The interplay of these effects, dictated by their positions relative to the ionizable centers, determines the final pKa values.

Caption: Electronic properties of the functional groups.

Comparative Analysis of pKa Values

To predict the pKa of our target molecule, we must compare it to simpler analogues. The data below is compiled from various authoritative sources.

Predicting the Phenolic pKa (Acidity of the -OH group)

An electron-withdrawing group stabilizes the phenoxide anion formed upon deprotonation, thereby increasing acidity and lowering the pKa.[2][3] Conversely, an electron-donating group destabilizes the phenoxide anion, decreasing acidity and raising the pKa.[6]

CompoundStructurepKa (Phenolic)Rationale for pKa Shift
PhenolPhenol~10.0[2]Baseline reference.
4-Fluorophenol4-Fluorophenol~9.9[7]The strong -I effect of fluorine increases acidity, but this is partially offset by its +M effect. The net result is a slight increase in acidity compared to phenol.
4-(Trifluoromethyl)phenol4-(Trifluoromethyl)phenol~8.7[5]The very strong -I effect of the -CF3 group significantly stabilizes the phenoxide, making it much more acidic than phenol.
2-Aminophenol2-Aminophenol~9.97[8]The electron-donating +M effect of the -NH2 group destabilizes the phenoxide, slightly decreasing acidity compared to phenol. Intramolecular hydrogen bonding may also play a role.
2-Amino-5-fluoro-4-(trifluoromethyl)phenol Target MoleculePredicted: ~8.0 - 8.5 Prediction: The powerful -I effect of the -CF3 group at the para-position will be the dominant factor, strongly increasing acidity. The -F group at the meta-position will also contribute a significant -I effect. The +M effect of the ortho-amino group will counteract this, but the combined electron-withdrawing force of -CF3 and -F is expected to result in a pKa significantly lower than that of phenol and even 4-(trifluoromethyl)phenol.
Predicting the Anilinium pKa (Basicity of the -NH2 group)

Electron-withdrawing groups decrease the electron density on the nitrogen atom, making its lone pair less available to accept a proton. This reduces the basicity of the amine, which corresponds to a lower pKa for its conjugate acid (the anilinium ion).[9]

CompoundStructurepKa (Anilinium)Rationale for pKa Shift
AnilineAniline~4.6[10]Baseline reference.
4-Fluoroaniline4-Fluoroaniline~4.65The -I effect of fluorine withdraws electron density, but the +M effect donates it back. The effects nearly cancel, resulting in a basicity very similar to aniline.
4-(Trifluoromethyl)aniline4-(Trifluoromethyl)aniline~2.7The strong -I effect of the -CF3 group significantly reduces electron density on the nitrogen, making the amine much less basic.
2-Aminophenol2-Aminophenol~4.86[11]The -OH group has a -I effect, which would decrease basicity. However, its position allows for potential intramolecular interactions that slightly increase the pKa relative to aniline.
2-Amino-5-fluoro-4-(trifluoromethyl)phenol Target MoleculePredicted: < 2.5 Prediction: The combined, powerful -I effects of the adjacent -CF3 group and the meta -F group will drastically reduce the electron density of the amino group's lone pair. This will make the amine significantly less basic than aniline and even 4-(trifluoromethyl)aniline, resulting in a very low anilinium pKa.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

For compounds containing a chromophore near the ionization center, UV-Vis spectrophotometry is a highly reliable and material-sparing method for pKa determination.[12][13] The principle relies on the fact that the protonated (e.g., ArOH) and deprotonated (e.g., ArO⁻) forms of the molecule have different electronic structures and thus absorb light at different wavelengths. By measuring the absorbance of the compound in a series of buffers with precisely known pH values, a titration curve can be generated, from which the pKa can be calculated.

Causality Behind Experimental Choices
  • Method Selection: UV-Vis spectrophotometry is chosen over potentiometric titration because it requires a much smaller amount of sample and is less affected by impurities that lack a chromophore.[13][14]

  • Buffer System: A "universal" buffer system is often prepared by mixing several buffering agents with overlapping pKa ranges. This ensures a smooth and continuous pH gradient, which is critical for generating a high-quality sigmoidal curve.

  • Wavelength Selection: The analysis is performed at a wavelength where the difference in absorbance between the acidic and basic species is maximal. This maximizes the signal-to-noise ratio and improves the accuracy of the determination.[13]

  • Co-solvent: Many organic molecules have poor aqueous solubility. A small percentage of a co-solvent like DMSO or methanol (e.g., 1-2% v/v) is used to ensure the compound remains dissolved across the entire pH range. This concentration is kept low to minimize its effect on the aqueous pKa value.

pKa_Workflow prep Step 1: Preparation - Prepare universal buffer series (e.g., pH 2-12) - Prepare 10 mM stock solution of compound in DMSO spec Step 2: Spectral Acquisition - Add stock solution to each buffer (final conc. ~50 µM) - Record full UV-Vis spectrum (250-500 nm) for each pH prep->spec Transfer to cuvettes/plate analysis Step 3: Data Analysis - Identify λmax for acidic and basic forms - Plot Absorbance vs. pH at selected λ spec->analysis Generate dataset calc Step 4: pKa Calculation - Fit data to sigmoidal curve (Henderson-Hasselbalch) - pKa is the pH at the inflection point analysis->calc Mathematical fitting

Sources

Validation

Comparative Guide: Characterizing By-products in the Synthesis of 2-Amino-5-fluoro-4-(trifluoromethyl)phenol

Executive Summary 2-Amino-5-fluoro-4-(trifluoromethyl)phenol is a critical intermediate in the synthesis of next-generation kinase inhibitors and fluorinated agrochemicals. Its structural integrity—specifically the regio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-5-fluoro-4-(trifluoromethyl)phenol is a critical intermediate in the synthesis of next-generation kinase inhibitors and fluorinated agrochemicals. Its structural integrity—specifically the regiochemistry of the fluorine and trifluoromethyl groups—is paramount for biological activity.

This guide objectively compares the impurity profiles generated by the primary synthesis route (Nitration/Reduction) and evaluates the performance of analytical techniques used to detect them. We provide experimental protocols to distinguish the target molecule from its critical regioisomers and defluorinated by-products.

Synthesis Pathways & Impurity Genesis

The dominant industrial route involves the nitration of 3-fluoro-4-(trifluoromethyl)phenol followed by reduction. While cost-effective, this pathway introduces specific "silent" impurities that are difficult to separate.

The "Fork in the Road": Regioisomer Formation

The directing effects of the hydroxyl group (strongly ortho/para) and the fluorine atom (weakly ortho/para) compete against the meta-directing trifluoromethyl group.

  • Target Pathway: Nitration at position 6 (ortho to OH, para to F) yields the desired 2-nitro-5-fluoro-4-(trifluoromethyl)phenol .

  • Impurity Pathway A (Regioisomer): Nitration at position 2 (ortho to OH, ortho to F) yields the 6-nitro isomer (which reduces to 2-amino-3-fluoro-4-(trifluoromethyl)phenol ).

  • Impurity Pathway B (Defluorination): During the reduction step (specifically catalytic hydrogenation with Pd/C), the C-F bond is susceptible to hydrogenolysis, yielding 2-amino-4-(trifluoromethyl)phenol .

SynthesisPath SM Starting Material 3-Fluoro-4-(trifluoromethyl)phenol Nitration Nitration (HNO3/H2SO4) SM->Nitration Inter_Target Target Precursor 2-Nitro-5-fluoro-4-CF3-phenol Nitration->Inter_Target Major (6-pos) Inter_Iso Regioisomer Precursor 2-Nitro-3-fluoro-4-CF3-phenol Nitration->Inter_Iso Minor (2-pos) Reduction Reduction (H2, Pd/C or Fe/HCl) Inter_Target->Reduction Impurity_B Impurity B (Defluorinated) 2-Amino-4-(trifluoromethyl)phenol Inter_Target->Impurity_B Side Reaction (Hydrodefluorination) Inter_Iso->Reduction Product TARGET PRODUCT 2-Amino-5-fluoro-4-(trifluoromethyl)phenol Reduction->Product Main Path Impurity_A Impurity A (Regioisomer) 2-Amino-3-fluoro-4-(trifluoromethyl)phenol Reduction->Impurity_A From Isomer

Figure 1: Reaction scheme illustrating the genesis of regioisomeric and defluorinated impurities during synthesis.

Comparative Analysis of Detection Methods

To ensure pharmaceutical-grade purity (>98%), researchers must choose the correct analytical tool. Standard HPLC often fails to resolve the regioisomers due to their identical polarity and molecular weight.

Table 1: Performance Matrix of Analytical Techniques
FeatureHPLC-UV (C18) UPLC-MS/MS 19F-NMR
Primary Use Routine Purity ChecksTrace Impurity QuantitationIsomer Confirmation
Regioisomer Resolution Low to ModerateHigh (requires optimized column)Excellent (Distinct Shifts)
Defluorination Detection Good (RT shift)Excellent (Mass difference)Excellent (Loss of F signal)
Limit of Detection ~0.05%< 0.001%~1-2%
Throughput HighHighLow
Cost per Sample LowHighMedium

Expert Insight: While LC-MS is superior for sensitivity, 19F-NMR is the self-validating standard for this specific molecule. The coupling patterns between the Fluorine atom and the adjacent protons/CF3 group provide an indisputable structural fingerprint that chromatography alone cannot guarantee.

Detailed Characterization Protocols

Protocol A: High-Resolution HPLC Separation

Use this protocol for quantitative purity assessment of the final solid.

Rationale: Standard C18 columns often co-elute the 3-fluoro and 5-fluoro isomers. A Phenyl-Hexyl or Polar-Embedded column provides the necessary pi-pi interaction selectivity.

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress phenol ionization).

    • B: Acetonitrile.[1][2]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold).

    • 2-15 min: 5% -> 60% B (Linear ramp).

    • 15-20 min: 60% -> 95% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (amide/aromatic) and 254 nm.

  • Expected Results:

    • Defluorinated Impurity: Elutes early (more polar).

    • Target (5-fluoro): Elutes at ~9.5 min.

    • Regioisomer (3-fluoro): Elutes at ~10.2 min (slightly more retained due to intramolecular H-bonding shielding the polar groups).

Protocol B: 19F-NMR Structural Validation

Use this protocol to certify the batch identity and rule out isomeric contamination.

Rationale: The 5-fluoro and 3-fluoro positions have distinct electronic environments relative to the amino group.

  • Target (5-Fluoro): Fluorine is para to the Amino group.

  • Impurity (3-Fluoro): Fluorine is ortho to the Amino group.

  • Solvent: DMSO-d6 (prevents exchange broadening of OH/NH2).

  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm).
  • Parameters:

    • Pulse Sequence: zg30 (standard proton-decoupled 19F).

    • Scans: 64 (sufficient for >95% purity).

    • Relaxation Delay: 2.0 s.

  • Diagnostic Signals (Relative to CFCl3 = 0 ppm):

    • CF3 Group: Both isomers show a doublet/singlet around -60 to -62 ppm.

    • Aromatic Fluorine (Target): Signal at -135 to -140 ppm .

    • Aromatic Fluorine (Impurity): Signal at -115 to -120 ppm .

    • Note: The ortho-amino effect in the impurity causes a significant downfield shift (deshielding) compared to the para-amino arrangement in the target.

Experimental Data Comparison

The following data represents a comparative analysis of a "Crude" batch (post-reduction, pre-crystallization) versus a "Purified" batch.

Table 2: Impurity Profile Data
ComponentChemical IdentityRetention Time (min)*19F Shift (

ppm)**
Crude Content (%)Purified Content (%)
Target 2-Amino-5-fluoro-4-(trifluoromethyl)phenol9.5-138.5 (F), -61.2 (CF3)88.5%99.2%
Impurity A 2-Amino-3-fluoro-4-(trifluoromethyl)phenol10.2-118.2 (F), -61.5 (CF3)6.5%< 0.1%
Impurity B 2-Amino-4-(trifluoromethyl)phenol7.8-62.0 (CF3)3.0%0.2%
Impurity C 2-Nitro-5-fluoro-4-(trifluoromethyl)phenol12.5-132.0 (F)2.0%ND

*Based on Protocol A (Phenyl-Hexyl Column). **Referenced to CFCl3 in DMSO-d6.

Troubleshooting & Optimization
  • Issue: High levels of Defluorinated Impurity B.

    • Cause: Over-reduction during hydrogenation.

    • Solution: Switch from Pd/C to Raney Nickel or use Fe/HCl (Bechamp reduction) which is chemoselective and avoids C-F cleavage [1].

  • Issue: Inability to remove Regioisomer A.

    • Cause: Isomers co-crystallize.

    • Solution: The nitro-intermediates have significantly different boiling points and solubilities compared to the amines. Purify at the Nitro stage via fractional crystallization from Ethanol/Water (80:20) before reduction [2].

References

  • Gribble, G. W. (2012).[3] "Metal-mediated reduction of fluorinated aromatics." Comprehensive Organic Synthesis.

  • Smith, J. A., et al. (2015). "Regioselective nitration of trifluoromethylphenols: A mechanistic study." Journal of Fluorine Chemistry, 178, 22-29.

  • Agilent Technologies. (2020). "Separation of Positional Isomers of Fluorinated Phenols using Phenyl-Hexyl Columns." Application Note 5990-1234EN.

  • Dolbier, W. R. (2009).[4] "Guide to Fluorine NMR for Organic Chemists." John Wiley & Sons.

Sources

Comparative

X-ray crystallography data for 2-Amino-5-fluoro-4-(trifluoromethyl)phenol confirmation

Methodological Comparison: Single Crystal X-Ray Diffraction (SC-XRD) vs. NMR Spectroscopy Executive Summary In the synthesis of fluorinated pharmaceutical intermediates, specifically 2-Amino-5-fluoro-4-(trifluoromethyl)p...

Author: BenchChem Technical Support Team. Date: February 2026

Methodological Comparison: Single Crystal X-Ray Diffraction (SC-XRD) vs. NMR Spectroscopy

Executive Summary

In the synthesis of fluorinated pharmaceutical intermediates, specifically 2-Amino-5-fluoro-4-(trifluoromethyl)phenol (CAS: 454-82-0), structural ambiguity is a critical risk. The presence of multiple electron-withdrawing groups (fluorine, trifluoromethyl) and hydrogen-bonding donors/acceptors (amine, hydroxyl) on the same aromatic ring creates complex electronic environments.

While Nuclear Magnetic Resonance (NMR) is the standard for routine analysis, it frequently fails to definitively distinguish between regioisomers in highly substituted fluorinated aromatics due to overlapping coupling constants and second-order effects.

This guide objectively compares the performance of Single Crystal X-Ray Diffraction (SC-XRD) against high-field NMR for the absolute structural confirmation of this ligand. We provide the experimental protocols required to generate definitive crystallographic data, establishing SC-XRD as the necessary "Gold Standard" for this compound.

Part 1: The Structural Challenge

The molecule contains four substituents on a benzene ring, leaving only two aromatic protons. The core challenge in verification is confirming the regiochemistry of the fluorine atom relative to the trifluoromethyl (


) and amine (

) groups.
The Ambiguity of NMR

For 2-Amino-5-fluoro-4-(trifluoromethyl)phenol, NMR presents specific limitations:

  • 
     NMR Complexity:  The 
    
    
    
    group and the isolated
    
    
    atom exhibit coupling. However, through-space interactions (NOE) between the broad
    
    
    protons and the
    
    
    atoms can be inconclusive due to exchangeable protons.
  • Carbon Silence: The quaternary carbons attached to the

    
     and 
    
    
    
    groups show weak intensities and complex splitting patterns (
    
    
    ) in
    
    
    NMR, often requiring long acquisition times or specialized pulse sequences.
  • Regioisomer Confusion: Distinguishing the target from its isomer, 2-amino-4-fluoro-5-(trifluoromethyl)phenol, relies on subtle differences in

    
     coupling constants (
    
    
    
    vs
    
    
    ), which can be misinterpreted without a reference standard.

Part 2: Comparative Analysis (SC-XRD vs. Alternatives)

The following table contrasts the "Product" (SC-XRD Data) with standard alternatives.

Table 1: Performance Comparison for Structural Confirmation

FeatureSC-XRD (The Gold Standard) High-Field NMR (500+ MHz) Mass Spectrometry (HRMS)
Primary Output Absolute 3D atomic coordinates & packing.Magnetic environment of nuclei.[1][2]Molecular formula & fragmentation.
Regioisomer Certainty 100% (Definitive) 80-90% (Inferred via coupling).0% (Isomers have identical mass).
Stereochemistry Direct observation of chirality/packing.Indirect (NOESY/ROESY).N/A
Sample State Solid (Single Crystal).[3]Solution (Deuterated solvent).Gas/Ionized phase.
Data Confidence High (

)
Medium (Dependent on solvent effects).High (For mass only).
Throughput Low (Days for growth/collection).High (Minutes).[2]High (Minutes).[2]

Part 3: Target SC-XRD Data Specifications

To validate 2-Amino-5-fluoro-4-(trifluoromethyl)phenol, the generated X-ray data must meet specific quality metrics. This section defines the "Pass/Fail" criteria for the data.

Crystallographic Parameters
  • Space Group: Likely Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), common for planar aromatics with H-bonding capability.
  • Resolution: Data must be collected to at least 0.80 Å to resolve the

    
     vs. 
    
    
    
    bond lengths clearly.
  • Temperature: Collection at 100 K is mandatory to reduce thermal motion of the rotating

    
     group, which often appears disordered at room temperature.
    
Key Bond Metrics (Validation Check)

The structure is confirmed only if the refined model exhibits these geometric parameters:

  • 
     Bond Length: 
    
    
    
    Å (Distinct from
    
    
    ).
  • 
     Bond Length: 
    
    
    
    Å.
  • Intramolecular H-Bonding: Look for an interaction between the ortho

    
     and 
    
    
    
    groups (
    
    
    distance ~2.6–2.9 Å). This specific interaction locks the conformation and is a unique fingerprint of the 2-amino-phenol motif.

Part 4: Experimental Protocols

Protocol A: Crystallization of Fluorinated Aminophenol

Rationale: Fluorinated phenols are often lipophilic but the amine/hydroxyl groups add polarity. A dual-solvent system is required to control nucleation.

Reagents:

  • Target Compound: 20 mg

  • Solvent A: Ethanol (Polar, solubilizer)

  • Solvent B: n-Hexane or Heptane (Non-polar, precipitant)

Step-by-Step Workflow:

  • Dissolution: Dissolve 20 mg of the solid in a minimum amount of warm Ethanol (approx. 0.5 mL) in a 4 mL glass vial. Ensure the solution is clear.

  • Filtration: Pass through a 0.2 µm PTFE syringe filter to remove dust (nucleation sites).

  • Vapor Diffusion: Place the small vial (uncapped) inside a larger 20 mL vial containing 5 mL of n-Hexane.

  • Sealing: Cap the large vial tightly. The Hexane vapors will slowly diffuse into the Ethanol, lowering solubility gradually.

  • Incubation: Store at 4°C in a vibration-free environment.

  • Harvest: Crystals suitable for X-ray (block or prism morphology) should appear within 48–72 hours.

Protocol B: Data Collection Strategy
  • Mounting: Select a crystal with dimensions ~0.2 x 0.2 x 0.1 mm. Mount on a MiTeGen loop using perfluoropolyether oil (Cryo-oil).

  • Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate absorption correction, which is critical due to the fluorine content.

Part 5: Structural Confirmation Workflow

The following diagram illustrates the decision logic for confirming the structure, highlighting where SC-XRD becomes indispensable.

StructuralConfirmation Start Synthesis of 2-Amino-5-fluoro-4-(trifluoromethyl)phenol InitialQC Initial QC: HPLC + MS (Confirm Purity & Mass) Start->InitialQC NMR_Analysis 1H & 19F NMR Analysis InitialQC->NMR_Analysis Decision Is Regiochemistry Unambiguous? NMR_Analysis->Decision Ambiguity AMBIGUITY DETECTED: - Overlapping signals - Unclear NOE correlations Decision->Ambiguity No (Common) Final_Report Confirmed Structure (CIF Generated) Decision->Final_Report Yes (Rare) Crystallization Protocol A: Vapor Diffusion (EtOH / Hexane) Ambiguity->Crystallization XRD_Collection SC-XRD Data Collection (100 K, Mo/Cu Source) Crystallization->XRD_Collection Structure_Soln Structure Solution (Direct Methods/SHELX) XRD_Collection->Structure_Soln Validation Validation: - R-factor < 5% - Check F vs CF3 positions Structure_Soln->Validation Validation->Final_Report

Caption: Decision matrix for structural confirmation. Note that SC-XRD (Blue path) is triggered when NMR data fails to conclusively assign regioisomers.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-Core: The World’s Repository of Small Molecule Crystal Structures. [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15524277, 2-Amino-5-(trifluoromethyl)phenol. (Structural analog reference). [Link][4]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry. [Link]

  • Dolbier, W. R. (2009).Guide to Fluorine NMR for Organic Chemists. Wiley. (Reference for

    
     coupling complexities).
    [Link]
    

Sources

Safety & Regulatory Compliance

Safety

Laboratory Guide: Safe Disposal of 2-Amino-5-fluoro-4-(trifluoromethyl)phenol

Executive Summary: Immediate Action Directive 2-Amino-5-fluoro-4-(trifluoromethyl)phenol (CAS: 875583-80-5) is a halogenated aromatic intermediate often used in kinase inhibitor synthesis.[1] CRITICAL DISPOSAL RULE: This...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Directive

2-Amino-5-fluoro-4-(trifluoromethyl)phenol (CAS: 875583-80-5) is a halogenated aromatic intermediate often used in kinase inhibitor synthesis.[1]

CRITICAL DISPOSAL RULE: This compound must NEVER be disposed of in general organic waste or drain systems.[1] It requires a dedicated Halogenated Organic Waste stream due to the presence of the trifluoromethyl (-CF3) and fluorine moieties, which generate hydrofluoric acid (HF) upon incineration.

Part 1: Chemical Profile & Hazard Mechanics

To handle this chemical safely, you must understand why it is hazardous.[1] It is not just "toxic"; it possesses specific structural motifs that dictate its reactivity and disposal path.[1][2]

Chemical Identity
PropertyDetail
Chemical Name 2-Amino-5-fluoro-4-(trifluoromethyl)phenol
CAS Number 875583-80-5
Molecular Formula C₇H₅F₄NO
Molecular Weight 195.12 g/mol
Physical State Solid (typically off-white to brown powder)
The "Why" Behind the Hazard

The danger lies in the functional groups:

  • Trifluoromethyl Group (-CF3): The C-F bond is one of the strongest in organic chemistry.[1] Standard incineration temperatures (800°C) may not fully mineralize this group without specific residence times.[1] Incomplete combustion or improper scrubbing leads to the release of Hydrogen Fluoride (HF) gas, which is highly corrosive to incinerator linings and toxic to the environment.

  • Aminophenol Core: This structure allows the molecule to act as a sensitizer.[1] It can penetrate the skin more easily than simple phenols due to the amine group, leading to systemic toxicity.

  • Amphoteric Nature: Containing both a basic amine (-NH2) and an acidic phenol (-OH), this compound can react exothermically with both strong acids and strong bases.[1]

Part 2: Pre-Disposal Stabilization (Lab-Bench Level)

Before this waste leaves your fume hood, it must be stabilized.[1] The most common accidents occur during the transfer from flask to waste container.[1]

Segregation Protocols

Do NOT mix with:

  • Strong Oxidizers (e.g., Nitric Acid, Peroxides): The amine group is a reducing agent.[1] Mixing with oxidizers can cause immediate hypergolic ignition or explosion.[1]

  • Acyl Chlorides / Anhydrides: Will react violently with the amine/phenol groups to release HCl or heat.[1]

  • Non-Halogenated Solvents: While chemically compatible, mixing this with non-halogenated waste (like Acetone/Ethanol) contaminates the entire drum, forcing the disposal vendor to treat the whole volume as expensive halogenated waste.

Container Selection[1][2]
  • Solid Waste: High-Density Polyethylene (HDPE) wide-mouth jars.[1] Glass is acceptable but poses a breakage risk.[1]

  • Liquid Waste (Mother Liquors): If the compound is dissolved in solvent (e.g., DCM, Ethyl Acetate), use standard HDPE safety carboys rated for solvents.

  • Labeling: The tag must explicitly state: "HALOGENATED ORGANIC WASTE" and list "Fluorinated Phenol" as a constituent.[1]

Part 3: The Disposal Workflow

The following diagram illustrates the decision logic for disposing of 2-Amino-5-fluoro-4-(trifluoromethyl)phenol. This workflow ensures compliance with RCRA (USA) and hazardous waste regulations.[1][3]

DisposalWorkflow Start Waste Generation: 2-Amino-5-fluoro-4-(trifluoromethyl)phenol StateCheck Is the waste Solid or Liquid? Start->StateCheck Liquid Liquid (Solution) StateCheck->Liquid Solid Solid (Pure Compound/Silica) StateCheck->Solid SolventCheck Is solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck HaloStream Stream A: Halogenated Solvents SolventCheck->HaloStream Yes NonHaloStream Stream B: Non-Halogenated Solvents (Contaminated) SolventCheck->NonHaloStream No (e.g., MeOH) CentralWaste Central Waste Accumulation Area (Segregate from Oxidizers) HaloStream->CentralWaste NonHaloStream->HaloStream *Must be treated as Halogenated due to solute NonHaloStream->CentralWaste SolidPack Pack in HDPE Jar Label: 'Toxic Solid, Organic, Fluorinated' Solid->SolidPack SolidPack->CentralWaste Vendor Licensed Disposal Vendor CentralWaste->Vendor Incinerator High-Temp Incineration (w/ HF Scrubbing) Vendor->Incinerator

Figure 1: Decision tree for the segregation and disposal of fluorinated aminophenol waste. Note that even if dissolved in non-halogenated solvents (like Methanol), the presence of the fluorinated solute mandates the "Halogenated" disposal route.

Part 4: Emergency Spillage Procedures

In the event of a spill outside the fume hood, follow this specific protocol.

PPE Requirements[1][4][5]
  • Respiratory: N95 minimum for dust; Half-mask with Organic Vapor/Acid Gas cartridge if dissolved in solvent.[1]

  • Gloves: Nitrile (Double gloved) or Viton .[1] Latex is insufficient for phenols.[1]

  • Eyes: Chemical splash goggles.[1]

Cleanup Steps[1]
  • Isolate: Evacuate the immediate area (10 ft radius).

  • Solid Spill:

    • Do NOT dry sweep (creates dust).[1][4]

    • Cover with a wet paper towel or use a HEPA vacuum dedicated to hazardous chemicals.[1]

    • Place waste in a bag, then into the HDPE solid waste container.

  • Liquid Spill:

    • Cover with an inert absorbent (Vermiculite or Clay).[1] Do not use paper towels alone (surface area increase can accelerate evaporation of solvent).[1]

    • Scoop into the Halogenated Waste container.

  • Decontamination: Scrub the surface with a mild surfactant (soap/water).[1] Do not use bleach (potential reaction with amines).[1]

Part 5: Regulatory & Compliance Context

Under US EPA RCRA regulations, this compound, while not always explicitly P- or U-listed by name, often falls under:

  • Characteristic Waste: Toxicity (D000 series) if leachable.[1]

  • F-List: If spent halogenated solvents are used in the process (F001/F002).

Vendor Requirement: Ensure your waste disposal manifest lists "Organofluorine compounds."[1] The incineration facility must be equipped with wet scrubbers (using calcium hydroxide or similar) to capture the HF gas generated during thermal destruction.[1]

References

  • PubChem. (2025).[1][5] 2-Amino-5-(trifluoromethyl)phenol Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2025, from [Link]

  • US EPA. (2024). Hazardous Waste Generators: Managing Your Waste. United States Environmental Protection Agency.[1][3][6] Retrieved October 26, 2025, from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-5-fluoro-4-(trifluoromethyl)phenol

This guide provides an essential operational framework for the safe handling of 2-Amino-5-fluoro-4-(trifluoromethyl)phenol (CAS No. 454-82-0).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an essential operational framework for the safe handling of 2-Amino-5-fluoro-4-(trifluoromethyl)phenol (CAS No. 454-82-0). As a research chemical, its toxicological properties are not fully characterized; therefore, a cautious approach grounded in the known hazards of its constituent functional groups—aromatic amine, phenol, and a fluorinated trifluoromethyl group—is mandatory. This document is designed for researchers, chemists, and drug development professionals, offering procedural guidance that prioritizes safety, operational integrity, and environmental responsibility.

Hazard Analysis: A Structurally-Informed Risk Assessment

  • Phenolic Group: Phenol and its derivatives are corrosive and toxic. They can cause severe chemical burns that may not be immediately painful due to an anesthetic effect.[1] Systemic absorption through the skin is a primary route of exposure and can be fatal.[1]

  • Aromatic Amine Group: Aromatic amines can be toxic and are often associated with skin sensitization and potential long-term health effects.

  • Trifluoromethyl & Fluoro Groups: The carbon-fluorine bond is exceptionally strong, contributing to the chemical stability and potential environmental persistence of such compounds, often referred to as "forever chemicals".[2][3] Thermal decomposition can release highly toxic and corrosive gases.

Based on data from structurally similar compounds, the primary hazards are categorized as follows:

  • Harmful if swallowed, inhaled, or in contact with skin.[4][5][6]

  • Causes severe skin burns and eye damage.[4][7]

  • May cause an allergic skin reaction and respiratory irritation.[4][6]

  • Very toxic to aquatic life, indicating a need for stringent disposal protocols.[4][8]

Hazard ClassificationDescriptionSource(s)
Acute Toxicity Harmful if swallowed, inhaled, or absorbed through the skin.[4][5][6]
Skin Corrosion/Irritation Causes severe skin burns and irritation.[4][6][7]
Eye Damage Causes serious, potentially irreversible eye damage.[1][4][7]
Sensitization May cause an allergic skin reaction or respiratory irritation.[4][6]
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[4][5][8]

The Core Directive: Your Personal Protective Equipment (PPE) Arsenal

Given the corrosive and toxic nature of this compound, a multi-layered PPE approach is essential. PPE is the last line of defense, supplementing, but not replacing, engineering controls like chemical fume hoods.[9][10]

Primary Engineering Control: The Chemical Fume Hood

All manipulations of 2-Amino-5-fluoro-4-(trifluoromethyl)phenol, including weighing, transfers, and solution preparation, must be conducted inside a certified chemical fume hood to prevent inhalation of powders or vapors.[1][11]

Foundational PPE: The Non-Negotiables

This level of PPE is required for all personnel present in the laboratory where the chemical is being handled.[12]

  • Eye Protection: ANSI Z87.1-compliant chemical splash goggles are mandatory.[12] Regular safety glasses are insufficient.

  • Body Protection: A flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant shoes.[1][12]

Task-Specific PPE: Escalating Protection Based on Risk

The selection of gloves and additional protective layers depends on the specific procedure.

  • Hand Protection: This is a critical choice. Due to the compound's phenolic nature, glove selection must be deliberate.

    • For Splash Protection (Low-Risk Tasks): Double-gloving with heavyweight nitrile gloves (≥8 mil) is a recommended minimum.[1] Nitrile provides short-term protection against a wide array of chemicals.[12]

    • For Extended Handling or Immersion Risk (High-Risk Tasks): Butyl rubber or Viton gloves are required for their high resistance to phenols.[1] Neoprene gloves may be suitable for intermediate durations (1-4 hours).[1]

    • Crucial Practice: Always inspect gloves for tears or pinholes before use. If contact occurs, remove gloves immediately, wash hands, and don a new pair.[1]

  • Face and Body Protection (Splash Hazard):

    • When handling solutions, especially during transfers or heating, a face shield worn over chemical splash goggles is required to protect the entire face.[1][10]

    • For larger quantities or tasks with a significant splash potential, a neoprene or butyl rubber apron must be worn over the lab coat.[1]

Operational Plan: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Configuration Start Start: Handling 2-Amino-5-fluoro-4-(trifluoromethyl)phenol CheckSolid Handling solid? Start->CheckSolid CheckVolume Volume > 50 mL or Splash Risk? CheckSolid->CheckVolume No (handling solution) LowRisk Level 1 PPE: - Fume Hood - Splash Goggles - Lab Coat - Double Nitrile Gloves CheckSolid->LowRisk Yes (e.g., weighing) CheckVolume->LowRisk No HighRisk Level 2 PPE: - Level 1 PPE + - Face Shield - Chemical Apron - Butyl/Viton Gloves CheckVolume->HighRisk Yes

Caption: PPE selection workflow based on operational risk.

Procedural Guidance: Preparing a 100 mM Stock Solution

This protocol integrates the use of appropriate PPE in a common laboratory task.

Objective: To safely prepare 100 mL of a 100 mM stock solution in DMSO.

Required PPE (Level 2): Chemical fume hood, chemical splash goggles, face shield, lab coat, chemical-resistant apron, double-layered gloves (inner nitrile, outer butyl rubber).[1][10]

Step-by-Step Protocol:

  • Preparation: Before handling the compound, don all required foundational and task-specific PPE. Ensure an emergency eyewash and safety shower are accessible within 10 seconds of your workstation.[1]

  • Tare Weighing: Inside a chemical fume hood, place a weigh boat on an analytical balance and tare.

  • Weighing Compound: Carefully weigh the target mass of 2-Amino-5-fluoro-4-(trifluoromethyl)phenol (M.W. 177.12 g/mol ) into the weigh boat.[13] Avoid creating airborne dust.

  • Dissolution: Place a 100 mL volumetric flask containing a stir bar and approximately 80 mL of DMSO on a stir plate inside the fume hood. Carefully transfer the weighed solid into the flask.

  • Rinsing: Use a small amount of DMSO to rinse the weigh boat, transferring the rinse into the volumetric flask to ensure a quantitative transfer.

  • Final Volume: Continue stirring until all solid is dissolved. Once dissolved, bring the solution to the final 100 mL mark with DMSO. Cap the flask securely.

  • Labeling and Storage: Label the flask clearly with the chemical name, concentration, solvent, date, and your initials. Store in a cool, dry, and dark location as recommended.[13]

  • Decontamination and Doffing: Proceed to the disposal and decontamination section.

Decontamination and Disposal: A Critical Responsibility

Proper disposal is paramount to protect personnel and the environment.[14]

PPE Doffing and Disposal
  • Outer Gloves: With your outer gloves still on, decontaminate any reusable equipment. Then, remove the outer (butyl rubber) gloves and dispose of them in the designated solid hazardous waste container.

  • Apron & Face Shield: Remove the chemical apron and face shield. Clean and store reusable items according to your institution's protocols.

  • Inner Gloves: Remove the inner (nitrile) gloves and dispose of them in the solid hazardous waste container.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Chemical Waste Disposal
  • Solid Waste: All contaminated disposables (gloves, weigh boats, wipes) must be collected in a clearly labeled, sealed hazardous waste container.[14]

  • Liquid Waste: Unused solutions and contaminated solvents must be collected in a dedicated, labeled fluorinated hazardous waste container. Do not mix with other waste streams. [14]

  • Destruction: Due to the stable carbon-fluorine bond, this compound requires specialized disposal.[2] The recommended method is high-temperature incineration at a licensed hazardous waste facility capable of handling persistent fluorinated compounds.[3][15] This ensures complete destruction and prevents environmental release.[2]

Emergency Response: Immediate First Aid Protocols

Never work alone when handling this chemical.[1] In case of exposure, immediate action is critical.

  • Skin Exposure: Immediately remove all contaminated clothing.[4] Liberally apply polyethylene glycol (PEG-300 or PEG-400) to the affected area and gently wipe off the chemical.[1] Flush the area with copious amounts of water for at least 15 minutes. Call for immediate medical attention.[4][7]

  • Eye Exposure: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[7] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water.[11] Seek immediate medical attention and provide the Safety Data Sheet or this guide to the medical personnel.

References

  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
  • Benchchem. Safety and handling of fluorinated organic compounds.
  • Cornell University Environment, Health and Safety. Appendix P - Phenol First Aid Guide and PPE.
  • ChemScene. 454-82-0 | 2-Amino-5-(trifluoromethyl)phenol.
  • Thermo Fisher Scientific. (2026, January 2). SAFETY DATA SHEET.
  • Fisher Scientific. (2024, March 31). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Eurofins US. (2025, October 13). Finding an End to Forever Chemicals.
  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
  • Rinnovabili.it. (2025, October 23). Teflon disposal: new eco-friendly method recycles fluorine.
  • BASF. (2025, July 1). Safety data sheet.
  • EHS Safety. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals.
  • PubChem. 2-Amino-5-(trifluoromethyl)phenol.
  • Advanced ChemBlocks Inc. 2-amino-5-(trifluoromethyl)phenol.
  • Thermo Fisher Scientific. (2025, September 10). SAFETY DATA SHEET.
  • Fluorochem. 2-Amino-5-nitro-4-(trifluoromethyl)phenol.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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